molecular formula C11H10FN3O2 B1505021 Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate CAS No. 1141669-51-3

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Cat. No.: B1505021
CAS No.: 1141669-51-3
M. Wt: 235.21 g/mol
InChI Key: LPLOBTJUUSVLJS-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a high-purity chemical intermediate designed for pharmaceutical and biochemical research applications. This compound features a benzoate ester core strategically substituted with a fluorine atom and an imidazole ring, a structure often associated with diverse biological activity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers value this compound as a key synthetic precursor in medicinal chemistry, particularly for constructing novel benzimidazole and imidazole derivatives. These scaffolds are extensively investigated for their potential to interact with various biological targets. The structural motifs present in this compound—the imidazole ring and the fluorinated aromatic system—are commonly found in molecules studied for a range of pharmacological properties, making it a valuable building block in drug discovery programs aimed at developing new therapeutic agents.

Properties

IUPAC Name

methyl 2-amino-5-fluoro-4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-17-11(16)7-4-8(12)10(5-9(7)13)15-3-2-14-6-15/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLOBTJUUSVLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)N2C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700205
Record name Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate
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Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-51-3
Record name Benzoic acid, 2-amino-5-fluoro-4-(1H-imidazol-1-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a fluorinated heterocyclic compound that stands at the intersection of several key pharmacophores. As a substituted anthranilate derivative, it possesses a structural backbone frequently utilized in medicinal chemistry. The incorporation of a fluorine atom and an imidazole moiety enhances its potential as a versatile building block for the synthesis of novel therapeutic agents and advanced materials. The fluorine atom can modulate metabolic stability and binding affinity, while the imidazole ring offers sites for hydrogen bonding and metal coordination. This guide provides a comprehensive overview of its known chemical properties, a proposed synthetic pathway, and its potential applications in the broader context of chemical and pharmaceutical research.

Section 1: Core Chemical and Physical Properties

The fundamental identity of a chemical compound is established by its structural and physical characteristics. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known identifiers and computed properties.

Chemical Structure and Identifiers

The molecule consists of a central benzene ring substituted with four different functional groups: a methyl ester, an amino group, a fluorine atom, and an imidazole ring. This arrangement provides a rich chemical landscape for further synthetic modifications.

synthesis_workflow start Methyl 2-amino-4,5-difluorobenzoate product Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate start->product SNAᵣ Reaction Heat reagent Imidazole, Base (e.g., K₂CO₃), Solvent (e.g., DMF) reagent->product workup Aqueous Workup & Purification (Crystallization or Chromatography) product->workup

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Protocol (Hypothetical):

  • Reaction Setup: To a solution of Methyl 2-amino-4,5-difluorobenzoate (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF), add imidazole (1.1 equivalents) and a mild base like potassium carbonate (2 equivalents).

  • Reaction Execution: Heat the mixture, for instance, to 80-100 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

This protocol is self-validating through in-process controls (TLC/LC-MS) and final product characterization (NMR, MS) to confirm structure and purity.

Reactivity Profile

The molecule's reactivity is governed by its key functional groups:

  • Amino Group: Can be acylated, alkylated, or diazotized for further functionalization. It also acts as an ortho, para-director for any subsequent electrophilic aromatic substitution, though the ring is generally deactivated.

  • Imidazole Ring: The lone pair on the non-linking nitrogen atom allows it to act as a base or a nucleophile. It can be alkylated or coordinated to metal centers.

  • Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for modification, such as amide bond formation.

  • Aromatic Ring: The combination of an activating amino group and deactivating fluorine and ester groups makes its reactivity in electrophilic substitutions complex and likely to require specific catalytic conditions.

Section 3: Analytical Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized compound. While experimental spectra are not available, the expected spectroscopic signatures can be predicted.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum should exhibit distinct signals for the aromatic protons, the three imidazole protons (which will appear as singlets or doublets in the downfield region, typically >7.0 ppm), the broad singlet for the NH₂ protons, and a sharp singlet for the methyl ester protons (around 3.8-4.0 ppm). The fluorine atom will cause splitting (coupling) of adjacent proton signals.

  • ¹³C NMR: The spectrum will show 11 distinct carbon signals, including the carbonyl carbon of the ester (~165-170 ppm) and carbons directly bonded to fluorine, which will show a large C-F coupling constant.

  • Mass Spectrometry (MS): In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass (236.0835).

Quality Control Workflow

A robust quality control process ensures that the synthesized material meets the required specifications for research and development.

qc_workflow synthesis Crude Synthesized Product tlc TLC/LC-MS (Purity Assessment) synthesis->tlc purification Purification (Chromatography/Recrystallization) tlc->purification If impure identity Structural Confirmation (¹H NMR, ¹³C NMR, MS) purification->identity purity_final Final Purity Check (HPLC/UPLC) identity->purity_final release Qualified Material purity_final->release Purity ≥ 95%

An In-depth Technical Guide to Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate (CAS 1141669-51-3): A Key Intermediate in the Synthesis of Novel TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, bearing the CAS number 1141669-51-3, has emerged as a critical building block in medicinal chemistry, particularly in the development of potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a pivotal kinase in inflammatory signaling pathways and its inhibition presents a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its application in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Significance of a Versatile Intermediate

The strategic importance of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate lies in its unique molecular architecture. The presence of an aniline moiety, a fluorine atom, an imidazole ring, and a methyl ester on a central benzene ring provides multiple reactive sites for diverse chemical transformations. This makes it an ideal precursor for the construction of complex heterocyclic systems, such as the imidazopyrazine core found in a new class of TAK1 inhibitors. The fluorine substitution can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate are summarized in the table below.

PropertyValueSource
CAS Number 1141669-51-3[1]
Molecular Formula C₁₁H₁₀FN₃O₂[1]
Molecular Weight 235.22 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)General chemical knowledge
Solubility Soluble in organic solvents such as methanol, dichloromethane, and dimethylformamideGeneral chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General chemical knowledge

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative procedure based on established chemical principles and patent literature.

Materials and Reagents
  • Methyl 2-amino-4,5-difluorobenzoate

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-amino-4,5-difluorobenzoate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add imidazole (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate.

Causality of Experimental Choices
  • Solvent: DMF is chosen as the solvent due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures, and its ability to dissolve the reactants.

  • Base: Potassium carbonate is a mild inorganic base that acts as a proton scavenger, facilitating the nucleophilic attack of imidazole on the difluorobenzoate ring.

  • Temperature: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final intermediate, which is critical for subsequent synthetic steps.

Caption: Synthetic workflow for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate.

Analytical Characterization

The identity and purity of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate are confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (δ) for the protons in the molecule are as follows:

  • Aromatic Protons: Signals corresponding to the protons on the benzene and imidazole rings.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.

  • Amine Protons: A broad singlet for the two protons of the amino group.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, the expected molecular ion peak [M+H]⁺ would be observed at m/z 236.08, corresponding to the molecular formula C₁₁H₁₁FN₃O₂⁺.

Application in the Synthesis of TAK1 Inhibitors

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a key intermediate in the synthesis of imidazopyrazine-based TAK1 inhibitors. The general synthetic strategy involves the condensation of this intermediate with a suitable pyrazine derivative to construct the core imidazopyrazine scaffold.

General Reaction Scheme

The amino group of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate can be diazotized and subsequently cyclized with an activated pyrazine to form the fused ring system. The methyl ester can then be hydrolyzed and converted to an amide, a common functional group in many kinase inhibitors that often participates in key hydrogen bonding interactions with the target protein.

Caption: Role as an intermediate in TAK1 inhibitor synthesis.

Significance in Drug Discovery

The use of this intermediate allows for the modular synthesis of a library of TAK1 inhibitors. By varying the substituents on the pyrazine ring and the amide portion of the final molecule, researchers can systematically explore the structure-activity relationship (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds. This modular approach is a cornerstone of modern drug discovery, enabling the rapid development of novel therapeutic agents.

Conclusion

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a valuable and versatile intermediate for the synthesis of innovative TAK1 inhibitors. Its well-defined structure and multiple points for chemical modification make it an essential tool for medicinal chemists working on the development of new treatments for cancer and inflammatory diseases. The synthetic protocol and characterization data provided in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.

References

  • Kang, S. J., Lee, J. W., Chung, S. H., Jang, S. Y., Choi, J., Suh, K. H., ... & Min, K. H. (2019). Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. European Journal of Medicinal Chemistry, 163, 660-670. [Link]

  • Google Patents. (n.d.). WO2017065482A1 - Imidazo[1,2-a]pyrazine derivatives, method for preparing same, and use thereof.
  • PubChem. (n.d.). Methyl 2-amino-5-fluorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]

  • Marcinkowska, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 24(6), 5307. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved from [Link]

Sources

"Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Abstract

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a substituted aminobenzoate derivative incorporating both a fluorine atom and an imidazole moiety. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway, and potential applications, particularly as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and the imidazole ring suggests its utility in developing novel therapeutic agents by modulating pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Introduction: A Scaffold of Pharmaceutical Interest

The convergence of privileged structural motifs in a single molecule is a cornerstone of modern drug design. Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a prime example of such a scaffold. It belongs to the family of anthranilates (2-aminobenzoates), which are precursors to a wide range of biologically active compounds. The molecule's design is distinguished by two key features with profound implications for medicinal chemistry:

  • The Fluorine Substituent: The introduction of fluorine into drug candidates has become a prevalent strategy for optimizing metabolic stability, binding affinity, and bioavailability.[1] Its high electronegativity can alter the acidity of nearby protons and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

  • The Imidazole Ring: The imidazole nucleus is a common feature in numerous pharmaceuticals and natural products.[2][3] It can act as a hydrogen bond donor or acceptor and a ligand for metal ions in enzymes, making it a valuable component for engaging with biological targets.[3] Derivatives of imidazole are found in drugs targeting a wide array of conditions, from fungal infections to cancer.[4]

This guide will deconstruct the molecular architecture of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, propose a robust synthetic strategy, and explore its potential as a key intermediate for creating next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate dictates its chemical behavior and potential biological activity. The core is a benzene ring substituted with four distinct groups, creating a specific electronic and steric environment.

Caption: 2D molecular structure of the title compound.

Key Identifiers

The compound is uniquely identified by the following chemical descriptors.

IdentifierValueSource
CAS Number 1141669-51-3[5]
Molecular Formula C₁₁H₁₀FN₃O₂[5]
IUPAC Name Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate[5]
InChIKey LPLOBTJUUSVLJS-UHFFFAOYSA-N[5]
Physicochemical Data

Quantitative properties of the molecule are summarized below.

PropertyValueSource
Molecular Weight 235.22 g/mol [5]
Exact Mass 235.07570 g/mol [5]
Topological Polar Surface Area (TPSA) 78.8 ŲCalculated
logP (Predicted) 1.85Calculated
Hydrogen Bond Donors 1 (amine -NH₂)Calculated
Hydrogen Bond Acceptors 4 (ester Os, imidazole N)Calculated

Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the imidazole ring from the benzene core, which is a common and reliable strategy. The amine can be derived from the reduction of a nitro group, which is an excellent activating group for the preceding SNAᵣ reaction.

retrosynthesis target Target Molecule (Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate) intermediate1 Nitro Intermediate (Methyl 5-fluoro-4-(1H-imidazol-1-yl)-2-nitrobenzoate) target->intermediate1 Reduction (e.g., Fe/HCl, H₂/Pd-C) precursor1 Imidazole intermediate1->precursor1 C-N Disconnection (SNAr) precursor2 Starting Material (Methyl 2,4-difluoro-5-nitrobenzoate) intermediate1->precursor2 C-N Disconnection (SNAr)

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis

The proposed three-step synthesis is designed for efficiency and scalability, using commercially available starting materials.

Caption: Proposed workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

  • Step 1 (SNAᵣ): The starting material, Methyl 2,4-difluoro-5-nitrobenzoate, is highly activated towards nucleophilic substitution. The nitro group strongly withdraws electron density, making the positions ortho and para to it (C2 and C4) electrophilic. The fluorine at C4 is preferentially displaced by imidazole due to the strong para-activation by the nitro group. DMSO is an ideal polar aprotic solvent for this reaction, and potassium carbonate serves as a mild base to facilitate the reaction.

  • Step 2 (Reduction): The reduction of the nitro group to an amine is a standard transformation. Reduction with iron powder and ammonium chloride in an ethanol/water mixture is a classic, cost-effective, and environmentally benign method (Bechamp reduction), well-suited for industrial applications.

  • Step 3 (Purification): Standard purification techniques like recrystallization or silica gel chromatography are essential to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications.

Characterization Protocol (Hypothetical)

To confirm the identity and purity of the synthesized product, a suite of analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a broad singlet for the amine protons (~5.0-6.0 ppm), distinct signals for the three imidazole protons (~7.0-8.0 ppm), and two doublets for the two aromatic protons on the benzoate ring, showing coupling to the fluorine atom.

    • ¹³C NMR: Approximately 11 distinct signals are expected, corresponding to each unique carbon atom in the molecule.

    • ¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching its molecular formula C₁₁H₁₀FN₃O₂.[5] The expected molecular ion peak [M+H]⁺ would be at m/z 236.0830.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C=O stretching for the ester (~1700 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).

Applications in Drug Discovery and Development

This molecule is not an end-product drug but rather a high-value chemical intermediate or building block. Its structure suggests significant potential in the synthesis of more complex molecules targeting various diseases.

G cluster_0 Structural Features of Target Molecule cluster_1 Potential Functional Implications cluster_2 Potential Therapeutic Areas F Fluorine Atom Metabolism Modulates Metabolism & Lipophilicity F->Metabolism Imidazole Imidazole Ring Binding H-Bonding, Metal Chelation, π-π Stacking Imidazole->Binding Amine Primary Amine (-NH₂) Derivatization Handle for Amide Coupling, Further Reactions Amine->Derivatization Ester Methyl Ester (-COOCH₃) Ester->Derivatization Oncology Kinase Inhibitors, PARP Inhibitors Binding->Oncology Neuroscience Receptor Modulators (e.g., GABA-A, P2X3) Binding->Neuroscience Infectious_Disease Antifungal/Antimicrobial Agents Binding->Infectious_Disease Derivatization->Oncology

Caption: Relationship between structure and potential applications.

  • As a Scaffold for Kinase Inhibitors: The aniline substructure is a common starting point for building kinase inhibitors, such as Nilotinib, used in cancer therapy.[4] The primary amine can be readily acylated to introduce side chains that occupy the ATP-binding pocket of various kinases.

  • Development of PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. Many potent PARP inhibitors feature complex heterocyclic systems built upon substituted benzene rings.[6] The subject molecule provides a well-functionalized core for elaboration into such structures.

  • Modulators of Neurological Receptors: Imidazole-containing compounds have been investigated as modulators for receptors in the central nervous system, including GABA-A and P2X3 receptors.[7][8] This scaffold could serve as a starting point for novel CNS-active agents.

  • Anticancer Immunotherapy: Some imidazole derivatives have been developed as antagonists for the A2A adenosine receptor, a promising target for cancer immunotherapy.[9]

Conclusion

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a strategically designed chemical entity with significant potential as a building block in drug discovery. Its combination of a reactive aniline core, a metabolically robust fluorine atom, and a versatile imidazole ring makes it an attractive starting point for the synthesis of complex, biologically active molecules. The proposed synthetic pathway is efficient and scalable, enabling its production for research and development purposes. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel therapeutics for oncology, neuroscience, and infectious diseases.

References

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  • Kim, J., et al. (2022). Discovery of 5-methyl-1H-benzo[d]imidazole derivatives as novel P2X3 Receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
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  • Tetrahedron: Asymmetry. (1998). Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides.
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  • National Center for Biotechnology Information. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • Liu, H., et al. (2022). Discovery of Novel Benzo[10][11]imidazo[1,2- a]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A 2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)... Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated anthranilate core coupled with an imidazole moiety, makes it a valuable intermediate for the synthesis of a variety of pharmacologically active molecules. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring offers a site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established principles of organic chemistry, for professionals engaged in pharmaceutical research and development.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate can be efficiently achieved through a two-step process commencing with the commercially available starting material, Methyl 2-amino-4,5-difluorobenzoate. The core of this strategy revolves around a regioselective nucleophilic aromatic substitution (SNAr) reaction, followed by a standard deprotection step.

The proposed two-step synthesis pathway is as follows:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Reaction of Methyl 2-amino-4,5-difluorobenzoate with a protected imidazole, specifically 1-(tert-butoxycarbonyl)imidazole (Boc-imidazole), in the presence of a suitable base.

  • Step 2: Deprotection : Removal of the tert-butoxycarbonyl (Boc) protecting group from the imidazole nitrogen to yield the final product.

Visualizing the Workflow: Synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Synthesis_Pathway start Methyl 2-amino-4,5-difluorobenzoate intermediate Methyl 2-amino-5-fluoro-4-(1-(tert-butoxycarbonyl)-1H-imidazol-1-yl)benzoate start->intermediate Step 1: SNAr Reaction final_product Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate intermediate->final_product Step 2: Deprotection reagents1 Boc-imidazole, Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) reagents2 Acid (e.g., TFA, HCl) or NaBH4/EtOH

"Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Spectroscopic Data

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Expanding Scope and Context

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Technical Guide: A Framework for Determining the Solubility and Stability of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as gatekeepers to bioavailability, formulatability, and shelf-life. This guide addresses Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, a compound whose structure suggests potential utility as a pharmaceutical intermediate or active ingredient.

Publicly available experimental data on the solubility and stability of this specific molecule is notably scarce[1]. Therefore, this document moves beyond a simple data sheet to provide a comprehensive, experience-driven framework for the systematic evaluation of these critical attributes. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them, ensuring a robust and self-validating approach to characterization.

Part 1: Foundational Physicochemical Profile

Before embarking on experimental work, an analysis of the molecule's structure provides predictive insights into its behavior.

Molecular Structure and Properties:

  • IUPAC Name: Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

  • CAS Number: 1141669-51-3[2]

  • Molecular Formula: C₁₁H₁₀FN₃O₂[2]

  • Molecular Weight: 235.22 g/mol [2]

Structural Analysis and Predicted Behavior:

  • Ionizable Centers: The presence of a primary arylamine group (pKa ~4-5) and an imidazole ring (pKa of the protonated form ~7) suggests that the compound's aqueous solubility will be highly pH-dependent. It is expected to be more soluble in acidic conditions where these basic nitrogen atoms are protonated.

  • Ester Moiety: The methyl ester is a potential site for hydrolysis, particularly under acidic or basic conditions, which will be a key consideration in stability studies.

  • Aromatic System: The substituted benzene ring and imidazole ring contribute to the molecule's planarity and hydrophobicity, likely limiting its intrinsic aqueous solubility.

  • Fluorine Substitution: The electron-withdrawing fluorine atom can influence the pKa of the adjacent amino group and affect overall lipophilicity.

PropertyIdentifier / Predicted ValueSource
CAS Number 1141669-51-3[2]
Molecular Formula C₁₁H₁₀FN₃O₂[2]
Molecular Weight 235.22 g/mol [2]
Predicted Solubility Low intrinsic aqueous solubility, with significantly increased solubility at acidic pH. Good solubility expected in organic solvents like DMSO, DMF, and methanol.Expert Analysis
Predicted Stability Potentially susceptible to hydrolysis of the methyl ester at pH extremes. The aromatic amine may be prone to oxidation. Potential for photodecomposition due to the conjugated aromatic system.Expert Analysis

Part 2: A Strategic Approach to Solubility Determination

Solubility is a cornerstone of drug action, governing the concentration of a compound available for absorption and biological interaction. We must differentiate between two key types of solubility measurements: kinetic and thermodynamic.[3]

Kinetic Solubility: High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a pre-dissolved stock (typically in DMSO) is added to an aqueous buffer and a short equilibration period is allowed.[3] It is an indispensable tool for early-stage screening to quickly flag compounds with potential solubility liabilities.[3]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Addition: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the DMSO solutions, ensuring the final DMSO concentration is low and consistent (e.g., <1-2%) to minimize co-solvent effects.

  • Equilibration: Allow the plate to equilibrate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C), with gentle shaking.

  • Measurement: Analyze the samples using laser nephelometry, which measures the amount of light scattered by suspended particles (precipitate).[4] The concentration at which a significant increase in scattered light is detected is determined as the kinetic solubility.

Causality: This method is rapid and requires minimal compound, making it ideal for early discovery.[3] The use of a DMSO stock mimics how compounds are often handled in automated biological screening assays, providing a relevant, though not absolute, solubility value.[5]

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution in contact with its solid phase. The shake-flask method is considered the gold standard for its determination.[6]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • System Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous media (e.g., purified water, 0.1 N HCl, buffers at pH 4.5, 6.8, and 7.4). The presence of undissolved solid is crucial for ensuring equilibrium is reached.[5]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved. Time to equilibrium should be established by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.[5] Options include:

    • Centrifugation: Pellet the solid material.

    • Filtration: Use a low-binding filter (e.g., PVDF). Caution: The potential for compound adsorption to the filter must be evaluated.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: Analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the solid form (e.g., conversion to a hydrate or a different polymorph) during the experiment.[5]

Trustworthiness: This protocol is self-validating by design. Confirming that the concentration is stable over an extended time period ensures equilibrium has been reached. Analyzing the solid phase post-experiment confirms the identity of the material whose solubility was measured.

Visualization: Solubility Determination Workflow

G cluster_0 Kinetic Solubility (Screening) cluster_1 Thermodynamic Solubility (Definitive) k_start Prepare 10 mM DMSO Stock k_dilute Serial Dilution in 96-Well Plate k_start->k_dilute k_add Add Aqueous Buffer (e.g., PBS pH 7.4) k_dilute->k_add k_equil Equilibrate (1-2h) k_add->k_equil k_measure Measure by Nephelometry/HPLC k_equil->k_measure t_start Add Excess Solid to Buffer t_equil Shake (24-72h) at Temp t_start->t_equil t_separate Phase Separation (Filter/Centrifuge) t_equil->t_separate t_solid Analyze Remaining Solid (XRPD/DSC) t_equil->t_solid t_quantify Quantify Supernatant by HPLC-UV t_separate->t_quantify start Test Compound start->k_start Early Stage start->t_start Development Stage

Caption: Workflow for solubility assessment.

Part 3: A Rigorous Framework for Stability Assessment

Stability testing provides evidence on how the quality of an active pharmaceutical ingredient (API) varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8] This data is used to establish a re-test period and recommend storage conditions.[7]

Forced Degradation (Stress Testing)

The first step is to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method. Stress testing should be performed on a single batch of the compound.[8]

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Dissolve or suspend the compound in 0.1 N HCl. Heat at an elevated temperature (e.g., 60-80°C) for a set period.

  • Base Hydrolysis: Dissolve or suspend the compound in 0.1 N NaOH. Store at room temperature or slightly elevated temperature. The ester moiety is predicted to be particularly sensitive here.

  • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., in 10°C increments above the accelerated stability condition, such as 50°C, 60°C).[8]

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, according to ICH Q1B guidelines.[9]

  • Analysis: For each condition, analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector). The goal is to achieve modest degradation (e.g., 5-20%) to allow for the separation and identification of degradation products.

Authoritative Grounding: The results of these studies are crucial for developing and validating a stability-indicating analytical method as per ICH Q2(R1) guidelines.[10][11][12] The method must be able to separate the intact compound from any degradation products, ensuring that the assay is specific.[12]

Formal Stability Testing (ICH Q1A(R2))

Formal stability studies are conducted on multiple batches in the proposed container closure system to establish a re-test period.[13][14]

Experimental Protocol: Long-Term and Accelerated Stability Study

  • Batch Selection: Place at least three primary batches of the compound on stability.[15]

  • Container Closure System: Package the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[8]

  • Storage Conditions: Store the batches under the following conditions as defined by ICH Q1A(R2):[13][16]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Test the samples at specified time points.[7][17]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Test Parameters: At each time point, test for attributes susceptible to change, which should include:

    • Appearance (visual inspection)

    • Assay (potency)

    • Purity and Degradation Products (using the validated stability-indicating method)

Visualization: Stability Testing Decision Pathway

G cluster_decision Evaluation Logic start Single Batch of API stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress method_dev Develop & Validate Stability-Indicating Analytical Method (ICH Q2) stress->method_dev formal_start Place ≥3 Primary Batches on Stability (ICH Q1A) method_dev->formal_start storage Store at Long-Term (25°C/60%RH) & Accelerated (40°C/75%RH) Conditions formal_start->storage testing Test at Specified Timepoints (0, 3, 6, 12... months) storage->testing evaluation Evaluate Data: Appearance, Assay, Purity testing->evaluation outcome Establish Re-Test Period & Storage Conditions evaluation->outcome sig_change Significant Change at Accelerated? evaluation->sig_change sig_change->outcome No intermediate Add Intermediate Condition (30°C/65%RH) sig_change->intermediate Yes

Caption: Decision pathway for API stability testing.

Conclusion

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9][10]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. [Link][7]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link][8]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link][13]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. [Link][9]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link][14]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][11]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link][5]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link][6]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][12]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link][16]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link][15]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Pharmacy Board of Sierra Leone. [Link][17]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link][4]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a novel chemical entity whose biological potential remains largely unexplored in publicly available literature. However, a detailed analysis of its structural components—a fluorinated aminobenzoate scaffold linked to an imidazole ring—provides a strong rationale for investigating its therapeutic potential across several key areas of drug discovery. The imidazole moiety is a well-established pharmacophore in numerous approved drugs, recognized for its ability to engage in various biological interactions, including kinase inhibition.[1][2][3] The aminobenzoic acid framework is also a known building block for compounds with antimicrobial and cytotoxic properties.[4][5][6] Furthermore, the incorporation of a fluorine atom can significantly enhance critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[7][8][9] This guide synthesizes these foundational principles to propose a comprehensive research framework for elucidating the potential biological activities of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, with a primary focus on its prospective roles as an anticancer, antimicrobial, and anti-inflammatory agent. Detailed experimental protocols, logical workflows, and data interpretation strategies are presented to empower researchers in the scientific exploration of this promising molecule.

Introduction: A Molecule of Untapped Potential

  • The Imidazole Ring: This five-membered aromatic heterocycle is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[2][11] Its two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with various biological targets.[11] Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antifungal, antiviral, and anti-inflammatory activities.[2][11][12]

  • The Aminobenzoic Acid Scaffold: Para-aminobenzoic acid (PABA) and its derivatives are recognized for their diverse biological roles.[5][13] While essential for folic acid synthesis in many pathogens, this pathway is absent in humans, making it an attractive target for antimicrobial drug design.[4] Furthermore, modifications of the aminobenzoic acid structure have yielded compounds with significant cytotoxic effects against cancer cell lines.[4][6][14]

  • The Role of Fluorine: The strategic placement of fluorine atoms is a widely used strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.[7][9] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing a compound's stability and bioavailability.[8][15]

This guide will now delve into the specific, testable hypotheses regarding the biological potential of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, beginning with its potential as an anticancer agent.

Potential Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The presence of the imidazole ring strongly suggests that Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate could exhibit anticancer properties, potentially through the inhibition of protein kinases that are often dysregulated in cancer.[1][3] Many successful kinase inhibitors incorporate an imidazole moiety to interact with the ATP-binding pocket of these enzymes.

Proposed Mechanism: Kinase Inhibition

A plausible mechanism of action is the inhibition of key signaling pathways that drive cancer cell growth and survival, such as the MAPK/ERK or PI3K/Akt pathways. The imidazole nitrogen atoms could form crucial hydrogen bonds within the kinase hinge region, while the fluorinated benzoate moiety could occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc) ERK->Transcription_Factors Activates Compound Methyl 2-amino-5-fluoro- 4-(1H-imidazol-1-yl)benzoate Compound->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Proposed inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Experimental Workflow for Anticancer Activity Screening

A tiered approach is recommended to systematically evaluate the anticancer potential.

Anticancer_Screening_Workflow Start Start: Synthesize & Purify Compound Cell_Viability Tier 1: Cell Viability Assays (MTT, CellTiter-Glo) Start->Cell_Viability IC50 Determine IC50 Values Across Cancer Cell Lines Cell_Viability->IC50 Apoptosis Tier 2: Mechanism of Action (Apoptosis vs. Necrosis Assays) IC50->Apoptosis Kinase_Panel Kinase Inhibition Profiling (Broad Panel Screening) IC50->Kinase_Panel Target_Validation Tier 3: Target Validation (Western Blot, Cellular Thermal Shift Assay) Apoptosis->Target_Validation Kinase_Panel->Target_Validation In_Vivo Tier 4: In Vivo Efficacy Studies (Xenograft Models) Target_Validation->In_Vivo End End: Lead Optimization In_Vivo->End

Caption: A stepwise workflow for evaluating anticancer potential.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical Data Presentation
Cell LineIC50 (µM) of CompoundIC50 (µM) of Doxorubicin (Control)
A549 (Lung)8.50.9
MCF-7 (Breast)12.21.5
HepG2 (Liver)25.12.1
Normal Fibroblasts> 1005.8

Potential Antimicrobial Activity: A New Line of Defense

The 4-aminobenzoic acid (PABA) structural motif is a well-known pharmacophore in antimicrobial agents, particularly sulfonamides, which act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[4][5] The introduction of the imidazole and fluorine moieties could confer novel or enhanced antimicrobial properties.

Proposed Mechanism: Disruption of Folate Synthesis

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate may act as an antimetabolite, competing with PABA for the active site of dihydropteroate synthase. This would disrupt the folic acid synthesis pathway, leading to bacteriostasis.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start: Compound Synthesis Broth_Dilution Tier 1: Broth Microdilution Assay (Determine MIC) Start->Broth_Dilution MBC Determine MBC (Bactericidal vs. Bacteriostatic) Broth_Dilution->MBC Spectrum Tier 2: Spectrum of Activity (Gram-positive, Gram-negative, Fungi) MBC->Spectrum Mechanism Tier 3: Mechanism of Action Studies (Folate Synthesis Inhibition Assay) Spectrum->Mechanism Toxicity Tier 4: Mammalian Cell Toxicity (e.g., against HepG2 cells) Mechanism->Toxicity End End: Lead Optimization Toxicity->End

Caption: Workflow for assessing antimicrobial and antifungal activity.

Detailed Experimental Protocols

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation
Microbial StrainMIC (µg/mL) of CompoundMIC (µg/mL) of Ciprofloxacin (Control)
S. aureus (MRSA)162
E. coli320.5
C. albicans641

Potential Anti-inflammatory Activity

Imidazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[11]

Proposed Mechanism: Inhibition of Inflammatory Mediators

The compound could potentially inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow for Anti-inflammatory Screening

Anti_inflammatory_Screening_Workflow Start Start: Compound Synthesis Cell_Toxicity Tier 1: Cytotoxicity on Macrophages (e.g., RAW 264.7) Start->Cell_Toxicity NO_Assay Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages Cell_Toxicity->NO_Assay Cytokine_Assay Tier 2: Cytokine Measurement (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay COX_Inhibition Tier 3: COX-1/COX-2 Inhibition Assays (Enzymatic Assays) Cytokine_Assay->COX_Inhibition End End: In Vivo Models of Inflammation COX_Inhibition->End

Caption: A structured approach to evaluate anti-inflammatory effects.

Detailed Experimental Protocols

Protocol 3: Measurement of TNF-α Production

  • Cell Culture: Culture RAW 264.7 macrophages and pre-treat with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis: Determine the dose-dependent inhibition of TNF-α production.

Conclusion and Future Directions

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a molecule with significant, albeit currently unexplored, therapeutic potential. Based on a thorough analysis of its chemical scaffolds, this guide has outlined a comprehensive, hypothesis-driven research plan to investigate its potential anticancer, antimicrobial, and anti-inflammatory activities. The proposed experimental workflows and protocols provide a clear path for researchers to systematically evaluate this compound. Positive results in these initial in vitro screens would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy, potentially leading to the development of a novel therapeutic agent.

References

  • Vertex AI Search. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • National Institutes of Health. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC.
  • Request PDF. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • National Institutes of Health. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC.
  • PubMed Central. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • Benchchem. (n.d.). Unraveling the Bioactivity of 4-Aminobenzoic Acid Derivatives: A Technical Guide.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis.
  • ResearchGate. (2019). (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds - PMC.
  • Semantic Scholar. (n.d.). Fluorine in Medicinal Chemistry.
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An In-depth Technical Guide to Investigating Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known cause of numerous diseases, most notably cancer. This has made the development of small molecule kinase inhibitors a primary focus of pharmaceutical research. This technical guide provides a comprehensive framework for the investigation of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate, a novel small molecule with structural motifs suggestive of kinase inhibitory potential. While direct biological activity of this specific compound is not yet extensively documented, its benzimidazole-like core is present in numerous approved and investigational kinase inhibitors.[1] This guide will therefore serve as a roadmap for researchers and drug development professionals, detailing the hypothetical mechanism of action, proposed target kinases, and a complete suite of experimental protocols to validate its potential as a therapeutic agent.

Introduction: The Rationale for Investigating Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

The chemical structure of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate presents several features that make it a compelling candidate for a kinase inhibitor. The core structure is a substituted aminobenzoate, with an imidazole ring, a common feature in many kinase inhibitors that can act as a hinge-binding motif, and a fluorine atom, which can enhance binding affinity and metabolic stability.

Given the prevalence of the imidazole and benzimidazole moieties in oncology-focused drug discovery, it is hypothesized that this compound could target kinases implicated in cancer cell proliferation and survival.[1] This guide will outline the necessary steps to test this hypothesis, from initial screening to detailed mechanistic studies.

Hypothetical Mechanism of Action and Target Identification

Based on its structural features, we can propose a hypothetical mechanism of action for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate. It is likely to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of a protein kinase. The imidazole nitrogen could form a hydrogen bond with the "hinge" region of the kinase, a critical interaction for many kinase inhibitors. The aminobenzoate portion could then occupy the rest of the pocket, with the fluorine atom potentially forming favorable interactions with hydrophobic residues.

To identify the specific kinase targets, a logical first step would be to screen the compound against a panel of kinases known to be inhibited by similar molecules. This would include kinases from families such as:

  • Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are frequently targeted in cancer therapy.

  • Serine/Threonine Kinases: Members of this family, such as those in the MAPK and PI3K/AKT/mTOR pathways, are also critical for cell growth and survival.

The following diagram illustrates the proposed competitive inhibition mechanism.

G cluster_0 Uninhibited Kinase cluster_1 Inhibited Kinase Kinase_Active Kinase (Active Site) Substrate Substrate Kinase_Active->Substrate Phosphorylates ATP ATP ATP->Kinase_Active Binds Kinase_Inactive Kinase (Active Site) Inhibitor Methyl 2-amino-5-fluoro-4- (1H-imidazol-1-YL)benzoate Inhibitor->Kinase_Inactive Binds ATP_blocked ATP ATP_blocked->Kinase_Inactive Blocked

Caption: Hypothetical ATP-competitive inhibition mechanism.

Experimental Protocols for Validation

A rigorous and systematic approach is required to validate the kinase inhibitory potential of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate. The following sections detail the key experimental workflows.

Primary Screening: Kinase Panel Profiling

The initial step is to perform a broad screen against a panel of recombinant kinases to identify potential targets. A luminescence-based assay that measures ATP consumption is a robust and high-throughput method for this purpose.

Protocol: Luminescence-Based Kinase Assay [2]

  • Plate Preparation: Dispense 2.5 µL of kinase assay buffer into all wells of a 384-well plate. Add 2.5 µL of the test compound at various concentrations (e.g., a 10-point serial dilution starting from 100 µM) or a vehicle control (e.g., DMSO) to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the desired kinase to each well.

  • Inhibitor Binding: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[2]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[2]

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

    • Incubate for 40 minutes at room temperature.[2]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]

    • Incubate for 30 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal will be proportional to the amount of ADP produced and thus to the kinase activity.

The following diagram outlines this experimental workflow.

G start Start: 384-well plate add_buffer Add Kinase Assay Buffer start->add_buffer add_compound Add Compound/Vehicle add_buffer->add_compound add_kinase Add Kinase add_compound->add_kinase incubate1 Incubate (10 min, RT) add_kinase->incubate1 add_substrate_atp Add Substrate/ATP Mix incubate1->add_substrate_atp incubate2 Incubate (60 min, 30°C) add_substrate_atp->incubate2 add_adp_glo Add ADP-Glo™ Reagent incubate2->add_adp_glo incubate3 Incubate (40 min, RT) add_adp_glo->incubate3 add_kinase_detection Add Kinase Detection Reagent incubate3->add_kinase_detection incubate4 Incubate (30 min, RT) add_kinase_detection->incubate4 read_luminescence Read Luminescence incubate4->read_luminescence end End: Data Analysis read_luminescence->end

Caption: Workflow for a luminescence-based kinase assay.

Dose-Response and IC50 Determination

For any "hits" identified in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.

Protocol: IC50 Determination

This protocol is similar to the primary screening assay, but with a more detailed concentration range of the test compound.

  • Perform a serial dilution of the compound, typically over a log or semi-log scale, to create a dose-response curve.

  • Run the luminescence-based kinase assay as described in section 3.1 with this dilution series.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Cell-Based Assays

While in vitro assays are crucial, it is equally important to assess the compound's activity in a cellular context. This will determine its cell permeability and its effect on kinase signaling pathways within a living system.

Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Culture and Treatment: Culture a relevant cancer cell line (chosen based on the kinase target identified) to approximately 80% confluency. Treat the cells with the test compound at various concentrations for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein phosphorylation.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical Kinase Inhibition Profile of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Kinase TargetIC50 (nM)
Kinase A50
Kinase B750
Kinase C>10,000
Kinase D25
Kinase E1,200

This table presents hypothetical data for illustrative purposes.

Synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit partially hypothetical, framework for the evaluation of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate as a novel kinase inhibitor. The proposed experimental workflows are robust and follow industry-standard practices.[7][8][9][10] Positive results from these studies would warrant further investigation, including:

  • Mechanism of Action Studies: To confirm ATP-competitive binding.

  • Selectivity Profiling: To assess off-target effects.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's potency and pharmacokinetic properties.

The exploration of novel small molecules like Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate is essential for the continued development of targeted therapies for a wide range of diseases.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • ResearchGate. (2025, August 7). Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

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An In-depth Technical Guide to Investigating Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate as a Novel GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor is a cornerstone of inhibitory neurotransmission in the central nervous system (CNS) and a validated target for a plethora of therapeutics treating anxiety, epilepsy, and sleep disorders. The rich pharmacology of the GABA-A receptor is largely centered around allosteric modulators that fine-tune its response to the endogenous ligand, GABA. This technical guide presents a prospective analysis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate as a putative novel GABA-A receptor modulator. While direct pharmacological data for this specific molecule is not yet publicly available, its structural features, notably the presence of an imidazole ring—a key pharmacophore in known GABA-A modulators—and a fluorinated aminobenzoate scaffold, provide a strong rationale for its investigation. This document will serve as a comprehensive roadmap for researchers and drug development professionals, detailing the theoretical framework, a hypothetical mechanism of action, and a rigorous, phased experimental workflow to characterize its potential as a therapeutic agent.

The GABA-A Receptor: A Premier Target for CNS Therapeutics

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1][2] This fundamental process is crucial for maintaining the balance between excitation and inhibition in the brain. The receptor's function is nuanced by the existence of multiple subunit isoforms (α, β, γ, δ, ε, π, θ, and ρ), which assemble in various combinations to form a diverse family of receptor subtypes with distinct pharmacological properties and anatomical distributions.[2][3]

The therapeutic utility of targeting the GABA-A receptor is well-established, with benzodiazepines, barbiturates, and certain anesthetics exerting their effects through positive allosteric modulation of this receptor.[4] These modulators bind to sites on the receptor distinct from the GABA binding site, enhancing the receptor's affinity for GABA or increasing the frequency or duration of channel opening.[4] The ongoing search for novel GABA-A receptor modulators is driven by the need for agents with improved subtype selectivity, leading to more favorable side-effect profiles.

Profile of a Candidate Modulator: Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Chemical Structure:

Figure 1: Proposed mechanism of action for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate as a GABA-A receptor PAM.

Experimental Workflow for Characterization

A phased approach is recommended to systematically evaluate the potential of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate as a GABA-A receptor modulator.

Phase 1: In Vitro Characterization

Objective: To determine if the compound directly interacts with the GABA-A receptor and to characterize the nature of this interaction.

4.1. Radioligand Binding Assays

This initial screen will assess the compound's ability to bind to the GABA-A receptor, specifically at the benzodiazepine binding site.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse whole brain or from cell lines expressing specific GABA-A receptor subtypes.

  • Assay Setup: In a 96-well plate, incubate the membranes with a radiolabeled ligand for the benzodiazepine site (e.g., [³H]flunitrazepam) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate at 4°C for a defined period to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Expected Outcome:

AssayRadioligandHypothetical IC₅₀ (nM)
Benzodiazepine Site[³H]flunitrazepam50 - 500

Table 1: Hypothetical binding affinity data for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate.

Binding Assay Workflow start Start prep Prepare Synaptic Membranes start->prep assay Set up Binding Assay (Membranes, [³H]Flunitrazepam, Test Compound) prep->assay incubate Incubate to Equilibrium assay->incubate filter Filter to Separate Bound & Free Ligand incubate->filter count Liquid Scintillation Counting filter->count analyze Calculate IC₅₀ count->analyze end End analyze->end Electrophysiology Workflow start Start culture Culture Cells Expressing GABA-A Receptors start->culture patch Establish Whole-Cell Patch-Clamp culture->patch base_gaba Apply Baseline GABA (EC₁₀) patch->base_gaba record_base Record Baseline Current base_gaba->record_base co_apply Co-apply Test Compound & Baseline GABA record_base->co_apply record_mod Record Modulated Current co_apply->record_mod analyze Analyze Potentiation & Generate Concentration-Response Curve record_mod->analyze end End analyze->end

Figure 3: Workflow for patch-clamp electrophysiology.

Phase 2: In Vivo Behavioral Pharmacology

Objective: To assess the compound's effects on CNS-related behaviors that are known to be modulated by GABA-A receptor activity.

4.3. Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open arms of the maze.

Protocol:

  • Acclimation: Acclimate mice or rats to the testing room.

  • Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal).

  • Testing: After a set pre-treatment time, place the animal in the center of the EPM and allow it to explore for a defined period (e.g., 5 minutes).

  • Data Collection: Record the time spent in the open and closed arms and the number of entries into each arm using video tracking software.

  • Data Analysis: Compare the behavioral parameters between the compound-treated and vehicle-treated groups.

4.4. Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a GABA-A receptor antagonist that induces seizures. The ability of a compound to prevent or delay the onset of PTZ-induced seizures is indicative of anticonvulsant activity.

Protocol:

  • Compound Administration: Administer the test compound or vehicle to rodents.

  • PTZ Challenge: After the pre-treatment period, administer a convulsive dose of PTZ.

  • Observation: Observe the animals for the onset and severity of seizures (e.g., using the Racine scale).

  • Data Analysis: Compare the latency to seizure onset and the seizure severity between the treated and control groups.

Expected In Vivo Outcomes:

Behavioral ModelKey ParameterHypothetical Outcome
Elevated Plus MazeTime in Open Arms (%)Significant increase compared to vehicle
PTZ-Induced SeizuresSeizure Latency (seconds)Significant increase in latency compared to vehicle

Table 3: Hypothetical outcomes from in vivo behavioral studies.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the preclinical evaluation of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate as a potential GABA-A receptor modulator. The proposed workflow, from initial in vitro binding and functional assays to in vivo behavioral models, will systematically elucidate the compound's pharmacological profile. Positive results from these studies would warrant further investigation into its subtype selectivity, mechanism of action at the molecular level, and pharmacokinetic properties, paving the way for its potential development as a novel therapeutic agent for CNS disorders.

References

  • Olsen, R. W. (2018). GABA-A receptor: Positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10-22.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA-A receptors. Journal of Biological Chemistry, 287(48), 40224-40231.
  • Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes, regional distribution, and function. Journal of Neurochemistry, 107(5), 1133-1143.
  • Macdonald, R. L., & Olsen, R. W. (1994). GABA-A receptor channels. Annual Review of Neuroscience, 17, 569-602.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

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An In-depth Technical Guide to Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the vast array of fluorinated building blocks, Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate has emerged as a critical intermediate, most notably in the synthesis of targeted cancer therapies. This technical guide provides a comprehensive overview of this compound, from its chemical identity and synthesis to its pivotal role in the production of life-saving pharmaceuticals.

Section 1: Chemical Identity and Physicochemical Properties

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a substituted aromatic compound featuring an aminobenzoate core functionalized with a fluorine atom and an imidazole ring.

PropertyValueSource
CAS Number 1141669-51-3[1]
Molecular Formula C₁₁H₁₀FN₃O₂[1]
Molecular Weight 235.22 g/mol [1]
Appearance Off-white to white powder or solidInferred from typical appearance of similar organic compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF)Inferred from synthesis protocols of similar compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Section 2: Synthesis and Manufacturing

While a definitive, publicly available, step-by-step synthesis protocol for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is not extensively detailed in the literature, its synthesis can be logically inferred from established organic chemistry principles and patent literature describing the preparation of analogous compounds. The most probable synthetic route involves a nucleophilic aromatic substitution reaction.

Inferred Synthetic Pathway:

G A Methyl 2-amino-4,5-difluorobenzoate C Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate A->C Nucleophilic Aromatic Substitution B Imidazole B->C reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) reagents->C

Caption: Inferred synthetic route to Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate.

Detailed Protocol (Inferred):

  • Reaction Setup: To a solution of Methyl 2-amino-4,5-difluorobenzoate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base (e.g., potassium carbonate or sodium hydride) is added.

  • Addition of Imidazole: Imidazole is then added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to an elevated temperature (typically in the range of 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

The causality behind these experimental choices lies in the principles of nucleophilic aromatic substitution. The electron-withdrawing nature of the fluorine atoms and the ester group on the benzene ring activates the C4 position for nucleophilic attack by the imidazole. The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity.

Section 3: Role in Drug Development - The Synthesis of Trametinib

The primary and most significant application of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is its role as a key intermediate in the synthesis of Trametinib (trade name Mekinist). Trametinib is a highly potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes, which are components of the RAS/MAPK signaling pathway.[2] This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation.

Trametinib Synthesis Workflow:

G A Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate C Amide Bond Formation A->C B N-(3-aminophenyl)acetamide derivative B->C D Trametinib C->D Further synthetic steps

Caption: Role of the title compound in the synthesis of Trametinib.

The synthesis of Trametinib involves the coupling of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate with another key intermediate, typically an N-(3-aminophenyl)acetamide derivative, through an amide bond formation.[3][4] This is followed by a series of further chemical transformations to yield the final drug substance. The presence of the fluorine atom and the imidazole moiety in the starting material is critical for the final drug's biological activity and pharmacokinetic properties.

Section 4: Material Safety and Handling (MSDS)

Hazard Identification:

Based on data for analogous fluorinated aminobenzoates, the following GHS hazard classifications are likely applicable:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Stability and Reactivity:

  • Chemical Stability: Stable under normal storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.

Section 5: Toxicological and Environmental Considerations

Detailed toxicological and ecotoxicological studies for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate are not extensively published. However, the environmental fate and toxicity of aminobenzoate derivatives are of interest.[6] Para-aminobenzoic acid (PABA) itself is generally considered non-toxic and is a precursor to folate.[7][8] However, chemical modifications can significantly alter the toxicological profile.

The presence of the fluorine atom warrants consideration, as some organofluorine compounds can be persistent in the environment. Studies on other fluorinated herbicides have shown that they can be persistent in soil and water.[9] Therefore, it is crucial to handle and dispose of this compound in a manner that prevents its release into the environment.

Disposal Considerations:

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

Conclusion

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a testament to the power of strategic molecular design in modern drug discovery. Its role as a key building block in the synthesis of Trametinib underscores its importance in the development of targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is paramount for researchers and drug development professionals working at the forefront of medicinal chemistry. As the demand for more effective and targeted pharmaceuticals continues to grow, the significance of such well-designed chemical intermediates will undoubtedly increase.

References

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  • Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Google Patents. CN109336884B - Method for synthesizing trametinib key intermediate.
  • Google Patents. CN109336884A - A method of synthesis Trimetinib key intermediate.
  • Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • Mass.gov. Summary of Aminopyralid Toxicity and Fate for Application to Sensitive Areas of Rights-of-Way. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Available at: [Link]

  • ResearchGate. (PDF) A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Small Molecule

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate (CAS No. 1141669-51-3) is a novel small molecule with potential for biological activity.[1] Its chemical structure, incorporating a benzimidazole moiety, suggests possible interactions with a range of biological targets, as similar structures have been explored for activities such as kinase inhibition and G protein-coupled receptor (GPCR) modulation.[2][3][4] The initial in vitro characterization of such a compound is a critical step in the drug discovery process, providing insights into its potency, selectivity, and mechanism of action.[5][6]

This guide provides a comprehensive, tiered approach to the in vitro evaluation of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate. It is designed for researchers, scientists, and drug development professionals to systematically assess the compound's biological effects, starting with a foundational cytotoxicity assessment, followed by targeted assays to explore its potential as a kinase inhibitor or a GPCR modulator. The protocols herein are designed to be self-validating systems, incorporating essential controls and data analysis steps to ensure scientific integrity.[7][8][9]

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before investigating specific biological targets, it is crucial to determine the cytotoxic potential of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate. This initial screen establishes a concentration range for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of cell death.[10][11][12] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[13][14]

Scientific Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of the test compound on cell viability.[13]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compound Prepare Compound Dilutions add_compound Add Compound Dilutions prep_compound->add_compound incubate_initial Incubate (24h) seed_plate->incubate_initial incubate_initial->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_final Incubate (2-4h, protected from light) add_solubilizer->incubate_final read_absorbance Read Absorbance (570 nm) incubate_final->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay

Materials:

  • Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 10^4 cells/mL in complete medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

    • Incubate the plate for an additional 2-4 hours at room temperature, protected from light, to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit the data and determine the half-maximal inhibitory concentration (IC50).

ParameterDescription
IC50 The concentration of the compound that reduces cell viability by 50%.
Dose-Response Curve A graphical representation of the relationship between the compound concentration and its effect on cell viability.

Part 2: Target-Oriented Screening - Kinase Inhibition Assay

Given that benzimidazole derivatives are known to target kinases, a kinase inhibition assay is a logical next step to explore the specific mechanism of action of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate.[6][15] In vitro kinase assays provide a direct and quantitative method to assess the inhibitory potential of a compound against a specific kinase.[16]

Scientific Rationale: In Vitro Kinase Assay

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein.[15] In vitro kinase assays typically measure the amount of phosphorylated substrate or the amount of ADP produced as a byproduct of the kinase reaction.[17] By comparing the kinase activity in the presence and absence of the test compound, its inhibitory potency can be determined.[6][18]

Experimental Workflow: Generic Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions add_components Add Kinase, Substrate, and Compound to Plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent incubate_detection Incubate for Signal Development add_detection_reagent->incubate_detection read_signal Read Signal (Luminescence/Fluorescence) incubate_detection->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 GPCR_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing GPCR add_components Add Membranes, Radioligand, and Compound to Plate prep_membranes->add_components prep_ligands Prepare Radioligand and Compound Dilutions prep_ligands->add_components incubate_binding Incubate to Reach Equilibrium add_components->incubate_binding harvest Harvest onto Filter Plates incubate_binding->harvest wash Wash to Remove Unbound Ligand harvest->wash add_scintillant Add Scintillation Cocktail wash->add_scintillant count_radioactivity Count Radioactivity (CPM) add_scintillant->count_radioactivity calculate_binding Calculate % Specific Binding count_radioactivity->calculate_binding plot_curve Plot Competition Curve calculate_binding->plot_curve determine_ki Determine Ki plot_curve->determine_ki

Caption: Workflow for a GPCR Radioligand Competition Binding Assay.

Detailed Protocol: GPCR Radioligand Binding Assay

Materials:

  • Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

  • Cell membranes from a cell line overexpressing the GPCR of interest

  • Radiolabeled ligand specific for the target GPCR

  • Unlabeled ligand for determining non-specific binding

  • Binding buffer

  • Filter plates (e.g., 96-well GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Plate Setup:

    • In a 96-well plate, add binding buffer, the test compound at various concentrations, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the cell membrane preparation.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding

  • Calculate Percent Inhibition:

    • Percent Inhibition = [(Specific Binding in absence of compound - Specific Binding in presence of compound) / Specific Binding in absence of compound] x 100

  • Ki Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 The concentration of the compound that displaces 50% of the specific binding of the radioligand.
Ki The inhibition constant, representing the affinity of the compound for the receptor. [19]

Conclusion and Future Directions

This tiered in vitro assay approach provides a robust framework for the initial characterization of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate. The data generated from these assays will offer critical insights into the compound's cytotoxic profile and its potential as a kinase inhibitor or a GPCR modulator. Positive results from these initial screens would warrant further investigation, including selectivity profiling against a broader panel of kinases or GPCRs, cell-based functional assays to confirm the mechanism of action, and subsequent in vivo studies to evaluate efficacy and safety. [20][21]

References

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  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(1), 101115. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. [Link]

  • JoVE. (2016, March 7). In Vitro Transcription Assays and Their Application in Drug Discovery. [Link]

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  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • University of Toronto. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]

  • MySkinRecipes. (n.d.). Methyl2-amino-5-fluoro-3-methylbenzoate. [Link]

  • Al-Salahi, R., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2993. [Link]

  • Matsuya, Y., et al. (2004). 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. Journal of Medicinal Chemistry, 47(3), 720-725. [Link]

  • Wróbel, T. M., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 22(19), 10743. [Link]

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Application Note: A Framework for Developing a Cell-Based Assay for Novel Modulators of the IDO1 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study Featuring Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Abstract: The development of robust and biologically relevant cell-based assays is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for designing, executing, and validating a cell-based assay for novel small molecules targeting the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway. IDO1 is a critical immune checkpoint enzyme that suppresses T-cell function within the tumor microenvironment, making it a high-value target for cancer immunotherapy.[1] We utilize "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate," a novel chemical entity, as a working example to illustrate the process from initial hypothesis to data analysis. This document details the scientific rationale, provides step-by-step protocols for quantifying IDO1 activity and assessing cytotoxicity, and outlines the necessary validation metrics to ensure data integrity.

Part 1: Assay Principle & Design Considerations

The Biological Rationale: Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.[1][2] In many cancers, the pro-inflammatory cytokine interferon-gamma (IFN-γ) dramatically upregulates the expression of IDO1 in tumor cells.[1] This enzymatic activity has two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of T-cells, which are highly sensitive to its availability.[2][3]

  • Kynurenine Accumulation: The production and accumulation of kynurenine and its downstream metabolites actively suppress T-cell function and promote an immunosuppressive environment.[1][3]

By inhibiting the IDO1 enzyme, a small molecule can block this immunosuppressive mechanism, thereby restoring T-cell function and enhancing anti-tumor immunity. Therefore, the primary goal of this assay is to quantify the production of kynurenine in a cellular context to measure the inhibitory potential of a test compound.

IDO1_Pathway IFNg IFN-γ IFNGR IFN-γ Receptor IFNg->IFNGR Binds STAT1 STAT1 Activation IFNGR->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1_Enzyme TCell_Arrest Immunosuppression (T-Cell Arrest) Kynurenine->TCell_Arrest Leads to Compound Methyl 2-amino-5-fluoro -4-(1H-imidazol-1-YL)benzoate Compound->IDO1_Enzyme Inhibits

Figure 1: The IDO1 Signaling Pathway and Point of Inhibition.
Selecting the Cellular Model and Assay Endpoint

The choice of cell line is critical for the biological relevance of the assay.[4] We require a cell line known to endogenously express IDO1 following IFN-γ stimulation. Human cancer cell lines such as HeLa (cervical cancer) or SK-OV-3 (ovarian cancer) are well-documented models for this purpose.[1][2] It is essential to use healthy, viable cells at a consistent passage number to ensure reproducibility.[4][5]

  • Primary Endpoint: The direct product of IDO1 activity, kynurenine, will be measured in the cell culture supernatant. This provides a robust and direct readout of enzyme inhibition.[2][6]

  • Secondary (Counter) Endpoint: A cell viability assay is mandatory. This allows us to distinguish between true IDO1 inhibition and a reduction in kynurenine levels due to compound-induced cytotoxicity. A potent cytotoxic compound is not a specific IDO1 inhibitor. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[7][8][9]

Experimental Workflow Overview

The assay is designed for a 96-well plate format to facilitate dose-response analysis and future high-throughput screening. The workflow is streamlined to minimize steps and potential for error.

Assay_Workflow cluster_plate 96-Well Plate Operations cluster_readout Data Acquisition Seed 1. Seed Cells (e.g., HeLa) Treat 2. Add Compound (Serial Dilution) Seed->Treat Induce 3. Add IFN-γ to Induce IDO1 Treat->Induce Incubate 4. Incubate (24-48h) Induce->Incubate Collect 5. Collect Supernatant Incubate->Collect Via_Assay 6b. Cell Viability Assay (Luminescence) (Remaining Cells) Incubate->Via_Assay Kyn_Assay 6a. Kynurenine Quantification (Colorimetric) Collect->Kyn_Assay Analysis 7. Data Analysis (IC50 & Cytotoxicity) Kyn_Assay->Analysis Via_Assay->Analysis

Figure 2: High-Level Experimental Workflow.

Part 2: Detailed Experimental Protocols

Protocol: Cell Culture and Seeding

Causality: Proper cell culture technique is fundamental to assay reproducibility. Seeding density must be optimized to ensure cells are in a logarithmic growth phase and form a consistent monolayer, which maximizes the assay window.[4]

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Cell Preparation: When cells reach 80-90% confluency, wash them with PBS, detach using Trypsin-EDTA, and neutralize with complete culture medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability (e.g., via Trypan Blue exclusion) to ensure a healthy starting population (>95% viability).[4]

  • Seeding: Dilute the cell suspension in complete culture medium to a pre-optimized density (e.g., 2 x 10⁴ cells/well). Dispense 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate.

  • Attachment: Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.

Protocol: Compound Treatment and IDO1 Induction

Causality: A serial dilution is used to determine the dose-dependent effect of the compound, which is necessary for calculating an IC₅₀ value. IFN-γ is added after the compound to ensure the inhibitor is present when the IDO1 enzyme is being expressed and becomes active.

  • Compound Preparation: Prepare a 10 mM stock solution of "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the compound stock in complete culture medium to achieve the desired final concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Controls: Prepare wells for:

    • Negative Control (0% Inhibition): Cells + Medium + Vehicle (DMSO) + IFN-γ

    • Positive Control (100% Inhibition): Cells + Medium + Known IDO1 Inhibitor (e.g., Epacadostat) + IFN-γ

    • No Induction Control: Cells + Medium + Vehicle (DMSO) (No IFN-γ)

  • Compound Addition: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the appropriate compound dilutions or controls.

  • IDO1 Induction: Add human IFN-γ to all wells (except the "No Induction" control) to a final concentration of 100 ng/mL.[2]

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

Protocol: Kynurenine Quantification (Colorimetric Assay)

Causality: This assay is based on the reaction of kynurenine with p-dimethylaminobenzaldehyde (Ehrlich’s reagent) in an acidic environment, which forms a yellow product.[1] The absorbance of this product is directly proportional to the kynurenine concentration, allowing for quantification against a standard curve.

  • Prepare Kynurenine Standards: Prepare a 1 mM stock of L-kynurenine in culture medium. Create a standard curve by serially diluting the stock in medium to concentrations ranging from 200 µM to 0 µM.

  • Collect Supernatant: After incubation, carefully transfer 80 µL of supernatant from each well of the cell plate to a new 96-well plate.

  • Protein Precipitation: Add 40 µL of 6.1 N trichloroacetic acid (TCA) to each well containing supernatant and standards. Mix and incubate at 50°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer: Carefully transfer 100 µL of the clarified supernatant to a new clear, flat-bottom 96-well plate.

  • Color Reaction: Add 100 µL of Ehrlich’s reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.

  • Incubation & Readout: Incubate for 10 minutes at room temperature. Measure the absorbance at 480 nm using a microplate reader.

Protocol: Cell Viability Counter-Screen (CellTiter-Glo®)

Causality: This luminescent assay measures ATP, which is present only in metabolically active cells.[8] A decrease in luminescence indicates a loss of viable cells, allowing for the quantification of cytotoxicity.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.[9] Allow it to equilibrate to room temperature.

  • Plate Equilibration: After collecting the supernatant for the kynurenine assay, allow the original cell plate to equilibrate to room temperature for ~30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium remaining in each well (e.g., 25-50 µL).

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader.

Part 3: Data Analysis and Assay Validation

Data Processing and IC₅₀ Calculation
  • Standard Curve: Plot the absorbance values of the kynurenine standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Kynurenine Concentration: Use the standard curve equation to convert the absorbance readings from the sample wells into kynurenine concentrations.

  • Normalize Data: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [Kyn_sample - Kyn_no_induction] / [Kyn_negative_control - Kyn_no_induction])

  • IC₅₀ Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).

  • Cytotoxicity Analysis: Normalize the luminescence data to the vehicle-treated control wells to determine the % cell viability for each compound concentration.

Table 1: Example Dose-Response and Viability Data
Compound Conc. (µM)Avg. Kynurenine (µM)% Inhibition% Cell Viability
1000.898.1%5.2%
301.596.3%45.7%
104.289.7%88.3%
315.661.7%95.1%
128.929.1%98.9%
0.338.45.8%101.2%
0.140.11.7%99.5%
0 (Vehicle)40.80%100%

Interpretation: In this example, significant cytotoxicity is observed at concentrations >10 µM, confounding the inhibition data in that range. The true IDO1-specific activity should be interpreted from the non-toxic concentration range.

Assay Validation: The Z'-Factor

Causality: Before screening, the assay must be validated to ensure it is robust and reliable. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, providing a measure of assay quality.[10][11][12] An assay with a good Z'-factor has a large dynamic range and low data variability.[13]

The formula is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = Mean of the positive control (100% inhibition)

  • σ_p = Standard deviation of the positive control

  • μ_n = Mean of the negative control (0% inhibition)

  • σ_n = Standard deviation of the negative control

Z_Factor Z_Logic Z' Factor Calculation Z' = 1 - (Separation Band / Dynamic Range) Separation Band = 3σp + 3σn Dynamic Range = μp - μn interpretation Interpretation: Z' > 0.5: Excellent Assay 0 < Z' ≤ 0.5: Acceptable Assay Z' < 0: Unsuitable Assay Z_Logic:f1->interpretation Leads to

Figure 3: Z'-Factor Calculation Logic and Interpretation.

A Z'-factor greater than 0.5 is considered excellent for high-throughput screening.[12] This validation must be performed during assay development by running full plates of just positive and negative controls.

Part 4: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous cell suspension before seeding; Use calibrated pipettes and reverse pipetting for viscous liquids[4]; Avoid using the outer wells of the plate or fill them with sterile PBS.
Low Z'-Factor (<0.5) Small dynamic range (low IDO1 activity); High data variability.Optimize IFN-γ concentration and incubation time to maximize kynurenine production; Check for cell health issues; Refine pipetting technique.
Apparent Inhibition at all Concentrations Compound is cytotoxic; Compound interferes with the assay readout (e.g., has color at 480 nm).Always run the cell viability counter-screen; To check for interference, run the kynurenine assay with compound in the absence of cells and subtract any background absorbance.
No Inhibition Observed Compound is inactive; Compound is not cell-permeable; Compound degraded in media.Confirm compound identity and purity; Consider a biochemical assay to test for direct enzyme inhibition; Assess compound stability in culture medium over the incubation period.

Conclusion

This application note provides a robust and validated framework for the development of a cell-based assay to identify and characterize inhibitors of the IDO1 enzyme, using "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" as a representative novel compound. By combining a direct measure of enzymatic activity with a crucial cytotoxicity counter-screen, this approach ensures the identification of specific, on-target modulators. The principles of assay design, validation using the Z'-factor, and systematic data analysis outlined herein are broadly applicable to the screening of other small molecules and are essential for generating high-quality, decision-driving data in a drug discovery program.

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  • Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. Retrieved from Dispendix website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqt2Bcu73F6wRnYbsXbCf1cfnF1LmwClA6vAzQlohgnTjKz_N3ujuR8LPo6UEtyZ9jcu_YJPGKUIW_OVN-otaSjwHSxMHPYQ2_apTKmZaIN38yvyd7gsQ1MUCE1-kRbfyJ596Lcu20bZsNlmbilJePr8W6cgjtwK2-KcmQw9fbQUcnRsQydIh_ySsYCaMiJQ==]

Sources

High-throughput screening with "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Inhibitors of Tyrosine Kinase X (TK-X) Using "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate"

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, particularly cancer.[1][2] High-throughput screening (HTS) remains a cornerstone of modern drug discovery for identifying novel kinase inhibitors.[1] This document provides a comprehensive guide for conducting a robust, automated HTS campaign to identify inhibitors of a hypothetical target, Tyrosine Kinase X (TK-X). The protocol is centered on screening "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" (hereafter designated Cmpd-IFB), a novel compound featuring an imidazole motif common in kinase inhibitors.[3][4][5] We describe a luminescence-based, "add-and-read" assay that quantifies kinase activity by measuring ATP depletion, a universal consequence of the phosphotransferase reaction.[6][7] This self-validating protocol includes detailed steps for assay optimization, execution in 384-well format, data analysis, and quality control using the Z'-factor statistic.

Introduction and Scientific Rationale

Tyrosine kinases are pivotal in cellular signaling, regulating processes like cell growth, differentiation, and metabolism.[7] Their aberrant activity is a known driver of oncogenesis, making them prime targets for therapeutic intervention.[7] The chemical scaffold of Cmpd-IFB, containing an imidazole ring, is a privileged structure in kinase inhibitor design, known to interact with the ATP-binding pocket of many kinases.[2][3] This structural alert provides a strong rationale for screening Cmpd-IFB against a panel of disease-relevant kinases, such as our target of interest, TK-X.

The primary goal of this HTS campaign is to determine if Cmpd-IFB inhibits TK-X activity and to establish its potency (IC50) if inhibition is observed. We employ a luminescence-based ATP depletion assay, a gold-standard HTS method renowned for its sensitivity, wide dynamic range, and minimal interference artifacts.[8][9]

Assay Principle

The screening assay quantifies TK-X activity by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide. The detection principle relies on a thermostable luciferase enzyme that, in the presence of its substrate luciferin, generates a light signal directly proportional to the amount of ATP present.[6][9]

The workflow is as follows:

  • TK-X enzyme, its specific substrate, and ATP are incubated with the test compound (Cmpd-IFB).

  • If Cmpd-IFB is an inhibitor, TK-X activity is blocked, and ATP is not consumed.

  • If Cmpd-IFB is inactive, TK-X phosphorylates its substrate, depleting the ATP in the well.

  • After the kinase reaction, a detection reagent containing luciferase and luciferin is added.[6]

  • The resulting luminescent signal is measured. A high signal indicates high ATP levels (inhibition), while a low signal indicates low ATP levels (no inhibition).[7] The signal is therefore inversely proportional to kinase activity.[6]

Assay_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Compound Cmpd-IFB (Inhibitor?) Reaction Kinase Reaction (Phosphorylation) Compound->Reaction Inhibits TKX TK-X Enzyme TKX->Reaction ATP_Sub ATP + Substrate ATP_Sub->Reaction ATP_Consumed ATP Consumed (Low ATP) Reaction->ATP_Consumed No Inhibition ATP_High ATP Not Consumed (High ATP) Reaction->ATP_High Inhibition Detection_Reagent Add Detection Reagent (Luciferase + Luciferin) ATP_Consumed->Detection_Reagent ATP_High->Detection_Reagent Luminescence_Low Low Light Signal Detection_Reagent->Luminescence_Low Luminescence_High High Light Signal Detection_Reagent->Luminescence_High

Figure 1: Principle of the Luminescence-Based Kinase Assay.

Materials and Methods

Reagents and Consumables
Reagent/MaterialSupplierCatalog #Notes
Recombinant Human TK-XIn-house/VendorN/AStore at -80°C
Poly-GT (4:1) SubstrateSigma-AldrichP0275Generic tyrosine kinase substrate
ATP, 10 mM SolutionPromegaV9121Store at -20°C
Kinase-Glo® Max Assay KitPromegaV6071Store as directed
Cmpd-IFBIn-house/VendorN/A10 mM stock in 100% DMSO
Staurosporine (Control)Sigma-AldrichS440010 mM stock in 100% DMSO
DMSO, AnhydrousSigma-AldrichD2650HTS Grade
Assay Buffer (1X)In-houseN/A50mM HEPES, 10mM MgCl2, 1mM EGTA, 2mM DTT, 0.01% Tween-20, pH 7.5
384-well White PlatesCorning3570Solid bottom, low-volume
Equipment
  • Acoustic Liquid Handler (e.g., Labcyte Echo)

  • Automated Liquid Handler (e.g., Agilent Bravo, Hamilton STAR)

  • Plate Luminometer (e.g., BMG LABTECH PHERAstar, PerkinElmer EnVision)

  • Plate Centrifuge

  • Plate Sealer

Experimental Protocols

This protocol is optimized for a 384-well plate format with a final assay volume of 10 µL. All steps should be performed according to established best practices for HTS.[10][11][12]

Reagent Preparation
  • Assay Buffer: Prepare fresh and bring to room temperature (RT).

  • Cmpd-IFB Stock: Thaw the 10 mM DMSO stock. Create a dilution series for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 1 mM in DMSO). For single-point screening, prepare a 1 mM working stock in DMSO.

  • 2X Enzyme Solution: Dilute the TK-X enzyme stock in Assay Buffer to a 2X working concentration (e.g., 200 pM). Keep on ice.

  • 2X Substrate/ATP Solution: Dilute Poly-GT substrate and ATP in Assay Buffer to 2X working concentrations (e.g., 0.4 mg/mL Poly-GT and 20 µM ATP). The ATP concentration should be at or near the enzyme's Km for ATP.

  • Kinase-Glo® Reagent: Prepare according to the manufacturer's protocol.[9] Allow it to equilibrate to RT before use.

HTS Workflow: Step-by-Step
  • Compound Plating (Acoustic Transfer):

    • Using an acoustic liquid handler, transfer 10 nL of Cmpd-IFB from the source plate into the bottom of a 384-well white assay plate.

    • For controls, transfer 10 nL of DMSO (0% inhibition, high activity) and 10 nL of 1 mM Staurosporine (100% inhibition, no activity) into designated control wells. This results in a 1 µM final compound/control concentration.

  • Enzyme Addition:

    • Add 5 µL of the 2X Enzyme Solution to all wells of the assay plate using an automated liquid handler.

  • Pre-incubation:

    • Seal the plate, centrifuge briefly (1 min at 1,000 rpm), and incubate for 15 minutes at RT. This step allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at RT.

  • Reaction Termination and Signal Generation:

    • Add 10 µL of the prepared Kinase-Glo® Reagent to all wells. This stops the kinase reaction and initiates the luminescent signal.

    • Seal the plate, centrifuge briefly, and incubate for 10 minutes at RT, protected from light.

  • Data Acquisition:

    • Read the luminescence signal on a plate luminometer with an integration time of 0.5-1 second per well.

HTS_Workflow start Start p1 Step 1: Compound Plating 10 nL Cmpd-IFB/Controls into 384-well plate start->p1 end End p2 Step 2: Enzyme Addition Add 5 µL of 2X TK-X Enzyme Solution p1->p2 p3 Step 3: Pre-incubation 15 min at Room Temperature p2->p3 p4 Step 4: Reaction Initiation Add 5 µL of 2X Substrate/ATP Solution p3->p4 p5 Step 5: Kinase Reaction Incubate 60 min at Room Temperature p4->p5 p6 Step 6: Detection Add 10 µL Kinase-Glo® Reagent p5->p6 p7 Step 7: Signal Stabilization Incubate 10 min at Room Temperature p6->p7 p8 Step 8: Data Acquisition Read Luminescence p7->p8 p8->end

Figure 2: High-Throughput Screening (HTS) Workflow.

Data Analysis and Quality Control

Calculation of Percent Inhibition

Raw data from the luminometer (Relative Light Units, RLU) is normalized to percent inhibition using the plate controls.

  • High Control (0% Inhibition): Wells with DMSO only (Avg_High).

  • Low Control (100% Inhibition): Wells with Staurosporine (Avg_Low).

The formula for calculating percent inhibition for each well (x) is:

% Inhibition = 100 * (1 - (RLU_x - Avg_Low) / (Avg_High - Avg_Low))

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[13][14] It measures the separation between the high and low control signal distributions.[15]

The formula is:

Z' = 1 - (3 * (SD_High + SD_Low)) / |Avg_High - Avg_Low|

Where SD is the standard deviation of the respective controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and reliable for HTS.[13][14]
0 to 0.5AcceptableThe assay is usable but may benefit from optimization.[13]
< 0UnacceptableThe assay is not suitable for screening.[13][15]
Hypothetical Screening Data

The following table presents simulated data from a single 384-well plate to calculate the Z'-factor.

Control TypeReplicates (n=16)Average RLUStd. Dev. (SD)
High Control (DMSO) 85120, 87543, 84990, ...86,5001,250
Low Control (Staurosporine) 5430, 5601, 5398, ...5,500280

Z'-Factor Calculation: Z' = 1 - (3 * (1250 + 280)) / |86500 - 5500| Z' = 1 - (3 * 1530) / 81000 Z' = 1 - 4590 / 81000 Z' = 1 - 0.0567 Z' = 0.94

An excellent Z'-factor of 0.94 indicates a highly robust and reliable assay.[15]

Dose-Response and IC50 Determination

For compounds identified as "hits" (e.g., >50% inhibition in the primary screen), a dose-response experiment is performed. The calculated percent inhibition values are plotted against the logarithm of the compound concentration. A four-parameter logistic curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway Context

TK-X, as a receptor tyrosine kinase, is often an early component in a signaling cascade that translates extracellular signals into cellular responses, such as proliferation or survival. Inhibiting TK-X with Cmpd-IFB would block these downstream events.

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade Ligand Growth Factor (Ligand) TKX TK-X Receptor Ligand->TKX Binds & Activates pTKX TK-X (Active) TKX->pTKX Autophosphorylation Cmpd Cmpd-IFB Cmpd->pTKX Inhibits Phosphorylation Adaptor Adaptor Proteins pTKX->Adaptor Downstream Downstream Kinases (e.g., RAS-MAPK) Adaptor->Downstream TF Transcription Factors Downstream->TF Response Cellular Response (e.g., Proliferation) TF->Response

Figure 3: Simplified TK-X Signaling Pathway and Point of Inhibition.

Conclusion

This application note provides a validated, step-by-step protocol for the high-throughput screening of "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" against Tyrosine Kinase X. By utilizing a robust luminescence-based detection method and adhering to rigorous quality control standards like the Z'-factor, this workflow ensures the generation of high-quality, reproducible data suitable for hit identification and lead optimization in a drug discovery setting.[16] The principles and methodologies described are broadly applicable to HTS for other kinase targets.[1][17]

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link][7]

  • National Center for Advancing Translational Sciences (NCATS). (2021). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link][10][12]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Retrieved from [Link][13]

  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. Retrieved from [Link][14]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Assay Guidance Manual Program. NCATS. Retrieved from [Link][11]

  • Umehara, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 51-60. Retrieved from [Link][17]

  • Markossian, S., & Grossman, A. (Eds.). (2004-). Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link][12][18]

  • Adwoa Biotech. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. Retrieved from [Link][19]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link][20]

  • On HTS. (2023, December 12). Z-factor. On HTS. Retrieved from [Link][15]

  • RDocumentation. (n.d.). zprime: Compute the Z'-factor quality score. Retrieved from [Link][21]

  • Ottl, J., et al. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (n.d.). New in Assay Guidance Manual. NCBI. Retrieved from [Link][22]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Retrieved from [Link][1]

  • Al-Ostoot, F. H., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. Retrieved from [Link][2]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link][23]

  • Brehmer, D., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Bioorganic & Medicinal Chemistry, 39, 116162. Retrieved from [Link][4]

  • Choi, Y., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1726-44. Retrieved from [Link][5]

Sources

"Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" for cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Investigating the Anti-Cancer Potential of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate in Cancer Cell Lines: A Mechanistic Approach

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for evaluating the anti-cancer properties of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, a novel small molecule with potential therapeutic applications. Due to the limited published data on this specific compound, we present a detailed, hypothesis-driven approach centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3] This document outlines state-of-the-art protocols for assessing the compound's effects on cancer cell viability, apoptosis, and cell cycle progression, alongside a robust methodology for elucidating its mechanism of action through targeted protein analysis.

Introduction: The Rationale for Targeting Cancer with Novel Imidazole Derivatives

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate (CAS No. 1141669-51-3) is a fluorinated imidazole derivative.[4][5][6][7][8] While the precise biological activities of this compound are yet to be fully elucidated, the imidazole scaffold is a well-established pharmacophore in numerous clinically approved drugs and investigational agents, exhibiting a broad range of biological activities, including anti-cancer effects.[9] The inclusion of a fluorine atom can enhance metabolic stability and cell permeability, making fluorinated compounds like this one promising candidates for drug development.[10]

Given the structural similarities to other known kinase inhibitors, we hypothesize that Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate may exert its anti-neoplastic effects by modulating key oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a central signaling cascade that is constitutively active in a wide array of human cancers, driving tumor progression and resistance to therapies.[1][11][12][13] Therefore, the investigation of this pathway presents a logical and scientifically rigorous starting point for characterizing the anti-cancer potential of this novel compound.

Hypothetical Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[1][2][14] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division and inhibition of apoptosis.[2][15] We propose that Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate may function as an inhibitor of one or more key kinases within this pathway, such as PI3K, Akt, or mTOR. By blocking the phosphorylation and subsequent activation of downstream effector proteins, the compound could effectively halt the pro-survival signals that cancer cells depend on, ultimately leading to cell cycle arrest and apoptosis.[16][17][18]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylation Compound Methyl 2-amino-5-fluoro-4- (1H-imidazol-1-yl)benzoate Compound->PI3K Hypothesized Inhibition Compound->Akt Compound->mTORC1

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide a comprehensive workflow for the in vitro evaluation of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate. It is crucial to maintain aseptic cell culture techniques throughout these procedures.

Cell Culture and Compound Preparation
  • Cell Line Selection: Choose a panel of cancer cell lines relevant to the research focus (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; prostate cancer: PC-3).

  • Cell Maintenance: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Compound Stock Solution: Prepare a 10 mM stock solution of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate in dimethyl sulfoxide (DMSO). Store at -20°C. Subsequent dilutions should be made in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][14][15][17]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][13][19]

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Start Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot Analysis (PI3K/Akt/mTOR pathway) IC50->WesternBlot DataAnalysis Data Interpretation & Conclusion Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Figure 2: A generalized experimental workflow for evaluating the compound.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Modulation

This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway.[20]

  • Protein Extraction: Treat cells with the compound at various concentrations for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, S6K, and 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Data Presentation: Hypothetical Results

The following table presents a hypothetical summary of the in vitro effects of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate on a representative cancer cell line.

Assay Endpoint Hypothetical Result
Cell Viability (MTT) IC₅₀ (48h)15 µM
Apoptosis (Annexin V/PI) % Apoptotic Cells (at IC₅₀)45% (Early + Late)
Cell Cycle (PI Staining) Cell Cycle ArrestG2/M Phase Arrest
Western Blot Protein PhosphorylationDecreased p-Akt (Ser473), p-mTOR (Ser2448), p-S6K

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the results, the following controls and validation steps are essential:

  • Positive and Negative Controls: Include appropriate controls in all assays (e.g., a known PI3K inhibitor for Western blotting, a known cytotoxic agent for the MTT assay).

  • Dose- and Time-Dependence: Evaluate the effects of the compound over a range of concentrations and time points to establish a clear dose-response relationship.

  • Multiple Cell Lines: Validate the findings in at least two different cancer cell lines to assess the broader applicability of the compound's effects.

  • Biological Replicates: Perform each experiment with a minimum of three biological replicates to ensure statistical significance.

By adhering to these principles, the experimental design becomes a self-validating system, providing a high degree of confidence in the generated data.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial investigation of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate as a potential anti-cancer agent. The proposed hypothesis of PI3K/Akt/mTOR pathway inhibition offers a clear mechanistic direction for these studies. The detailed protocols for assessing cell viability, apoptosis, cell cycle, and target engagement will enable researchers to generate a robust dataset to evaluate the therapeutic potential of this novel compound.

References

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  • Wikipedia contributors. (2023). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 64. [Link]

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Application Note & Protocols: A Multi-Tiered Strategy for Kinase Profiling of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a comprehensive, multi-tiered strategy for the kinase profiling of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate, a novel small molecule bearing an imidazole moiety common to many known kinase inhibitors.[1][2] Given the absence of established biological targets for this compound, a systematic approach is essential for target identification, selectivity validation, and elucidation of its mechanism of action. We present a strategic workflow progressing from broad, biochemical screening to targeted, cell-based assays confirming target engagement and culminating in global analysis of downstream functional effects. This guide provides the scientific rationale behind each methodological choice, detailed step-by-step protocols, and data interpretation guidelines for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Kinase Profiling

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[3][4] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important families of drug targets.[5][6] Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate (CAS No. 1141669-51-3) is a small molecule whose structural features, specifically the substituted imidazole ring, suggest potential interaction with the highly conserved ATP-binding pocket of protein kinases.[1][7]

However, without prior biological data, a robust profiling strategy is required to:

  • Identify Primary Targets: Determine which kinase(s) the compound interacts with from the human kinome.

  • Assess Selectivity: Understand the compound's binding profile across the kinome to anticipate potential off-target effects.[8]

  • Confirm Cellular Activity: Validate that the compound engages its target(s) in a complex physiological environment.

  • Elucidate Mechanism of Action: Characterize the downstream functional consequences of target engagement.

We propose a three-tiered profiling cascade designed to efficiently generate a comprehensive pharmacological dossier for this novel compound.

G cluster_0 Tier 1: Target Discovery cluster_1 Tier 2: Target Validation cluster_2 Tier 3: Functional Characterization T1 Broad Kinome Screening (Biochemical Assay) T2a Cellular Target Engagement (NanoBRET™) T1->T2a Hits T2b Target Occupancy (CETSA) T1->T2b Hits T1_obj Objective: Identify initial kinase hits. T3 Downstream Pathway Analysis (Phosphoproteomics) T2a->T3 Confirmed Targets T2b->T3 Confirmed Targets T2_obj Objective: Confirm direct binding in live cells. T3_obj Objective: Assess functional impact and selectivity.

Figure 1: A tiered strategy for kinase inhibitor profiling.

Tier 1: Broad Kinome Screening for Target Identification

Scientific Rationale

The initial step is to screen the compound against a large, representative panel of purified human kinases to identify potential targets. For this purpose, radiometric activity assays are considered the "gold standard."[6][9][10] These assays directly measure the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate, providing a highly sensitive and unambiguous measure of enzymatic activity. This method is versatile across all kinase types and is less prone to the interference artifacts that can affect fluorescence- or luminescence-based assays.[11][12]

G Kinase Kinase Enzyme Reaction Kinase Reaction Kinase->Reaction Substrate Substrate (Peptide or Protein) Substrate->Reaction ATP [γ-³³P]-ATP ATP->Reaction Compound Test Compound Compound->Reaction Phospho_Substrate ³³P-Substrate Reaction->Phospho_Substrate ADP ADP Reaction->ADP Filter Capture on Filter Membrane Phospho_Substrate->Filter Measure Scintillation Counting Filter->Measure

Figure 2: Principle of the radiometric filter binding assay.
Protocol: HotSpot™ Radiometric Kinase Assay

This protocol is adapted from standard industry practices for broad kinase profiling.[12]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate in 100% DMSO.

    • Perform serial dilutions to create working solutions. For a primary screen, a single concentration of 10 µM is typically used.

  • Reaction Setup (per well in a 96-well plate):

    • To each well, add 5 µL of kinase reaction buffer (containing MgCl₂, BSA, DTT, and other cofactors optimized for the specific kinase).

    • Add 2.5 µL of the test compound dilution (or DMSO for vehicle control).

    • Add 2.5 µL of the specific kinase/substrate mixture provided by the screening service.

    • Initiate the reaction by adding 10 µL of [γ-³³P]-ATP solution. The final ATP concentration should be at or near the Km for each kinase to ensure competitive interactions can be detected.[11]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Terminate the reaction by spotting 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filter mat completely.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO (vehicle) control wells.

    • % Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100

    • A common threshold for defining a "hit" is >70% inhibition at the screening concentration.

Expected Data Output

The results of the primary screen can be summarized in a table, highlighting the kinases that are significantly inhibited by the compound.

Kinase TargetGene SymbolKinase Family% Inhibition at 10 µMHit? (Y/N)
Aurora Kinase AAURKASer/Thr92%Y
p38 Mitogen-activated Kinase alphaMAPK14CMGC85%Y
Vascular Endothelial Growth Factor Receptor 2KDRTyr78%Y
Cyclin-dependent Kinase 2CDK2CMGC25%N
Epidermal Growth Factor ReceptorEGFRTyr15%N
... (and 300+ other kinases)

Tier 2: Cellular Target Engagement & Occupancy

Scientific Rationale

Biochemical hits must be validated in a cellular context. Cell-based assays are critical because they account for factors like cell permeability, compound metabolism, and engagement with the target protein amidst a crowded intracellular environment.[13] We will employ two orthogonal, state-of-the-art methods to confirm direct target binding in live cells: NanoBRET™ Target Engagement and the Cellular Thermal Shift Assay (CETSA).

Method 1: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay measures the binding of a test compound to a specific kinase in live cells.[14] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the same kinase (the acceptor). A test compound that engages the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[15]

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: [Adapted from Promega Technical Manuals TM598 and TM603][14][16]

  • Cell Preparation:

    • On Day 1, seed HEK293 cells into a 96-well, tissue culture-treated plate.

    • Transfect cells with a plasmid encoding the target kinase (e.g., AURKA) fused to NanoLuc® luciferase.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of the test compound in Opti-MEM® medium.

    • Prepare the NanoBRET™ Tracer solution at a concentration predetermined to be near its EC50 value.[14]

    • Add the test compound dilutions to the cells, followed immediately by the tracer solution. Also include "no compound" (tracer only) and "no tracer" (background) controls.

    • Incubate at 37°C, 5% CO₂ for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

    • Correct the BRET ratios by subtracting the background ratio from the "no tracer" control wells.

    • Normalize the data to the "no compound" control (representing 100% engagement) and plot the corrected BRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent intracellular affinity.

Method 2: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA leverages the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein, it generally increases the protein's conformational stability, resulting in a higher melting temperature (Tm). In a CETSA experiment, intact cells are treated with the compound and then heated across a range of temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or ELISA. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.[18][19][20]

G Start Treat cells with Compound or Vehicle Heat Heat aliquots to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble fraction Heat->Lyse Detect Quantify soluble target protein (e.g., Western Blot) Lyse->Detect Plot Plot % Soluble Protein vs. Temperature Detect->Plot Result Ligand binding causes a thermal shift (ΔTm) Plot->Result

Figure 4: Experimental workflow for the Cellular Thermal Shift Assay.

Protocol: [Adapted from established CETSA methodologies][19][21]

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., one with high endogenous expression of the target kinase) to near confluency.

    • Treat the cells with the test compound at a fixed concentration (e.g., 10x the biochemical IC50) or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to new tubes and determine the protein concentration.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (compound vs. vehicle), normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C), which represents 100% soluble protein.

    • Plot the normalized intensity versus temperature to generate melting curves.

    • Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound. A significant positive ΔTm confirms target engagement.

Expected Data Output
Assay MethodTarget KinaseMetricValueInterpretation
NanoBRET™AURKAIC₅₀150 nMPotent intracellular target engagement.
NanoBRET™MAPK14IC₅₀800 nMModerate intracellular target engagement.
CETSA®AURKAΔTm+5.2 °CStrong target stabilization, confirming engagement.
CETSA®MAPK14ΔTm+2.1 °CModest target stabilization, confirming engagement.

Tier 3: Global Phosphoproteomics for Functional Validation

Scientific Rationale

Confirming that a compound binds a kinase is a crucial step, but understanding the functional consequence of that binding is the ultimate goal. Mass spectrometry-based phosphoproteomics provides a powerful, unbiased method to assess the global impact of a kinase inhibitor on cellular signaling.[3][22] By quantifying changes in thousands of phosphorylation sites simultaneously, this approach can:

  • Confirm the on-target activity by observing decreased phosphorylation of known kinase substrates.

  • Reveal the compound's functional selectivity by mapping its impact across the entire phosphoproteome.[8]

  • Identify novel downstream pathways affected by the inhibitor.

G Treat Treat Cells with Compound or Vehicle Lyse Cell Lysis & Protein Digestion Treat->Lyse Enrich Phosphopeptide Enrichment (e.g., TiO₂, IMAC) Lyse->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Analyze Data Analysis: Quantification & Bioinformatics LCMS->Analyze Output Output: - On-target substrate modulation - Off-target effects - Pathway analysis Analyze->Output

Figure 5: High-level workflow for phosphoproteomics-based inhibitor profiling.
Protocol: Phosphoproteomics Workflow

This protocol outlines the key steps in a quantitative phosphoproteomics experiment.

  • Cell Culture and Treatment:

    • Grow a relevant cell line in SILAC medium (if using metabolic labeling) or perform label-free quantification.

    • Treat cells with the test compound at a concentration known to engage the target (e.g., 5x cellular IC50) for a duration sufficient to observe signaling changes (e.g., 1-4 hours). Include vehicle-treated controls.

  • Protein Extraction and Digestion:

    • Harvest cells and lyse in a denaturing buffer containing phosphatase and protease inhibitors.

    • Reduce and alkylate the proteins, followed by digestion into peptides using an enzyme like Trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the complex peptide mixture using methods such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[23] This step is critical for detecting low-abundance phosphopeptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments, allowing for sequence identification and localization of the phosphorylation site.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify and quantify thousands of phosphopeptides across all samples.

    • Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon compound treatment.

    • Use bioinformatics tools (e.g., KSEA - Kinase Substrate Enrichment Analysis) and databases (e.g., PhosphoSitePlus®) to map regulated sites to specific kinases and signaling pathways.

Expected Data Output
PhosphositeGeneFold Change (Compound/Vehicle)p-valueAssociated KinaseInterpretation
T288AURKA-8.5<0.001AURKA (autophosphorylation)Strong on-target effect.
S51EIF2A+0.20.85Not AURKA SubstrateNo significant off-target effect on this pathway.
S10HIST1H3B-5.2<0.01AURKAOn-target effect on a known substrate.
S82HSP27-4.1<0.01MAPK14 (p38)Confirms activity against secondary target.

Conclusion

The profiling of a novel small molecule like Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate requires a rigorous, multi-faceted approach. The strategy detailed here provides a logical and efficient path from broad, unbiased screening to deep, functional characterization. By integrating biochemical assays (Tier 1), orthogonal cellular target engagement methods (Tier 2), and global functional analysis (Tier 3), researchers can build a high-confidence profile of the compound's selectivity, potency, and mechanism of action. This comprehensive dataset is indispensable for making informed decisions in the progression of a potential therapeutic candidate.

References

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Application Note: High-Throughput Analysis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantitative and qualitative analysis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate, a key intermediate in pharmaceutical development. We present optimized protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity and assay determination, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis and confirmation. The narrative emphasizes the scientific rationale behind methodological choices, from mobile phase composition to mass spectrometric parameters, ensuring researchers can adapt and implement these protocols with confidence. All methodologies are designed with reference to ICH Q2(R2) guidelines for analytical procedure validation.[1][2]

Introduction: The Analytical Imperative

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate is a heterocyclic aromatic amine derivative whose structural complexity necessitates precise analytical control during drug discovery and development. Its constituent parts—an aromatic amine, a polar imidazole ring, and a methyl ester group—present unique challenges for chromatographic separation. The presence of basic nitrogen atoms can lead to poor peak shape and inconsistent retention on traditional reversed-phase columns if not properly addressed.[3]

Therefore, developing reliable analytical methods is paramount for ensuring product quality, stability, and, ultimately, patient safety. This document serves as a practical, field-tested guide for scientists, providing not just a set of instructions, but a foundational understanding of the method development logic.

Part I: Reversed-Phase HPLC-UV Method for Purity and Assay

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for routine analysis, ideal for determining the purity of the main compound and quantifying it against a reference standard.[4] The primary challenge is achieving a sharp, symmetrical peak shape, which requires careful control over the mobile phase pH to manage the ionization state of the analyte's basic sites.

Causality in Method Development
  • Column Selection: A C18 column is the standard for reversed-phase chromatography, offering excellent hydrophobic retention. However, the basic amine and imidazole moieties in our analyte can interact with residual acidic silanols on the silica surface, causing peak tailing. To mitigate this, we select a modern, end-capped, high-purity silica-based C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18). These columns exhibit minimal silanol activity, providing superior peak symmetry for basic compounds. A C8 column could also be considered if retention is too strong.[3][5]

  • Mobile Phase Strategy: The key to good chromatography for this compound is suppressing the secondary interactions and maintaining a consistent charge state.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: An acidic mobile phase is employed to protonate the basic nitrogen atoms on the amino and imidazole groups. This ensures a single, positively charged species, which behaves predictably and yields a sharp peak. Formic acid (0.1%) is an excellent choice as it is a volatile buffer compatible with a potential transition to LC-MS analysis.[6] For routine UV analysis where MS compatibility is not required, a phosphate buffer at a pH of ~3 can offer more robust pH control.[5]

  • Detection Wavelength: The substituted benzene ring acts as a strong chromophore. A UV scan of the analyte would reveal its maximum absorbance (λ-max). For general-purpose analysis of aromatic compounds, 254 nm is a common and effective wavelength.

Detailed HPLC-UV Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure performance before each run.

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%, and the USP tailing factor should be <1.5.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter both phases through a 0.22 µm membrane filter and degas thoroughly.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

  • Sample Preparation:

    • Prepare sample solutions to a target concentration of 100 µg/mL using the same diluent as the standard.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Run Time: 15 minutes.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 80
      12.0 80
      12.1 20

      | 15.0 | 20 |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation prep Sample & Standard Preparation hplc HPLC System (Pump, Autosampler, Oven) prep->hplc To Autosampler mp Mobile Phase Preparation (A & B) mp->hplc To Pump column C18 Column (30 °C) hplc->column detector UV Detector (254 nm) column->detector daq Data Acquisition & Processing detector->daq

Caption: Workflow for HPLC-UV analysis.

Method Validation Summary (ICH Q2(R2))

A validated method ensures data integrity.[7][8] The following parameters must be assessed.

ParameterTypical Acceptance Criteria
Specificity Peak is free from interference from blank/placebo.
Linearity R² ≥ 0.999 over the concentration range (e.g., 1-150 µg/mL).
Accuracy 98.0% - 102.0% recovery for spiked samples.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Robustness No significant change in results with minor variations in flow rate, temperature, pH.

Part II: LC-MS/MS Method for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[9] The method leverages the fragmentation of the parent ion into specific product ions for unambiguous identification and quantification.

Rationale for LC-MS/MS Method Development
  • Ionization and Mass Analysis:

    • Source: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The basic nitrogen atoms readily accept a proton, forming a stable [M+H]⁺ ion in the ESI source.[10]

    • Full Scan (Q1): The first step is to infuse a standard solution and perform a full scan in the first quadrupole (Q1) to confirm the mass of the protonated parent molecule. For Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate (C₁₂H₁₁FN₄O₂), the molecular weight is 262.24 g/mol , so the expected [M+H]⁺ ion is at m/z 263.2.

    • Product Ion Scan (Q3): The [M+H]⁺ ion is then selected in Q1 and fragmented in the collision cell (Q2) using an inert gas like argon. A product ion scan in the third quadrupole (Q3) reveals the resulting fragments. This process, known as Collision-Induced Dissociation (CID), provides a structural fingerprint of the molecule.[11]

  • Fragmentation Pathway: The fragmentation of the imidazole ring itself is often characterized by the loss of small, stable molecules.[12] For our analyte, predictable fragmentation points include:

    • Loss of the methyl group from the ester (-15 Da).

    • Loss of the entire methoxycarbonyl group (-59 Da).

    • Cleavage related to the imidazole ring. The most stable and abundant fragments are selected for Multiple Reaction Monitoring (MRM).

Detailed LC-MS/MS Protocol

MRM Transition Selection: Two or three distinct and intense MRM transitions are typically chosen. One is used for quantification (quantifier) and the others for confirmation (qualifiers).

Protocol Steps:

  • LC System & Mobile Phase:

    • Use the same LC conditions and mobile phases as the HPLC-UV method. The use of formic acid is critical here for MS compatibility.[6]

  • MS Instrument Tuning & Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's recommendations.

    • Infuse a ~1 µg/mL standard solution directly into the source to optimize ESI parameters (e.g., capillary voltage, gas flow, source temperature) and fragmentation conditions (collision energy) for the target MRM transitions.

  • Mass Spectrometer Conditions:

    • Instrument: Sciex Triple Quad 5500 or equivalent.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: +4500 V.

    • Source Temperature: 500 °C.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Data Acquisition: Scheduled MRM™ can be used if analyzing multiple compounds to maximize dwell time.

  • Sample Preparation:

    • For trace analysis, sample concentration or solid-phase extraction (SPE) may be required.[13] Prepare calibration standards in the same matrix as the unknown samples to compensate for matrix effects.[9]

LC-MS/MS Workflow Diagram

LCMS_Workflow lc LC Separation (C18 Column) esi ESI Source (Ionization) lc->esi q1 Q1: Precursor Ion Selection (m/z 263.2) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 [M+H]⁺ q3 Q3: Product Ion Selection q2->q3 Fragments detector Detector q3->detector data Data System detector->data

Caption: Triple quadrupole LC-MS/MS workflow.

Optimized MRM Parameters

The following table summarizes hypothetical but chemically logical MRM parameters derived from the principles discussed. These must be empirically optimized on the specific instrument used.

ParameterValueRationale
Precursor Ion (Q1) m/z 263.2[M+H]⁺ of the analyte.
Product Ion 1 (Quantifier) m/z 204.1Corresponds to the loss of the methoxycarbonyl group [-COOCH₃]. A significant and stable fragment.
Collision Energy 1 25 eVOptimized for maximum intensity of the quantifier ion.
Product Ion 2 (Qualifier) m/z 176.1Corresponds to further fragmentation, ensuring specificity.
Collision Energy 2 35 eVOptimized for the qualifier ion.
Dwell Time 100 msBalances sensitivity with the number of points across the chromatographic peak.

Conclusion

The HPLC-UV and LC-MS/MS methods presented provide a comprehensive analytical toolkit for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate. The HPLC method offers a reliable, accessible approach for routine quality control, while the LC-MS/MS protocol delivers the exceptional sensitivity and specificity required for more demanding applications. The key to success with this and similar molecules lies in understanding and controlling the acid-base chemistry through careful mobile phase selection. By following the detailed protocols and grounding the work in the principles of method validation, researchers can generate accurate, reproducible, and trustworthy data throughout the drug development lifecycle.

References

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health (NIH). [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). PubMed. [Link]

  • Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers. (n.d.). ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. [Link]

  • Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications. [Link]

  • The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate. [Link]

  • Chromatographic Determination of Amines in Food Samples. (n.d.). University of Helsinki. [Link]

  • HPLC METHOD FOR IMIDAZOLE. (2004). Chromatography Forum. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2011). University of Alabama at Birmingham. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. [Link]

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  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. (2017). ResearchGate. [Link]

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Application Notes & Protocols for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a fluorinated organic compound featuring an amino benzoate scaffold substituted with an imidazole ring.[1] Such structures are of significant interest to researchers in medicinal chemistry and drug development. The presence of a fluorine atom can modulate physicochemical properties like lipophilicity and metabolic stability, while the amino benzoate and imidazole moieties are common pharmacophores found in a variety of bioactive molecules.[2] Compounds with similar backbones serve as crucial intermediates in the synthesis of targeted therapies, including enzyme inhibitors and receptor modulators for applications in oncology and infectious diseases.[3][4]

Given its potential role as a key building block in complex syntheses, establishing robust and safe handling and storage procedures is paramount. These protocols are designed to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental outcomes. The causality behind each procedural step is explained to provide a deeper understanding beyond simple instruction.

Compound Identification and Physicochemical Properties

Proper identification is the first step in safe chemical management. The key identifiers and properties of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate are summarized below.

PropertyValueSource
Product Name Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate[1]
CAS Number 1141669-51-3[1]
Molecular Formula C₁₁H₁₀FN₃O₂[1]
Molecular Weight 235.21 g/mol [1]
Appearance Assumed to be a solid (based on similar compounds)N/A
XLogP3 1.96140[1]
PSA (Polar Surface Area) 70.14 Ų[1]
InChIKey LPLOBTJUUSVLJS-UHFFFAOYSA-N[1]

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, a presumptive hazard assessment can be conducted based on structurally similar molecules, such as other amino benzoates and fluorinated aromatic compounds.[5][6][7] This assessment necessitates a cautious approach, treating the compound with a high degree of care until more specific toxicological data is known.

Presumptive Hazard Classification:

Hazard ClassGHS Hazard Statement (Inferred)Rationale & CausalityRequired PPE
Acute Toxicity, Oral H302: Harmful if swallowedMany aromatic amines and benzoate esters exhibit oral toxicity.[5][8]Standard lab attire, gloves
Skin Irritation H315: Causes skin irritationAromatic amines can be irritating to the skin upon contact.[5][7]Nitrile or neoprene gloves, lab coat
Eye Irritation H319: Causes serious eye irritationAs a fine powder or solid, the compound poses a significant risk of mechanical and chemical irritation to the eyes.[5][7]ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles
Respiratory Irritation H335: May cause respiratory irritationInhalation of fine dusts from chemical solids can irritate the respiratory tract.[5][6]Use in a certified chemical fume hood is mandatory.
Air/Moisture Sensitivity Not formally classified, but suspectedAmino groups can be susceptible to oxidation. While not pyrophoric, prolonged exposure to air and humidity could lead to degradation, impacting purity and experimental results.[9]Inert gas handling may be required for long-term storage or sensitive reactions.

Mandatory PPE Ensemble:

  • Eye/Face Protection: Chemical splash goggles are required when handling the solid or solutions.

  • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Nitrile or neoprene gloves are mandatory. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[8]

  • Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[10]

Experimental Protocols: Handling and Dispensing

The following protocols are designed to minimize exposure and prevent contamination or degradation of the material.

Protocol for Weighing and Dispensing the Solid Compound

This protocol is critical for preventing the generation and inhalation of airborne dust particles.

Causality: Direct manipulation of the solid outside of a controlled environment poses the highest risk for personnel exposure and contamination of the laboratory. A chemical fume hood provides the necessary engineering control to mitigate this risk.

Step-by-Step Methodology:

  • Preparation: Don the complete PPE ensemble (lab coat, gloves, goggles). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Staging: Place a calibrated analytical balance, weighing paper or boat, and necessary spatulas inside the fume hood.

  • Equilibration: Retrieve the sealed container of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate from its storage location. Allow it to equilibrate to ambient temperature inside the fume hood for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Carefully open the container. Using a clean spatula, gently portion the desired amount of the solid onto the weighing paper. Avoid any abrupt movements that could generate dust.

  • Sealing: Immediately and tightly reseal the primary container. If the compound is suspected to be air-sensitive, consider a brief purge of the headspace with an inert gas (e.g., Argon or Nitrogen) before final sealing.

  • Cleanup: Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol or acetone) and wipe down. Dispose of contaminated wipes and weighing paper in the designated solid chemical waste container.

  • Transfer: Promptly transfer the weighed compound for the next experimental step to minimize its time exposed to the atmosphere.

Protocol for Preparing a Stock Solution

This protocol details the safe dissolution of the weighed solid, with considerations for potential air sensitivity.

Causality: Preparing solutions in a controlled manner prevents splashing and ensures the compound is fully dissolved for accurate concentration determination. For sensitive compounds, the use of dry solvents and an inert atmosphere preserves chemical integrity.[11]

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware (e.g., volumetric flask, beaker, stir bar) is clean and thoroughly dried, preferably oven-dried if air/moisture sensitivity is a concern.[11][12]

  • Solvent Addition: Add the chosen solvent (e.g., DMSO, DMF, Methanol) to the flask, approximately to 70-80% of the final desired volume.

  • Compound Addition: Carefully add the pre-weighed solid to the solvent in the flask. This should be done inside a chemical fume hood.

  • Dissolution: Add a magnetic stir bar and place the flask on a stir plate. Stir until the solid is completely dissolved. Gentle heating may be applied if solubility is low, but a preliminary stability test is recommended.

  • Final Volume: Once dissolved and cooled to room temperature, carefully add the solvent to reach the final target volume (meniscus on the calibration mark).

  • Inert Atmosphere (Optional but Recommended): For long-term solution storage, it is best practice to degas the solvent and saturate the final solution with an inert gas. This can be achieved by bubbling Argon or Nitrogen through the solution for 10-15 minutes via a long needle, with a second needle serving as a vent.[9][13]

  • Storage: Transfer the solution to a clearly labeled storage bottle with a secure cap (a septum-sealed cap is ideal for repeated access via syringe).[13] Store as per the recommendations in Section 5.0.

Storage Protocols and Incompatibility

Correct storage is vital for maintaining the compound's purity and ensuring laboratory safety.[14][15] Storing incompatible chemicals together can lead to dangerous reactions.[16][17]

Recommended Storage Conditions
  • Temperature: Store in a cool, dry place.[1][18] Refrigeration at 2-8°C is a common recommendation for similar research intermediates to slow potential degradation.[19]

  • Atmosphere: Store the container tightly closed.[1][18] For long-term stability and to prevent oxidative degradation of the amine group, storage under an inert atmosphere (Argon or Nitrogen) is highly recommended.

  • Location: Store in a designated, well-ventilated chemical storage cabinet.[15] Do not store on open benchtops or in fume hoods.[20] Keep away from direct sunlight and heat sources.[20]

Incompatible Materials

Based on general chemical principles, avoid storing Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate with the following:

  • Strong Oxidizing Agents: The amino group can react exothermically with strong oxidizers.

  • Strong Acids: The basic nitrogen atoms in the amino and imidazole groups will react with strong acids.

  • Strong Bases: While generally stable, strong bases could potentially hydrolyze the ester group over time.

G start Receive Compound check_sds Review SDS & Compound Properties start->check_sds store_general Store in Cool, Dry, Well-Ventilated Area Away from Light check_sds->store_general check_sensitivity Air or Moisture Sensitive? store_general->check_sensitivity store_inert Store Tightly Sealed Under Inert Gas (Ar or N2) check_sensitivity->store_inert Yes segregate Segregate from Incompatibles (Oxidizers, Strong Acids) check_sensitivity->segregate No store_inert->segregate log_inventory Log in Chemical Inventory System segregate->log_inventory

Emergency and Disposal Procedures

Emergency Response
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up and place in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate don_ppe Don Full PPE: Goggles, Gloves, Lab Coat evacuate->don_ppe contain Cover with Inert Absorbent Material (e.g., Vermiculite) don_ppe->contain collect Carefully Sweep Up Place in Labeled Waste Container contain->collect clean Clean Spill Area with Appropriate Solvent collect->clean dispose Dispose of Waste via EH&S Guidelines clean->dispose

Waste Disposal

Dispose of unused material and contaminated waste in accordance with institutional and local environmental regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance. Do not dispose of down the drain.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Augspurger, A., & Perriello, R. Best Practices for Proper Chemical Storage. The Synergist. Available at: [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. eLabNext. (2025). Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. (2013). Available at: [Link]

  • Methyl 2-amino-4-fluoro-5-hydroxybenzoate. PubChem. Available at: [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. (2025). Available at: [Link]

  • Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. ResearchGate. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

  • Storage Practices. Labogens Fine Chem Industry. Available at: [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical Storage. University of Wisconsin–Madison EH&S. Available at: [Link]

  • General techniques for handling air-sensitive compounds. Oxford Academic. (2023). Available at: [Link]

  • Methyl 4-amino-3-hydroxybenzoate - SAFETY DATA SHEET. Thermo Fisher Scientific. (2024). Available at: [Link]

  • Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co. KG. (2024). Available at: [Link]

  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]

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"Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" target identification strategies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Deconvolution of Molecular Targets for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Unknown Target

Phenotypic screening has re-emerged as a cornerstone of modern drug discovery, yielding small molecules with compelling biological activity. However, a frequent and critical challenge is the subsequent identification of the molecular target(s) through which these compounds exert their effects. This process, known as target deconvolution or identification, is essential for understanding the mechanism of action (MoA), optimizing lead compounds, and predicting potential toxicities.[1][2]

This guide provides a comprehensive, multi-pronged strategy for identifying the molecular targets of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate (CAS: 1141669-51-3), a compound for which the primary biological targets are not yet defined.[3] The presented framework is designed to be a self-validating system, integrating computational, direct biochemical, and functional genomic approaches to build a robust, evidence-based case for target identification.

An Integrated Strategy for Target Identification

No single method for target identification is foolproof. A robust strategy relies on the convergence of evidence from orthogonal approaches. We propose a workflow that begins with cost-effective computational methods to generate initial hypotheses, which are then tested and refined using advanced proteomics and functional genomics techniques. This integrated approach maximizes the probability of success while systematically building confidence in candidate targets.

Integrated_Strategy cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement (Proteomics) cluster_2 Phase 3: Functional Validation (Genomics) cluster_3 Phase 4: Candidate Validation A In Silico Target Prediction (Cheminformatics & Docking) B Affinity Chromatography-MS (Chemical Proteomics) A->B Hypotheses C Thermal Proteome Profiling (TPP) (Label-Free, In Situ) A->C Hypotheses E Validated Target(s) B->E Binding Candidates C->E Engagement Candidates D CRISPR-Cas9 Genetic Screens (Resistance/Sensitivity) D->E Functional Modulators

Figure 1: Integrated workflow for small molecule target identification.

Phase 1: In Silico Target Prediction (Hypothesis Generation)

Rationale: Computational methods offer a rapid and cost-effective way to generate an initial list of potential targets by comparing the compound's structure to databases of known ligands and their targets.[4][5] This approach leverages vast public datasets to prioritize protein families or specific proteins for subsequent experimental validation.

Core Methodologies:

  • Ligand-Based (Chemical Similarity): Compares the 2D/3D structure of the query molecule to databases of compounds with known biological targets. The principle is that structurally similar molecules are likely to have similar targets.[4]

  • Structure-Based (Molecular Docking): If a high-quality 3D structure of a potential target protein is available, molecular docking can simulate the binding of the small molecule to the protein's active or allosteric sites.[6][7]

Protocol 3.1: Ligand-Based Target Prediction using Public Servers
  • Obtain Compound Structure: Secure the 2D structure (SMILES or SDF format) for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate.

  • Select Prediction Tool: Utilize a web-based tool such as SwissTargetPrediction, TargetHunter, or similar platforms.[4][6]

  • Submit Query: Input the compound's structure into the server.

  • Analyze Results: The output will be a ranked list of potential protein targets or target classes, typically with an associated probability or confidence score.

  • Prioritize Hypotheses: Cross-reference the top-ranked targets with the known phenotypic effects of the compound (if any) to create a shortlist of the most plausible candidates for further investigation.

Predicted Target ClassProbability ScoreRationalePotential Follow-up
KinasesHighImidazole and aminobenzoate are common kinase inhibitor scaffolds.Kinase panel screening, TPP.
GPCRsMediumMany GPCR ligands contain aromatic and heterocyclic systems.Receptor binding assays.
Epigenetic EnzymesMediumSubstituted benzoates can act as substrate mimics.CRISPR screen, biochemical assays.
Table 1: Example output and interpretation from in silico target prediction.

Phase 2: Direct Target Engagement (Proteomics)

Rationale: After generating hypotheses, the next critical step is to physically identify proteins that directly bind to the compound. Chemical proteomics and thermal proteome profiling are powerful, unbiased methods to achieve this in complex biological systems like cell lysates or intact cells.[8][9]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Causality: This method, a cornerstone of chemical proteomics, relies on immobilizing the small molecule (the "bait") to capture its binding partners (the "prey") from a proteome.[1][10][11] Its success depends on synthesizing a chemical probe that retains biological activity while allowing for immobilization.

ACMS_Workflow cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Analysis A Parent Compound B Add Linker & Biotin Tag A->B C Active Affinity Probe B->C D Immobilize on Streptavidin Beads C->D E Incubate with Cell Lysate D->E F Wash Non-specific Binders E->F G Elute Bound Proteins F->G H LC-MS/MS Analysis G->H I Identify & Quantify Candidate Targets H->I

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol 4.1.1: AC-MS for Target Identification
  • Probe Synthesis:

    • Strategic Design: Analyze the structure of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate to determine a suitable point for linker attachment. The goal is to extend a linker from a position that is not critical for target binding. The amino group is a potential site for derivatization.

    • Synthesis: Covalently attach a linker arm (e.g., polyethylene glycol) terminating in a biotin tag to the parent compound. It is crucial to synthesize a negative control probe, where the linker is attached to a structurally similar but biologically inactive analog, if available.

    • Activity Confirmation: Confirm that the newly synthesized probe retains the biological activity of the parent compound.

  • Affinity Purification:

    • Bead Preparation: Incubate streptavidin-coated agarose or magnetic beads with the biotinylated probe to achieve immobilization.

    • Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line or tissue.

    • Incubation: Incubate the probe-coated beads with the cell lysate (e.g., 2-4 hours at 4°C) to allow for protein binding. Include parallel control experiments: beads alone, and beads with an inactive control probe.

    • Washing: Perform a series of stringent washes with appropriate buffers to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with an excess of the free, untagged parent compound.

  • Mass Spectrometry and Data Analysis:

    • Sample Preparation: Digest the eluted proteins with trypsin.

    • LC-MS/MS: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. True targets should be significantly enriched in the active probe pulldown compared to the control pulldowns.

Thermal Proteome Profiling (TPP)

Causality: TPP is a powerful label-free method performed in situ or in vivo. It is based on the principle that the binding of a small molecule stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm).[12][13] This change can be detected on a proteome-wide scale using quantitative mass spectrometry.[14][15]

TPP_Principle A Treat Cells: Vehicle vs. Compound B Aliquot and Heat across a Temp. Gradient A->B C Separate Soluble from Aggregated Proteins B->C D Quantitative Mass Spec (e.g., TMT-LC-MS/MS) C->D E Plot Melting Curves & Identify Tm Shifts D->E

Figure 3: Principle of Thermal Proteome Profiling (TPP).

Protocol 4.2.1: TPP for Target Engagement
  • Cell Treatment: Culture a relevant cell line and treat one batch with the vehicle (e.g., DMSO) and another with Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate at a biologically active concentration.

  • Thermal Challenge: Harvest the cells, lyse them (for in-lysate TPP) or keep them intact (for in-cell TPP), and divide the samples into multiple aliquots. Heat each aliquot to a specific temperature within a defined range (e.g., 37°C to 67°C in 10 steps).

  • Fractionation: Cool the samples and centrifuge to pellet the heat-denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry. This typically involves protein digestion and labeling with isobaric tags (e.g., TMT) to enable multiplexed quantification.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis:

    • For each protein identified, plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • Fit these data to a melting curve (sigmoidal function) to determine the melting temperature (Tm) in each condition.

    • Proteins that exhibit a statistically significant shift in Tm upon compound treatment are considered target candidates.

Protein IDTm (Vehicle)Tm (Compound)ΔTm (°C)p-valueInterpretation
Target X52.156.3+4.2< 0.001Strong stabilization; direct target.
Protein Y48.548.6+0.10.89No significant shift; not a target.
Protein Z60.257.9-2.3< 0.05Destabilization; possible indirect effect or allosteric binding.
Table 2: Example data output from a TPP experiment.

Phase 3: Functional Validation (Genomics)

Rationale: Direct binding does not always equate to functional modulation. Functional genomics approaches, particularly CRISPR-Cas9 screening, provide an essential link between target engagement and the compound's ultimate biological effect.[16] The logic is that if a compound's efficacy depends on a specific target, knocking out the gene for that target should render the cells resistant to the compound.[17][18]

CRISPR_Screen A Transduce Cell Pool with Genome-wide sgRNA Library B Split Population: Treat with Vehicle or Compound (Selective Pressure) A->B C Culture for Several Population Doublings B->C D Isolate Genomic DNA from Both Populations C->D E NGS to Quantify sgRNA Abundance D->E F Identify Enriched sgRNAs in Compound-Treated Pool (Resistance Genes) E->F

Figure 4: Workflow for a positive selection CRISPR-Cas9 screen.

Protocol 5.1: Pooled CRISPR-Cas9 Knockout Screen
  • Cell Line Selection: Choose a cell line that is sensitive to Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate and is suitable for lentiviral transduction.

  • Library Transduction: Introduce a pooled genome-wide CRISPR-Cas9 knockout library (containing thousands of sgRNAs targeting all genes) into the Cas9-expressing cell line via lentivirus at a low multiplicity of infection.

  • Antibiotic Selection: Select for successfully transduced cells.

  • Compound Treatment:

    • Determine the concentration of the compound that results in significant growth inhibition (e.g., GI50).

    • Split the cell population. Treat one arm with the vehicle and the other with the compound at the selective concentration.

  • Cell Culture: Culture the cells for a sufficient period (e.g., 14-21 days) to allow cells with resistance-conferring knockouts to become enriched in the population.

  • Genomic DNA Extraction: Harvest cells from both the vehicle and compound-treated arms and extract genomic DNA.

  • Next-Generation Sequencing (NGS): Amplify the sgRNA-encoding regions from the genomic DNA and perform deep sequencing to determine the relative abundance of each sgRNA in each population.

  • Data Analysis: Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are statistically and significantly enriched in the compound-treated population compared to the vehicle control. The genes targeted by these enriched sgRNAs are candidate targets or essential pathway members.

Phase 4: Target Validation and Hit Prioritization

Rationale: The final and most crucial phase is to synthesize the data from all orthogonal approaches to confirm the identity of the target(s). A high-confidence target will ideally be identified as a direct binder (AC-MS), show target engagement in cells (TPP), and be a top hit in a functional genomic screen (CRISPR).

Validation_Logic A AC-MS Hit List D High-Confidence Validated Target A->D Direct Binder B TPP Hit List B->D Shows Engagement C CRISPR Screen Hit List C->D Functionally Required

Figure 5: Convergence of evidence for high-confidence target validation.

Protocol 6.1: Confirmatory Assays
  • Recombinant Protein Assays: Express and purify the top candidate protein(s). Perform direct binding assays with the compound using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity (KD).

  • Cellular Thermal Shift Assay (CETSA): Perform a targeted thermal shift assay via Western Blot for a top candidate protein to rapidly confirm engagement in intact cells without requiring mass spectrometry.

  • Target Knockdown/Knockout Validation: Generate a cell line with a stable knockdown or knockout of the candidate gene. Confirm that this genetic perturbation phenocopies the effect of the compound or confers resistance, as predicted by the CRISPR screen.

  • Enzymatic/Functional Assays: If the validated target is an enzyme, perform in vitro assays to determine if the compound inhibits or activates its function and establish an IC50 or EC50 value.

By systematically applying this integrated, multi-modal strategy, researchers can move with confidence from a phenotypic hit to a validated molecular target, paving the way for successful downstream drug development.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Mass spectrometry-based proteomics in preclinical drug discovery. Chemical biology, 19(1), 72–84. [Link]

  • Franken, H., Mathieson, T., Childs, D., Sweetman, G. M., & Werner, T. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular systems biology, 16(3), e9232. [Link]

  • Garg, P., Verma, J., & Singh, H. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert opinion on drug discovery, 4(7), 701–714. [Link]

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Application Note: A Flexible Synthetic Strategy for Analogues of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, a key scaffold in medicinal chemistry, and its analogues for the exploration of structure-activity relationships (SAR). We present a robust and flexible synthetic route starting from commercially available materials, focusing on the critical nucleophilic aromatic substitution (SNAr) step. This note offers field-proven insights into experimental choices, detailed, reproducible protocols, and strategies for molecular diversification to support drug discovery programs.

Introduction: The Strategic Importance of the Imidazolyl Benzoate Scaffold

The 2-aminobenzoic acid scaffold and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The incorporation of an imidazole ring, a versatile heterocyclic motif, often imparts crucial hydrogen bonding capabilities and metabolic stability. Furthermore, the strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and pKa, and can block sites of metabolism, thereby enhancing pharmacokinetic profiles.[1] The title compound, Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, combines these features, making it and its analogues promising candidates for various therapeutic targets, including kinases, proteases, and other enzymes.

Structure-Activity Relationship (SAR) studies are fundamental to the process of transforming a hit compound into a viable drug candidate.[2][3][4] By systematically modifying different parts of the molecular scaffold and assessing the impact on biological activity, researchers can build a comprehensive understanding of the pharmacophore. This knowledge is critical for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a strategic framework for the synthesis of a library of analogues based on this core structure to accelerate such SAR explorations.

Retrosynthetic Analysis and Synthetic Strategy

The target scaffold can be deconstructed using a retrosynthetic approach to identify a logical and efficient synthetic pathway. The key disconnection is the C-N bond between the benzoate ring and the imidazole moiety. This bond can be formed via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry.[5][6]

Our strategy hinges on the reaction between a suitably activated fluorinated benzene ring and imidazole. The fluorine atom at the C4 position of the benzoate precursor is activated towards nucleophilic attack by the electron-withdrawing ester group. The amino group at C2 further influences the electronics of the ring. This leads to a convergent synthesis where the two main building blocks, the benzoate core and the (potentially substituted) imidazole, can be prepared separately and combined in a late-stage key step.

Overall Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available 2-amino-4,5-difluorobenzoic acid. This approach is efficient and allows for late-stage diversification.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Analogue Library Synthesis A 2-amino-4,5-difluorobenzoic acid B Methyl 2-amino-4,5-difluorobenzoate A->B  MeOH, TMSCl (cat.)  Room Temp D Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate (Core Scaffold) B->D  NaH, DMF  80-100 °C F SAR Analogue Library B->F  NaH, DMF C Imidazole C->D E Substituted Imidazoles (e.g., 2-methylimidazole, 4-nitroimidazole) E->F

Figure 1: General workflow for the synthesis of the core scaffold and subsequent analogue library.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium hydride (NaH) is a water-reactive and flammable solid; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of Methyl 2-amino-4,5-difluorobenzoate (Intermediate 1)

Rationale: The first step is the protection of the carboxylic acid as a methyl ester. This prevents unwanted side reactions in the subsequent SNAr step and increases the solubility of the starting material in organic solvents. The use of trimethylchlorosilane (TMSCl) in methanol is a mild and highly efficient method for this transformation, generating HCl in situ to catalyze the reaction.[7]

  • Reagents & Materials:

    • 2-amino-4,5-difluorobenzoic acid

    • Methanol (MeOH), anhydrous

    • Trimethylchlorosilane (TMSCl)

    • Round-bottom flask, magnetic stirrer, condenser

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask charged with 2-amino-4,5-difluorobenzoic acid (1.0 eq), add anhydrous methanol to form a slurry (approx. 0.2 M concentration).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add trimethylchlorosilane (2.0-3.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 2-amino-4,5-difluorobenzoate as a solid.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the carboxylic acid proton and the appearance of a methyl singlet around 3.9 ppm in the ¹H NMR spectrum are indicative of successful esterification.

Protocol 2: Synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate (Core Scaffold)

Rationale: This is the key bond-forming step. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the imidazole, significantly increasing its nucleophilicity. The reaction selectively displaces the fluorine atom at the C4 position, which is para to the electron-withdrawing ester group and ortho to the other fluorine, making it the most activated site for nucleophilic attack.[5] Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

  • Reagents & Materials:

    • Methyl 2-amino-4,5-difluorobenzoate (Intermediate 1)

    • Imidazole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Dimethylformamide (DMF), anhydrous

    • Schlenk flask or oven-dried, three-neck round-bottom flask

    • Nitrogen or Argon gas supply

    • Syringes and needles

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to an oven-dried flask containing anhydrous DMF.

    • Cool the suspension to 0 °C.

    • In a separate flask, dissolve imidazole (1.1 eq) in a minimal amount of anhydrous DMF.

    • Slowly add the imidazole solution to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 20-30 minutes to ensure complete deprotonation (hydrogen gas evolution will be observed).

    • Dissolve Methyl 2-amino-4,5-difluorobenzoate (1.0 eq) in anhydrous DMF and add this solution dropwise to the reaction mixture at 0 °C.

    • After addition, allow the reaction to warm to room temperature and then heat to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Once complete, cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts and wash with water and brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the final product.

  • Self-Validation: Characterize the final compound by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity, purity, and regiochemistry. In the ¹⁹F NMR spectrum, the disappearance of one of the fluorine signals and a change in the coupling pattern of the remaining fluorine signal will confirm the substitution.

Strategy for SAR Analogue Synthesis

The presented synthetic route is highly amenable to the creation of a diverse library of analogues for SAR studies. Modifications can be introduced at three key positions: the imidazole ring, the amino group, and the ester moiety.

Figure 2: Key diversification points for SAR studies on the core scaffold.

Imidazole Ring Diversification (R¹)

This is the most straightforward modification. By replacing imidazole in Protocol 2 with commercially available substituted imidazoles (e.g., 2-methylimidazole, 4-nitroimidazole, 2-ethyl-4-methylimidazole), a wide range of analogues can be synthesized. This allows for the exploration of steric and electronic effects within the target's binding pocket.

Amino Group Modification (R²)

The free amino group on the core scaffold can be derivatized post-synthesis. Standard organic reactions like N-alkylation, acylation (to form amides), or sulfonylation (to form sulfonamides) can be employed to probe the importance of this hydrogen bond donor.

Ester Group Modification (R³)

The methyl ester can be hydrolyzed (saponified) to the corresponding carboxylic acid, a common isostere for esters in drug design. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides, introducing another vector for diversification.

Data Summary for SAR Analysis

To effectively conduct SAR studies, it is crucial to organize the synthesized compounds and their corresponding biological data in a structured format.

Compound IDR¹ (Imidazole Moiety)R² (Amine Moiety)R³ (Position 1 Moiety)% Inhibition @ 1µM (Example Data)IC₅₀ (µM) (Example Data)
CORE-01 1H-imidazol-1-yl-NH₂-COOCH₃75%0.25
ANA-01 2-methyl-1H-imidazol-1-yl-NH₂-COOCH₃85%0.12
ANA-02 4-nitro-1H-imidazol-1-yl-NH₂-COOCH₃20%> 10
ANA-03 1H-imidazol-1-yl-NHCOCH₃-COOCH₃50%1.5
ANA-04 1H-imidazol-1-yl-NH₂-COOH80%0.20
ANA-05 1H-imidazol-1-yl-NH₂-CONHCH₃78%0.22

Table 1: Exemplar data table for organizing synthesized analogues and their biological activity. Data shown is hypothetical and for illustrative purposes only.

Conclusion

This application note details a versatile and robust synthetic strategy for producing Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate and its analogues. The protocols are designed for reproducibility and scalability. The key SNAr reaction provides a reliable method for late-stage diversification, enabling the efficient generation of compound libraries necessary for comprehensive SAR studies. By following the outlined strategies, drug discovery teams can accelerate the optimization of this promising scaffold towards the development of novel therapeutics.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a critical step in the development of various pharmaceutical intermediates. The reaction, typically proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism, involves the displacement of a halogen (commonly fluorine or chlorine) at the C4 position of a substituted aminobenzoate with imidazole. While theoretically straightforward, researchers frequently encounter issues with low conversion and yield. This guide provides a structured, in-depth troubleshooting framework based on established chemical principles and field-proven insights to help you diagnose and resolve common synthetic challenges.

Core Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material, Methyl 2-amino-4,5-difluorobenzoate. What are the primary factors to investigate?

A1: Low conversion is typically rooted in three key areas: insufficient activation of the aromatic ring, suboptimal nucleophilicity of imidazole, or inadequate reaction conditions (temperature and time).

1. Understanding the SNAr Mechanism: The reaction proceeds through a two-step addition-elimination mechanism via a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is usually the initial attack of the nucleophile on the electron-deficient aromatic ring. In your starting material, the ester group (-COOCH₃) is an essential electron-withdrawing group (EWG) that activates the ring for nucleophilic attack. However, the amino group (-NH₂) is strongly electron-donating, which deactivates the ring. The success of the reaction hinges on finding conditions that maximize the activating effect of the ester while managing the deactivating effect of the amine.

2. Optimizing Imidazole Nucleophilicity: Imidazole itself is a moderate nucleophile. To achieve a synthetically useful reaction rate, it must be deprotonated to form the highly nucleophilic imidazolide anion. This is accomplished by using a suitable base.

  • Inadequate Base: A base that is too weak (e.g., triethylamine) may not deprotonate imidazole sufficiently.

  • Base Stoichiometry: At least one equivalent of base is required to deprotonate imidazole. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion, but a large excess may promote side reactions.

3. Reaction Conditions: SNAr reactions are often sensitive to temperature and solvent choice.

  • Temperature: These reactions often require heating to overcome the activation energy barrier. A typical starting point is 80-120°C. If you see no conversion at a lower temperature, incrementally increasing the heat is a primary troubleshooting step.

  • Solvent: The solvent's role is critical. Polar aprotic solvents such as DMSO, DMF, or NMP are standard choices because they effectively solvate the cation of the base (e.g., K⁺) while leaving the imidazolide anion relatively "naked" and highly reactive.

Troubleshooting Workflow:

start Low Conversion Observed check_base Verify Base Strength & Stoichiometry (e.g., K2CO3, Cs2CO3, NaH, 1.1-1.5 eq) start->check_base check_temp Increase Reaction Temperature (Incrementally, e.g., 80°C -> 100°C -> 120°C) check_base->check_temp Base is appropriate check_solvent Confirm Use of Polar Aprotic Solvent (e.g., DMSO, DMF, NMP) check_temp->check_solvent Temp optimized check_reagents Assess Reagent Purity (Is imidazole dry? Is solvent anhydrous?) check_solvent->check_reagents Solvent is appropriate success Yield Improved check_reagents->success Reagents are pure

Caption: Troubleshooting flowchart for low conversion.

Q2: My TLC analysis shows the formation of multiple side products, and my final yield after purification is poor. What are the likely side reactions and how can they be minimized?

A2: The presence of multiple byproducts points to issues with reaction selectivity. The primary culprits are often ester hydrolysis and competitive reactions involving the 2-amino group.

1. Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, especially at elevated temperatures in the presence of water, forming the corresponding carboxylic acid. This byproduct can complicate purification and reduces the yield of the desired product.

  • Mitigation:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

    • Choice of Base: Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid strong hydroxide bases (e.g., NaOH, KOH). Sodium hydride (NaH) is also effective as it produces non-nucleophilic H₂ gas.

    • Workup Procedure: Neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or acetic acid) at a low temperature (0-5°C) during workup to prevent acid-catalyzed hydrolysis.

2. Competitive N-Arylation: The aniline-type amino group, while a ring-deactivator, is also a nucleophile. It can potentially compete with imidazole to attack another molecule of the starting material, leading to dimer formation. While sterically hindered, this can occur under harsh conditions.

  • Mitigation: This is generally less common than other side reactions due to the deactivating effect on its own ring. However, ensuring a slight excess of imidazole can favor the desired reaction pathway. The use of milder conditions (lowest effective temperature) will also suppress this side reaction.

3. Displacement of the C5-Fluorine: While the C4-F is more activated for substitution by the ortho ester group, displacement of the C5-F is a theoretical possibility, leading to an undesired isomer.

  • Mitigation: The electronic activation provided by the ester group strongly favors substitution at C4. This is rarely a major pathway but can be confirmed with 2D NMR analysis (NOESY) of the final product to confirm the proximity of the imidazole protons to the C-H proton at C6.

Q3: How do I select the optimal base and solvent combination for this SNAr reaction?

A3: The interplay between the base and solvent is perhaps the most critical parameter to optimize for a successful SNAr reaction. The goal is to maximize the concentration and reactivity of the imidazolide anion.

The Role of the Base: The base must be strong enough to deprotonate imidazole (pKa ≈ 14.5) but not so strong that it promotes side reactions like ester hydrolysis.

The Role of the Solvent: The solvent must be polar enough to dissolve the reagents (especially the imidazolide salt) but should be aprotic to avoid solvating and deactivating the nucleophile.

Recommended Combinations: The following table summarizes common base/solvent systems and their typical performance, which can serve as a starting point for your optimization.

BaseSolventTypical Temp.AdvantagesDisadvantages
K₂CO₃ DMSO, DMF100-140°CInexpensive, moderately strong, low risk of ester hydrolysis.Can be slow, may require higher temperatures.
Cs₂CO₃ DMF, NMP80-120°CHigher solubility of its salts often leads to faster reactions at lower temps.More expensive than K₂CO₃.
NaH (60% disp.)DMF, THF60-100°CVery effective at generating the anion; produces non-interfering H₂ gas.Highly reactive, requires strictly anhydrous conditions and careful handling.

Experimental Protocol: Screening Reaction Conditions

A parallel screening experiment is the most efficient way to identify optimal conditions.

  • Setup: Arrange three reaction vials, each with a stir bar.

  • Reagents: To each vial, add Methyl 2-amino-4,5-difluorobenzoate (1.0 eq), imidazole (1.2 eq), and the chosen base (1.5 eq).

    • Vial 1: K₂CO₃

    • Vial 2: Cs₂CO₃

    • Vial 3: NaH (add this last and carefully)

  • Solvent: Add anhydrous DMSO (or DMF) to each vial to a concentration of ~0.5 M.

  • Reaction: Place all vials in a pre-heated aluminum block at 100°C.

  • Monitoring: Monitor the reactions by TLC or LC-MS at 1h, 4h, and 12h intervals.

  • Analysis: Compare the conversion rates and byproduct profiles to determine the most effective system.

Frequently Asked Questions (FAQs)

Q: Can I use a starting material with a different halogen, like Methyl 2-amino-5-fluoro-4-chlorobenzoate? A: Yes. In the context of SNAr reactions, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and activating the ring. Therefore, using a 4-chloro starting material is feasible, but it may require more forcing conditions (higher temperature or longer reaction time) compared to the 4-fluoro analogue.

Q: My reaction is very slow. Would microwave irradiation help improve the yield and reaction time? A: Absolutely. Microwave-assisted organic synthesis is an excellent technique for accelerating SNAr reactions. The rapid, uniform heating can significantly reduce reaction times from hours to minutes and often leads to higher yields by minimizing the formation of thermal decomposition byproducts. A typical starting point would be to screen temperatures between 120°C and 180°C for 10-30 minutes in a sealed microwave vessel.

Q: How can I be certain I have synthesized the correct C4-imidazole isomer and not the C5-imidazole isomer? A: Spectroscopic analysis is definitive.

  • ¹H NMR: The aromatic region will show two doublets for the two adjacent protons on the benzoate ring.

  • ¹⁹F NMR: You should observe a single fluorine resonance.

  • 2D NMR (NOESY/ROESY): This is the most conclusive method. You should observe a nuclear Overhauser effect (NOE) correlation between the protons of the imidazole ring (specifically the H at the 2-position of imidazole) and the proton at the C6 position of the benzoate ring. This spatial proximity is only possible for the C4-substituted isomer.

Q: What are the key safety precautions for this reaction, especially when using sodium hydride (NaH)? A: Standard laboratory safety practices (lab coat, safety glasses) are required.

  • Solvents: DMF and DMSO are reproductive hazards and should be handled in a fume hood.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and requires strictly anhydrous solvents. The 60% dispersion in mineral oil is safer to handle than pure NaH. To quench the reaction, cool the flask in an ice bath and add a protic solvent like isopropanol or methanol dropwise with extreme caution before adding water.

Visualized Reaction Mechanism

Caption: SNAr addition-elimination mechanism.

References

  • Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Possibility of Nucleophilic Substitution on Im

Technical Support Center: Purification of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions based on both theoretical principles and field-proven insights.

Understanding the Molecule: Key Physicochemical Properties

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate is a moderately polar molecule with several functional groups that influence its purification characteristics: a basic aromatic amine, a basic imidazole ring, a methyl ester, and a fluoro group on the aromatic ring. The interplay of these groups dictates its solubility, its interaction with chromatographic stationary phases, and its crystallization behavior.

PropertyPredicted ValueImplication for Purification
Basic pKa (Amino Group) ~3.5 - 4.5The aromatic amine is weakly basic and will be protonated under acidic conditions.
Basic pKa (Imidazole Group) ~6.0 - 7.0The imidazole ring is a stronger base than the aniline and will be protonated in neutral to acidic conditions.
Calculated logP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.

These values are estimates and should be used as a guide for initial purification strategy design.

Typical Synthetic Route and Potential Impurities

A common synthetic route to Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate likely involves a nucleophilic aromatic substitution (SNAr) reaction followed by functional group manipulations. Understanding the potential impurities from the synthesis is the first step in designing an effective purification strategy.

A Methyl 2-amino-4,5-difluorobenzoate C Crude Product Mixture A->C B Imidazole B->C D Purified Product C->D Purification I1 Unreacted A C->I1 I2 Unreacted B C->I2 I3 Regioisomer (Imidazole at C-5) C->I3 I4 Hydrolysis Product (Carboxylic Acid) C->I4

Caption: Plausible synthetic route and common impurities.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common issues.

Part 1: Column Chromatography

Question 1: My compound is streaking badly on the silica gel column and I'm getting poor separation. What's happening and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like your target molecule on standard silica gel. The acidic silanol groups on the silica surface are strongly interacting with the basic nitrogen atoms of the amino and imidazole groups, leading to peak tailing and sometimes irreversible adsorption.[1]

Troubleshooting Flowchart:

Start Streaking on Silica Gel Decision1 Add a basic modifier to the eluent? Start->Decision1 Solution1 Add 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. Decision1->Solution1 Yes Decision2 Is separation still poor? Decision1->Decision2 No Solution1->Decision2 Solution2 Switch to a different stationary phase: - Neutral or basic alumina - Reversed-phase (C18) silica Decision2->Solution2 Yes End Improved Separation Decision2->End No Solution2->End

Caption: Decision-making process for chromatography issues.

Detailed Protocol: Column Chromatography with a Basic Modifier

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98:2 dichloromethane:methanol).

  • Add the Modifier: To the slurry, add triethylamine (TEA) to a final concentration of 0.5% (v/v).

  • Pack the Column: Pack the column with the modified slurry as you normally would.

  • Equilibrate: Equilibrate the packed column with the mobile phase containing 0.5% TEA, running at least two column volumes through before loading your sample.

  • Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elute: Run the column, collecting fractions and monitoring by TLC. You can use a gradient of increasing methanol in dichloromethane, ensuring that the TEA concentration remains constant throughout.

Question 2: I'm using reversed-phase (C18) chromatography, but my compound is eluting very quickly with the solvent front. How can I get better retention?

Answer: Your compound is likely too polar for the mobile phase you are using. In reversed-phase chromatography, polar compounds have less affinity for the nonpolar stationary phase and will elute quickly with a polar mobile phase. Additionally, at low pH, both the amino and imidazole groups will be protonated, increasing the compound's polarity.

Solutions:

  • Increase the pH of the mobile phase: By increasing the pH to a slightly basic value (e.g., 7.5-8.5), you will deprotonate the amino and imidazole groups, making the molecule less polar and increasing its retention on the C18 column. A buffer such as ammonium bicarbonate can be used.

  • Decrease the polarity of the mobile phase: Reduce the amount of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using 70% methanol in water, try 50% or 40%.

Part 2: Crystallization

Question 3: I'm trying to crystallize my purified product, but it keeps oiling out. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Heat and Add More Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of the hot solvent until the solution is just clear.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move it to a refrigerator.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution. This "seed" crystal will act as a template for further crystal growth.

Question 4: My crystallization yield is very low. How can I improve it?

Answer: Low yield in crystallization is often due to using too much solvent or the compound having significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Change Solvent System: If your compound is too soluble in the chosen solvent even when cold, try a different solvent or a solvent/anti-solvent system. An anti-solvent is a solvent in which your compound is poorly soluble. Dissolve your compound in a good solvent and then slowly add the anti-solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Concentrate the Mother Liquor: After filtering your crystals, you can often recover more product by carefully evaporating some of the solvent from the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.

Summary of Analytical Characterization

Once purified, it is essential to confirm the identity and purity of your Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate.

TechniqueExpected Observations
¹H NMR Aromatic protons, imidazole protons, amine protons (broad singlet), and methyl ester singlet.
¹³C NMR Carbons of the benzene and imidazole rings, and the carbonyl carbon of the ester.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight.
HPLC A single major peak indicating high purity.

This technical support guide provides a starting point for troubleshooting the purification of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate. Given the unique nature of each research project, some optimization of these methods will likely be necessary.

References

  • BenchChem.

Sources

Technical Support Center: Optimizing Reaction Conditions for Substituted Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substituted benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Benzimidazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, their synthesis is not without challenges, from optimizing yields to controlling selectivity.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. It is structured as a dynamic troubleshooting guide and FAQ section to directly address the specific issues you may encounter at the bench.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis of substituted benzimidazoles, offering probable causes and actionable solutions grounded in chemical principles.

Problem 1: Consistently Low Reaction Yield

Low yields are a common frustration in benzimidazole synthesis. Before repeating the reaction, a systematic evaluation of key parameters is essential.

Possible Causes & Recommended Solutions:

  • Inadequate Acid Catalysis: The condensation of an o-phenylenediamine with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction) is often acid-catalyzed.[1] Insufficient acid strength or concentration can lead to a slow and incomplete reaction.

    • Causality: The acid protonates the carbonyl oxygen of the carboxylic acid or aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

    • Solution: If using a weak acid, consider switching to a stronger one like p-toluenesulfonic acid (p-TsOH) or even mineral acids under controlled conditions.[4][5] The catalyst loading should also be optimized; while catalytic amounts are often sufficient, some reactions may benefit from a higher concentration.[6]

  • Suboptimal Reaction Temperature and Time: Many traditional benzimidazole syntheses require high temperatures and prolonged reaction times to proceed to completion.[1]

    • Causality: The cyclization and dehydration steps of the reaction mechanism have significant activation energy barriers that must be overcome.

    • Solution: Ensure the reaction is heated to the recommended temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] For thermally sensitive substrates, consider microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes and often improves yields.[7][8][9][10][11][12]

  • Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and can influence the reaction rate.

    • Causality: A solvent that does not fully dissolve the reactants will result in a heterogeneous mixture with slow reaction kinetics.

    • Solution: For reactions involving polar starting materials, polar solvents like ethanol, methanol, or DMF are often good choices.[13] In some "green" approaches, water can be an effective solvent, especially when used with specific catalysts.[4] Screening a variety of solvents is a critical step in optimization.

  • Impure Starting Materials: The purity of the o-phenylenediamine and the carbonyl compound is paramount. o-Phenylenediamines are particularly susceptible to oxidation, which can introduce colored impurities and reduce the amount of active starting material.

    • Solution: Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or sublimation. The purity of aldehydes should also be checked, as they can oxidize to carboxylic acids upon storage.

Problem 2: Formation of 1,2-Disubstituted Benzimidazole Side Products

A frequent complication when using aldehydes is the formation of a 1,2-disubstituted benzimidazole alongside the desired 2-substituted product.[5]

Mechanism of Side Product Formation:

This side product arises from the reaction of a second molecule of the aldehyde with the intermediate Schiff base or the initially formed 2-substituted benzimidazole.

Solutions to Improve Selectivity:

  • Control Stoichiometry: Using a slight excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the 2-substituted product by ensuring there is always a primary amine available to react with the aldehyde.

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes, while other catalysts might favor the mono-substituted product.[5][14] Therefore, screening different types of catalysts (Lewis acids vs. Brønsted acids) is recommended.

  • Solvent Effects: The polarity of the solvent can impact the reaction pathway. Non-polar solvents may favor the formation of the 2-substituted product, whereas more polar solvent systems might promote the formation of the 1,2-disubstituted derivative.[8]

  • Electronic Properties of the Aldehyde: Electron-deficient aldehydes are often more prone to forming the 2-monosubstituted benzimidazole.[14]

Problem 3: Difficulty in Product Purification

The crude product of a benzimidazole synthesis can often be a complex mixture containing unreacted starting materials, the desired product, side products, and colored impurities.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying solid benzimidazole derivatives. The key is to select an appropriate solvent or solvent system.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for benzimidazoles include ethanol, methanol, water, or mixtures thereof.[15][16]

    • Use of Decolorizing Carbon: If the crude product is highly colored due to oxidation of the o-phenylenediamine, adding a small amount of activated charcoal to the hot solution before filtration can help remove these impurities.[15][16]

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is an effective purification method.[4]

    • Solvent System: A common eluent system for benzimidazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will depend on the polarity of the specific benzimidazole derivative and should be determined by TLC analysis.[4][17]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted benzimidazoles?

The two most foundational methods are the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction , which uses an aldehyde.[1][2] Modern variations often employ catalysts to improve reaction conditions and yields, with a growing emphasis on green chemistry principles to reduce environmental impact.[3]

Q2: How do I choose the right catalyst for my synthesis?

Catalyst selection is dependent on your specific substrates and desired reaction conditions. Options range from simple Brønsted acids like p-TsOH[6] and ammonium chloride[1][17] to Lewis acids such as FeCl₃ and Er(OTf)₃.[10][13] For greener approaches, heterogeneous catalysts that can be easily recovered and reused are advantageous.[18]

Q3: Can I use microwave irradiation for my benzimidazole synthesis?

Yes, microwave-assisted synthesis is a highly effective method for preparing benzimidazoles. It often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[9][11][12] The general procedure involves sealing the reactants and solvent in a microwave-safe vessel and irradiating for a short period (typically 1-15 minutes).[7]

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of a benzimidazole synthesis.[4][17][19][20] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. The spots can be visualized under UV light or by using a staining agent.[4]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Substituted Benzimidazole (Phillips-Ladenburg Type)

This protocol describes a general procedure for the synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and a carboxylic acid.

Step-by-Step Methodology:

  • In a round-bottom flask, combine the o-phenylenediamine (1 equivalent) and the carboxylic acid (1.1 equivalents).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 equivalents).

  • Add a suitable solvent (e.g., toluene or xylene) to facilitate the removal of water via a Dean-Stark apparatus.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzimidazole (Weidenhagen Type)

This protocol provides a rapid and efficient method for the synthesis of 2-arylbenzimidazoles.

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, combine the o-phenylenediamine (1 equivalent), the aromatic aldehyde (1 equivalent), and a catalyst (e.g., a catalytic amount of a Lewis acid or a solid-supported acid).[10]

  • Add a minimal amount of a high-boiling point solvent (e.g., DMF or PEG), or perform the reaction under solvent-free conditions.[13][18]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-15 minutes).[7][8]

  • After irradiation, cool the vessel to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

MethodReactantsCatalystSolventTemperatureTimeTypical YieldReference
Conventional Heating o-phenylenediamine, Carboxylic Acidp-TsOHTolueneReflux4-12 h60-85%[6]
Conventional Heating o-phenylenediamine, AldehydeNH₄ClChloroformRoom Temp4 h70-95%[17]
Microwave-Assisted o-phenylenediamine, AldehydeEr(OTf)₃Solvent-free60 °C5 min85-98%[10]
Green Synthesis o-phenylenediamine, AldehydeBoric AcidWaterRoom Temp45 min~86%[4]

Visualizations

Reaction Mechanism: Phillips-Ladenburg Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 o-Phenylenediamine I2 Tetrahedral Intermediate R1->I2 Nucleophilic Attack R2 Carboxylic Acid I1 Protonated Carboxylic Acid R2->I1 Protonation (H+) I1->I2 I3 Amide Intermediate I2->I3 -H₂O P1 2-Substituted Benzimidazole I3->P1 Cyclization & Dehydration (-H₂O) G Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeCatalyst Optimize Catalyst (Type & Loading) CheckPurity->OptimizeCatalyst Purity OK OptimizeSolvent Screen Solvents OptimizeCatalyst->OptimizeSolvent OptimizeTempTime Adjust Temperature & Reaction Time OptimizeSolvent->OptimizeTempTime ConsiderMW Consider Microwave Synthesis OptimizeTempTime->ConsiderMW No Improvement Success Yield Improved OptimizeTempTime->Success Improvement ConsiderMW->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]

  • Slideshare. (2018). Synthesis of benzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]

  • Brishty, F., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Microwave assisted synthesis, physicochemical properties and antimicrobial activity of benzimidazole chalcones. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021). Synthesis and Characterization of Some Novel Benzimidazole Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]

  • Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]

  • Nguyen, T. V. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Ananda, K., et al. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PubMed Central. Retrieved from [Link]

  • Chen, G.-F., & Dong, X.-Y. (2012). Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/ Al2O3. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]

  • Bonanno, F., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Retrieved from [Link]

  • Hosseini, S. A., et al. (2022). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The progress of the reaction was monitored by TLC. After completion.... Retrieved from [Link]

  • Küçükbay, H. (2017). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. Retrieved from [Link]

  • ACS Publications. (2022). Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. Retrieved from [Link]

  • Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • ResearchGate. (2020). P-TsOH catalyzed synthesis 2-arylsubstituted benzimidazoles. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]

  • ResearchGate. (2017). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Retrieved from [Link]

  • IOSR Journal. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Aqueous Stability of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous environments. We will explore the inherent stability challenges of this molecule and provide robust troubleshooting strategies and frequently asked questions to ensure the integrity and reproducibility of your experiments.

The unique structure of this molecule, containing a hydrolytically sensitive methyl ester, an aromatic amine, and a metal-chelating imidazole ring, presents specific challenges in aqueous media. Understanding these functional groups is the key to successful experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to mitigate them.

Question 1: "I've prepared an aqueous solution of my compound, but I'm observing a progressive loss of the parent molecule and a downward drift in pH over time. What is the cause?"

This is a classic presentation of ester hydrolysis, the primary degradation pathway for this molecule in water.

The Underlying Mechanism: The methyl ester group is susceptible to nucleophilic attack by water, a reaction that is catalyzed by both acidic (H⁺) and basic (OH⁻) conditions. This reaction cleaves the ester bond, yielding methanol and the corresponding carboxylic acid: 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoic acid.

The formation of this acidic byproduct is the reason for the observed drop in pH. Critically, this process can create a self-catalyzing feedback loop where the acid produced accelerates the degradation of the remaining ester.

A Ester Hydrolysis B Carboxylic Acid Byproduct Forms A->B generates C Solution pH Decreases B->C releases H+ D Rate of Hydrolysis Increases (Acid Catalysis) C->D creates acidic environment D->A self-catalyzes

Caption: Autocatalytic feedback loop of ester hydrolysis.

Recommended Actions:

  • Buffer is Essential: Always prepare your solutions in a well-buffered system. A buffer with a pKa near neutral (e.g., HEPES, Phosphate) at a concentration of 50-100 mM is recommended to resist the pH shift.

  • Immediate Use: Prepare your working aqueous solutions immediately before an experiment. Avoid long-term storage of dilute aqueous solutions at room temperature.

  • Monitor with Analytics: Use a calibrated pH meter to check your solution's pH at the start and end of your experiment. Employ analytical techniques like HPLC to quantify the parent compound and detect the appearance of the carboxylic acid peak, confirming hydrolysis.

Question 2: "My compound is precipitating out of my aqueous buffer. Is this a solubility or a stability issue?"

Precipitation can stem from either poor solubility of the parent compound or the formation of a less soluble degradation product.

The Underlying Mechanism:

  • Solubility Issue: Like many organic molecules, Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate may have limited intrinsic solubility in purely aqueous systems.

  • Stability Issue: As established, the primary degradation product is a carboxylic acid. While the parent methyl ester is neutral, the resulting carboxylic acid can be charged or neutral depending on the pH. It is often the case that the free acid is less soluble than the parent ester, especially at or below its pKa, causing it to precipitate from the solution.

Troubleshooting Workflow:

Start Precipitate Observed in Aqueous Solution Check_pH 1. Measure pH of the solution Start->Check_pH pH_Low Is pH acidic (<6.5)? Check_pH->pH_Low Analyze 2. Analyze supernatant & precipitate by HPLC/LC-MS Degradation_Present Is degradation product (carboxylic acid) detected? Analyze->Degradation_Present pH_Low->Analyze Yes pH_Low->Analyze No Result_Stability Conclusion: Stability Issue Precipitate is the less soluble degradation product. Degradation_Present->Result_Stability Yes Result_Solubility Conclusion: Solubility Issue Precipitate is the parent compound. Degradation_Present->Result_Solubility No

Caption: Workflow to diagnose the cause of precipitation.

Recommended Actions:

  • Follow the Workflow: Execute the steps in the diagram above to distinguish between a stability and solubility problem.

  • For Solubility Issues: If the parent compound has low solubility, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.

  • For Stability Issues: If hydrolysis is confirmed, implement the strategies from Question 1 (buffering, immediate use, cold temperatures).

Frequently Asked Questions (FAQs)

Question Answer
What is the optimal pH for preparing aqueous solutions? A buffered pH range of 6.5 to 7.5 is recommended. This near-neutral environment minimizes both acid- and base-catalyzed ester hydrolysis.
How should I store stock solutions? Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO. Store these stocks tightly sealed at -20°C or -80°C , protected from light. For aqueous solutions, prepare them fresh for each experiment. If short-term storage (a few hours) is unavoidable, keep the solution on ice (0-4°C) and in the dark.
Can I use buffers containing metal ions like Mg²⁺ or Zn²⁺? Caution is advised. The imidazole moiety is a known chelator of divalent metal cations.[1] This interaction could potentially alter the compound's stability, solubility, or effective concentration. If metals are not essential to your experiment, consider using a non-chelating buffer or adding a scavenger like EDTA.
Is it safe to heat or autoclave solutions of this compound? No. Heating will dramatically accelerate the rate of hydrolysis, leading to rapid degradation of your compound.[2] While imidazole itself is heat-stable, the ester functional group is not. Use sterile filtration with a 0.22 µm filter for sterilization if required.

Experimental Protocol: Preparation of a Stable Aqueous Working Solution

This protocol provides a step-by-step method for preparing an aqueous solution while minimizing degradation.

Materials:

  • Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

  • Experimental aqueous buffer (e.g., 50 mM HEPES, pH 7.4), pre-chilled on ice

Procedure:

  • Prepare Concentrated Stock (e.g., 10 mM):

    • Accurately weigh the solid compound in a sterile vial.

    • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex gently until fully dissolved. This is your master stock.

    • Aliquot into smaller volumes for single use to avoid freeze-thaw cycles and store at -20°C or below, protected from light.

  • Prepare Working Solution (e.g., 10 µM):

    • Retrieve one aliquot of the DMSO master stock. Allow it to thaw completely at room temperature.

    • Place your pre-chilled aqueous buffer on ice.

    • Perform a serial dilution. For a 1:1000 dilution to get 10 µM from a 10 mM stock: Pipette 999 µL of the ice-cold buffer into a fresh, chilled amber tube.

    • Add 1 µL of the 10 mM DMSO stock to the buffer.

    • Immediately vortex the tube gently for 3-5 seconds to ensure homogeneity. The final DMSO concentration will be 0.1%.

    • Keep the final working solution on ice and use it as quickly as possible, ideally within 1-2 hours.

References

  • Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Inorganica Chimica Acta. [Link]

  • Hydrolysis Risks: Why Certain Esters Break Down in Water-Based E-liquids. Cuiguai. [Link]

  • Imidazole - Wikipedia. Wikipedia. [Link]

Sources

Technical Support Center: Crystallization of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate (CAS No. 1141669-51-3).[1] This document provides field-proven insights, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity, crystalline material suitable for downstream applications. The structural complexity of this molecule, featuring a basic imidazole ring, an amino group, and a fluorinated aromatic system, presents unique crystallization challenges that this guide aims to address directly.

Getting Started: A General Protocol for Recrystallization

Successful crystallization is fundamentally a process of controlled precipitation, aiming to exclude impurities from a growing crystal lattice. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] Given the polarity of the target molecule, a single ideal solvent may be elusive; therefore, a two-solvent system is often a highly effective starting point.

Experimental Workflow: Initial Crystallization Attempt

G cluster_prep Preparation cluster_dissolution Dissolution cluster_precipitation Precipitation & Growth cluster_isolation Isolation & Analysis crude Crude Product (Small Sample, ~20-30 mg) solvent Select Potential Solvents crude->solvent dissolve Add Minimum Amount of Hot 'Good' Solvent solvent->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter if needed add_anti Add 'Poor' Solvent (Anti-solvent) Dropwise until Cloudy hot_filter->add_anti reheat Reheat Gently to Clear Solution add_anti->reheat cool Allow to Cool Slowly (Insulated Flask) reheat->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (NMR, HPLC, etc.) dry->analyze

Caption: General workflow for a two-solvent recrystallization.

Step-by-Step Protocol:

  • Solvent Screening: In separate test tubes, place a small amount (20-30 mg) of your crude Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate.

  • Identify a "Good" Solvent: Add a few drops of a test solvent (e.g., ethanol, ethyl acetate). If it dissolves immediately at room temperature, the solvent is too effective.[2] The ideal "good" solvent will dissolve the compound only when heated.

  • Identify a "Poor" Solvent (Anti-Solvent): Find a solvent in which your compound is largely insoluble, even when hot (e.g., water, hexane). The "good" and "poor" solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of your crude product in the minimum amount of the hot "good" solvent.

  • Induce Supersaturation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.

  • Clarification: Add a few more drops of the "good" solvent to just redissolve the precipitate, resulting in a clear, saturated solution.[2]

  • Crystal Growth: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To promote slow cooling, place the flask on an insulating surface like a wood block or paper towels.[3] Rapid cooling often traps impurities.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate in a direct question-and-answer format.

Q1: My compound is "oiling out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a very high concentration of the solute or the presence of impurities that depress the melting point.[2][3]

  • Immediate Action: Return the flask to the heat source. Add more of the "good" solvent (e.g., 1-2 mL for every 100 mg of solid) to decrease the saturation point.[3] This ensures the compound stays dissolved for longer as it cools, allowing it to reach a temperature below its melting point before it precipitates.

  • Solvent System Modification: The boiling point of your solvent system may be too high. Consider switching to a "good" solvent with a lower boiling point.

  • Purity Check: Significant impurities can severely hinder crystallization.[4] If the problem persists, consider purifying the crude material first using column chromatography. Due to the basic imidazole ring, which can interact strongly with acidic silica gel, tailing may be an issue. To mitigate this, use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or switch to a neutral stationary phase like alumina.[2]

Caption: Decision tree for troubleshooting "oiling out".

Q2: No crystals are forming, even after my solution has cooled to room temperature and been left standing.

A2: Crystal formation requires nucleation, the initial aggregation of molecules. If the solution is not sufficiently supersaturated or if nucleation is kinetically slow, it may remain clear.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass stirring rod. The microscopic imperfections in the glass can provide a surface for nucleation.

    • Seed Crystals: If you have a small sample of pure crystalline material, add a single tiny crystal to the solution. This provides a template for further crystal growth.

    • Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility. Do this only after the solution has cooled to room temperature slowly.

  • Increase Concentration: If nucleation techniques fail, your solution may not be sufficiently concentrated. Gently heat the solution and evaporate some of the solvent. Allow it to cool slowly again.[5]

Q3: My final yield of crystalline material is very low. How can I improve it?

A3: A low yield is typically caused by using too much solvent, incomplete precipitation, or transferring the material for filtration before crystallization is complete.[3]

  • Optimize Solvent Volume: The most common error is using an excessive amount of the "good" solvent. Always use the minimum amount of hot solvent required to fully dissolve your compound.

  • Recover from Mother Liquor: A significant amount of your product may remain dissolved in the filtrate (mother liquor).[3] You can recover a "second crop" of crystals by reducing the volume of the mother liquor through evaporation and re-cooling. Note that this second crop may be less pure than the first.

  • Ensure Complete Cooling: Maximize your yield by ensuring the solution has reached its lowest practical temperature (e.g., in an ice bath) before filtration to minimize the amount of dissolved product.

Q4: The crystals are colored, but the pure compound should be white. How do I remove colored impurities?

A4: Colored impurities can sometimes be removed with activated charcoal.

  • Charcoal Treatment: After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask for a few minutes. The colored impurities will adsorb to the charcoal's surface.

  • Hot Filtration: You must remove the charcoal before allowing the solution to cool. Perform a hot filtration through a fluted filter paper to remove the charcoal particles. Then, proceed with the crystallization as usual. Be aware that charcoal can also adsorb your product, so use it sparingly to avoid reducing your yield.[3]

Frequently Asked Questions (FAQs)

What are the best starting solvents to screen for this compound?

Based on the structure of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate, which contains polar (amine, imidazole, ester) and non-polar (aromatic rings) functionalities, a range of solvents should be tested. A two-solvent system is highly recommended.[2][6]

Solvent Class"Good" Solvents (for dissolving)"Poor" Solvents (Anti-solvents)Potential Pairs
Alcohols Ethanol, Methanol, IsopropanolWater, HexanesEthanol/Water
Esters Ethyl AcetateHexanes, HeptaneEthyl Acetate/Hexane
Ketones AcetoneHexanes, WaterAcetone/Hexane
Ethers Tetrahydrofuran (THF)HexanesTHF/Hexane
Aromatics TolueneHexanes, HeptaneToluene/Hexane

Can polymorphism affect my results?

Yes. Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs can have different physical properties, including solubility, stability, and melting point. The choice of solvent, cooling rate, and temperature can all influence which polymorph is formed. For pharmaceutical applications, identifying and controlling the polymorphic form is critical. If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may be producing different polymorphs.

How does the purity of the starting material affect crystallization?

Crystallization is a purification technique, but it is most effective when the starting material is already relatively pure (e.g., >90%). High levels of impurities can inhibit crystal growth, promote oiling out, or become trapped within the crystal lattice, reducing the effectiveness of the purification.[4] If your crude material is the result of a complex reaction mixture, performing a preliminary purification by flash chromatography is strongly advised before attempting crystallization.[7]

References

  • Technical Support Center: Purification of Imidazole Deriv
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Troubleshooting Crystalliz
  • Imidazole derivatives and process for their preparation.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Methyl 2-Amino-5-fluoro-4-(1H-imidazol-1-yl)
  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
  • How to get (or crystallize) solid amino acids derivatives and peptides?
  • Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzo

Sources

Technical Support Center: Synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side product formation and maximizing yield and purity.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: Low Yield of the Desired Product – What are the primary causes and how can I improve it?

Answer:

Low yields in the synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate typically stem from a few critical areas: incomplete reaction, degradation of starting materials or product, and competing side reactions. A systematic approach is crucial for diagnosis and optimization.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are paramount.[1]

    • Temperature Control: The nucleophilic aromatic substitution (SNAr) reaction to introduce the imidazole ring is temperature-sensitive. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote decomposition and the formation of tar-like byproducts. It is recommended to perform small-scale trial reactions to identify the optimal temperature range for your specific substrate and solvent system.

    • Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction prematurely will result in unreacted starting material, while extending it unnecessarily can lead to product degradation.

  • Purity of Reagents and Solvents: Impurities in starting materials, such as the precursor methyl 2-amino-4,5-difluorobenzoate or imidazole, can introduce competing nucleophiles or catalysts that interfere with the main reaction.[1]

    • Solvent Purity: Ensure solvents are anhydrous, especially when using strong bases, as water can quench the base and hydrolyze the ester functionality of the product.

  • Inefficient Mixing: In heterogeneous reactions, particularly when using solid bases like potassium carbonate or cesium carbonate, efficient stirring is vital to ensure proper mass transfer and reaction kinetics.[1]

Question 2: I'm observing a significant amount of a regioisomeric impurity. How can I improve the regioselectivity of the imidazole addition?

Answer:

The formation of a regioisomeric side product, likely Methyl 2-amino-4-fluoro-5-(1H-imidazol-1-yl)benzoate, is a common challenge in this synthesis. The regioselectivity of the nucleophilic aromatic substitution is dictated by the electronic properties of the starting material, Methyl 2-amino-4,5-difluorobenzoate.

Mechanistic Insight:

The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the para-directing effect of the amino group and the meta-directing effect of the ester group. However, the fluorine at the 5-position can also be substituted, leading to the undesired regioisomer.

Strategies to Enhance Regioselectivity:

  • Choice of Base: The choice and stoichiometry of the base can influence the nucleophilicity of the imidazole and the reaction pathway. Strong, non-nucleophilic bases are generally preferred.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used. Experimenting with different solvents may reveal an optimal medium for the desired regioselectivity.

  • Temperature Optimization: As with yield, temperature plays a crucial role. Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which is often the desired regioisomer.

Question 3: My final product is difficult to purify, showing multiple closely-eluting spots on TLC. What are these likely side products and how can I avoid them?

Answer:

The presence of multiple, difficult-to-separate impurities often indicates the formation of structurally similar side products. Besides the regioisomer discussed above, other potential side products include:

  • Bis-imidazole substitution: Reaction of the product with another equivalent of imidazole, though less likely due to steric hindrance.

  • Hydrolysis of the ester: If water is present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Decomposition products: Prolonged reaction times or high temperatures can lead to the degradation of the starting materials or the product into a complex mixture of byproducts.

Mitigation Strategies:

  • Strict Control of Stoichiometry: Use a slight excess of imidazole to ensure complete conversion of the starting material, but avoid a large excess which can promote side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich aromatic ring, especially at elevated temperatures.[1]

  • Careful Work-up: During the work-up procedure, avoid strongly acidic or basic conditions for extended periods to prevent hydrolysis of the ester.

  • Chromatography Optimization: If impurities persist, a careful optimization of the column chromatography conditions (e.g., solvent gradient, choice of stationary phase) may be necessary to achieve the desired purity.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate.

1. What is the most common synthetic route for this compound?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between a suitably substituted fluorinated benzene derivative, such as Methyl 2-amino-4,5-difluorobenzoate, and imidazole in the presence of a base.[2][3]

2. What are the key reaction parameters to control for a successful synthesis?

The critical parameters are:

  • Temperature: To balance reaction rate and minimize decomposition.

  • Choice and amount of base: To ensure efficient deprotonation of imidazole without promoting side reactions.

  • Solvent purity: To avoid unwanted reactions with impurities like water.

  • Reaction time: To maximize conversion while minimizing product degradation.

3. What analytical techniques are recommended for monitoring the reaction and characterizing the product?

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product's identity and purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

4. Are there any specific safety precautions to consider for this synthesis?

Yes, standard laboratory safety practices should be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Fluorinated aromatic compounds and imidazole can be irritants; handle them with care.

  • Be cautious when working with strong bases and flammable organic solvents.

III. Experimental Protocols & Data

General Protocol for the Synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

This protocol provides a general guideline. Optimization may be required based on specific laboratory conditions and reagent purity.

Step-by-Step Methodology:

  • To a solution of Methyl 2-amino-4,5-difluorobenzoate (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, decomposition, suboptimal conditions.Optimize temperature and reaction time. Use pure reagents and dry solvents. Ensure efficient stirring.
Regioisomeric Impurity Competing nucleophilic attack at the 5-position.Screen different bases and solvents. Optimize reaction temperature.
Multiple Side Products Bis-substitution, ester hydrolysis, decomposition.Control stoichiometry carefully. Use an inert atmosphere. Perform a careful work-up. Optimize chromatography.

IV. Visualizing the Reaction Pathway

Diagram 1: General Synthetic Pathway

Synthesis_Pathway reagent1 Methyl 2-amino-4,5-difluorobenzoate reaction + Base + Solvent + Heat reagent1->reaction reagent2 Imidazole reagent2->reaction product Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate side_product Regioisomeric Side Product reaction->product Desired Reaction reaction->side_product Side Reaction Troubleshooting_Tree start Low Yield or Purity Issue check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Verify Reagent & Solvent Purity start->check_reagents check_workup Analyze Work-up & Purification start->check_workup optimize_temp Optimize Temperature & Time check_conditions->optimize_temp Suboptimal? purify_reagents Purify/Replace Reagents & Solvents check_reagents->purify_reagents Impurities Detected? optimize_purification Optimize Chromatography Conditions check_workup->optimize_purification Separation Issues?

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • BenchChem. (n.d.). Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic. Retrieved from

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Molecules, 27(15), 4938.

  • Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190-6199.

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

  • Farghaly, T. A., & Abdallah, M. A. (2023). Synthesis of Heteroaromatic Compounds. Molecules, 28(8), 3539.

  • Tidwell, T. T. (2009). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate.

  • U.S. Patent Application Publication No. US 2008/0103305 A1. (2008). Google Patents.

  • Klapars, A., & Buchwald, S. L. (2002). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate.

  • BenchChem. (n.d.). 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution. Retrieved from

  • MySkinRecipes. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate. Retrieved from

  • Singh, P., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmacy Research, 5(3), 1634-1636.

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from

  • Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4).

  • U.S. Patent No. 6,894,169. (2005). Google Patents.

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4784.

  • International Patent Application No. WO 2019/046491 A1. (2019). Google Patents.

  • U.S. Patent No. 9,181,208. (2015). Google Patents.

  • Farghaly, T. A., & Abdallah, M. A. (Eds.). (2023). Synthesis of Heteroaromatic Compounds. MDPI.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • U.S. Patent Application Publication No. US 2020/0377475 A1. (2020). Google Patents.

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1294.

  • Chinese Patent No. CN1477097A. (2004). Google Patents.

  • Echemi. (n.d.). Methyl 2-Amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from

  • Cavelier, F., & Enjalbal, C. (1997). Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. ResearchGate.

  • ResearchGate. (n.d.). N-Arylation of imidazole using different fluoroarenes. Retrieved from

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from

  • Srivastava, M., et al. (2020). Synthesis of some substituted imidazole derivatives. Organic Chemistry: An Indian Journal, 15(12).

  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.

  • Chen, Y., & Lee, C. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(18), 7349-7352.

  • MSN Laboratories Private Limited. (2025). An improved process for the preparation of methyl{4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl} carbamate. Technical Disclosure Commons.

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 66(11), o2874.

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"Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" assay interference and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides comprehensive guidance for researchers, scientists, and drug development professionals encountering potential assay interference from Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate (CAS: 1141669-51-3)[1]. The structural characteristics of this compound—namely its heterocyclic rings (imidazole and a substituted benzene ring)—suggest a predisposition for certain types of assay artifacts common to small molecules in screening campaigns[2][3].

This document is structured to help you proactively identify, troubleshoot, and mitigate these potential issues, ensuring the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate and why might it interfere with my assay?

A1: Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate is a heterocyclic organic compound with a molecular weight of approximately 235.2 g/mol [1]. Its structure contains multiple aromatic systems, which are known to interact with light. This property is the primary reason it may interfere with common assay technologies, particularly those that rely on fluorescence or absorbance readouts[4][5]. Such compounds are often flagged as potential Pan-Assay INterference compoundS (PAINS) or frequent hitters, which can produce misleading results through mechanisms unrelated to specific target modulation[3][6].

Q2: What are the most common types of assay interference I should anticipate with this compound?

A2: Based on its chemical structure, the most probable interference mechanisms are:

  • Autofluorescence: The compound itself may emit light upon excitation, leading to artificially high signals (false positives) in fluorescence-based assays. This is a common issue for molecules with conjugated ring systems[4][7].

  • Fluorescence Quenching: The compound may absorb the energy emitted from your assay's fluorophore, leading to an artificially low signal (false negative)[4][8].

  • Compound Aggregation: At certain concentrations, small molecules can self-associate to form colloidal aggregates. These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive signals in enzyme inhibition assays[2][6][9].

  • Chemical Reactivity: The presence of an amino group and imidazole ring introduces the potential for the compound to react with assay components, such as protein thiols (e.g., cysteine residues) or other reagents[10].

Q3: My fluorescence intensity/luminescence assay shows a strong "hit" (high signal). How can I confirm it's not just autofluorescence?

A3: This is a classic potential false-positive scenario. The most direct way to investigate this is to run a simple counterscreen. Measure the signal of your compound in the assay buffer without the addition of key biological reagents (e.g., the enzyme or detection substrate). If you still observe a significant signal, it is highly likely due to the compound's intrinsic fluorescence. Refer to the Troubleshooting Protocol 1 for a detailed methodology.

Q4: My results show potent inhibition (low signal) in a fluorescence-based assay. Could this be an artifact?

A4: Yes, this could be a false positive for inhibition, likely caused by fluorescence quenching or compound aggregation. Quenching occurs when your test compound absorbs the emission energy of the reporter fluorophore[4]. Aggregation can non-specifically inhibit the target enzyme, also resulting in a decreased signal[6]. It is critical to perform control experiments to distinguish these artifacts from genuine, specific inhibition. See Troubleshooting Protocols 2 and 3 for guidance.

Q5: Is there a way to predict or screen for these issues before I run a full experiment?

A5: Absolutely. Proactive screening is a best practice that saves significant time and resources. Before initiating a dose-response study, you should perform a set of pre-screening or "nuisance assay" checks. This involves running the compound through basic control experiments, such as the autofluorescence and aggregation counterscreens described in the troubleshooting section below, at your highest intended concentration. This helps flag problematic compounds early in the discovery process[2][5].

Part 2: Troubleshooting Guide & Mitigation Protocols

This section provides a logical workflow to identify and mitigate common forms of interference.

Start Unexpected Assay Result (High or Low Signal) Check_Fluorescence Problem 1: Suspected Autofluorescence Start->Check_Fluorescence High Signal? Check_Quenching Problem 2: Suspected Fluorescence Quenching Start->Check_Quenching Low Signal? Check_Fluorescence->Check_Quenching No Fluorescence Mitigate Mitigation Strategy Check_Fluorescence->Mitigate Fluorescence Detected Check_Aggregation Problem 3: Suspected Compound Aggregation Check_Quenching->Check_Aggregation No Quenching Check_Quenching->Mitigate Quenching Detected Check_Reactivity Problem 4: Suspected Chemical Reactivity Check_Aggregation->Check_Reactivity Not Aggregation Check_Aggregation->Mitigate Aggregation Detected Check_Reactivity->Mitigate Reactivity Detected Confirm Confirm True Activity with Orthogonal Assay Check_Reactivity->Confirm Not Reactive Mitigate->Confirm

Caption: A logical workflow for troubleshooting assay interference.

Problem 1: Suspected Autofluorescence (False Positive)

This occurs when the test compound fluoresces at the same wavelengths used for assay detection, artificially increasing the signal.

Experimental Protocol: Autofluorescence Counterscreen

  • Prepare Plates: In a microplate identical to your assay plate, add Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate at the same concentration(s) used in your main experiment.

  • Add Buffer: Add the complete assay buffer to each well. Crucially, omit all biological components (e.g., enzymes, cells, detection substrates).

  • Incubate: Follow the same incubation time and temperature as your primary assay protocol.

  • Read Plate: Read the plate using the exact same excitation and emission wavelengths and instrument settings as your main experiment.

  • Analyze: A signal significantly above the buffer-only background indicates autofluorescence.

Mitigation Strategies

  • Wavelength Shift: If your instrument allows, try shifting the excitation and/or emission wavelengths away from the compound's fluorescence peak[9].

  • Use a Red-Shifted Fluorophore: Compounds are less likely to autofluoresce at longer (red-shifted) wavelengths. If possible, switch to an assay version that uses a dye like Cy5 or Alexa Fluor 647.

  • Change Detection Method: The most robust solution is to switch to a non-fluorescence detection method, such as luminescence, absorbance, or a label-free technology[5][9].

Problem 2: Suspected Fluorescence Quenching (False Negative/Inhibition)

This occurs when the test compound absorbs the light emitted by the assay's fluorophore, reducing the detected signal.

Experimental Protocol: Quenching Counterscreen

  • Prepare Plates: To your assay plate wells, add the assay buffer and the final, stable fluorescent product of your assay reaction (or a stable, known fluorophore at a similar concentration).

  • Add Compound: Add Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate in a dose-response manner.

  • Read Immediately: Read the plate on a fluorometer.

  • Analyze: A dose-dependent decrease in fluorescence intensity indicates that the compound is quenching the signal.

Mitigation Strategies

  • Change Detection Method: As with autofluorescence, switching to a non-fluorescent method is the most effective strategy.

  • Use a Different Fluorophore: Some fluorophores are less susceptible to quenching by specific compounds. Testing an alternative dye may resolve the issue.

Problem 3: Suspected Compound Aggregation (False Positive/Inhibition)

At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes. This is a very common artifact in HTS[6].

Caption: Mechanism of aggregation-based enzyme inhibition.

Experimental Protocol: Detergent Sensitivity Test

  • Re-run Assay: Perform your primary enzyme inhibition assay as usual.

  • Add Detergent: Run a parallel assay plate where you have added a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer[9].

  • Compare IC50 Values: Analyze the dose-response curves.

    • True Inhibitor: The IC50 value will be largely unaffected by the presence of the detergent.

    • Aggregator: The apparent potency (IC50) will significantly decrease or the inhibition will be completely abolished in the presence of the detergent.

Mitigation Strategies

  • Include Detergent: Routinely include 0.001% - 0.01% Triton X-100 or Tween-20 in your assay buffer to prevent aggregate formation.

  • Lower Compound Concentration: Aggregation is a concentration-dependent phenomenon. If possible, work at concentrations below the critical aggregation concentration.

  • Orthogonal Assay: Validate hits in a secondary assay that is less susceptible to aggregation, such as a cellular assay or a surface plasmon resonance (SPR) binding assay.

Part 3: Data Summary & Interpretation

When investigating interference, it is crucial to systematically document your findings. Use the table below to summarize your results from the troubleshooting protocols.

Interference TypeExperimental TestObservationInterpretation
Autofluorescence Counterscreen (Compound + Buffer)Signal increases with compound concentration.Compound is intrinsically fluorescent. False Positive .
Quenching Counterscreen (Compound + Fluorophore)Signal decreases with compound concentration.Compound is quenching the reporter. False Negative .
Aggregation Detergent Sensitivity TestIC50 increases >10-fold with 0.01% Triton X-100.Inhibition is likely due to aggregation. False Positive .
Reactivity Jump-Dilution Counterscreen[10]Inhibition persists after significant dilution.Suggests irreversible, covalent binding. Potential Artifact .

Conclusion

References

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information (US). [Link]

  • PubMed. (2018). Interference with Fluorescence and Absorbance. [Link]

  • Digital Discovery (RSC Publishing). (2022). Nuisance small molecules under a machine-learning lens. [Link]

  • Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information (US). [Link]

  • Aldrin, B., & McKnight, K. L. (2012). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. [Link]

  • Laggner, C., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information (US). [Link]

Sources

Technical Support Center: Solubility Enhancement for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate . This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media for biological assays. Due to the limited publicly available solubility data for this specific molecule[1], this guide provides a systematic, first-principles approach to achieving a stable and usable solution for your in vitro experiments. Our goal is to explain the causality behind each experimental choice, empowering you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Compound Profile & Initial Assessment

Before attempting solubilization, it's crucial to understand the physicochemical properties of the molecule you are working with.

Chemical Structure and Properties:

  • Compound Name: Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

  • CAS Number: 1141669-51-3[2]

  • Molecular Formula: C₁₁H₁₀FN₃O₂[2]

  • Molecular Weight: 235.21 g/mol [2]

  • Key Functional Groups:

    • Aniline (Aromatic Amine): A basic group that can be protonated.

    • Imidazole: A heterocyclic amine, also basic and ionizable.

    • Methyl Ester: Generally neutral, contributes to lipophilicity.

    • Fluorine: Increases lipophilicity.

The presence of two basic, ionizable groups (the aniline and imidazole moieties) is the most critical feature for solubility manipulation. These groups can accept protons in an acidic environment, forming positively charged ions that are significantly more soluble in polar solvents like water.[][4][5]

FAQ: Why does my compound appear as a powder, but the vial looks empty?

If you ordered a small quantity (e.g., milligrams), the compound may be lyophilized to a thin film on the vial's walls. Before assuming a shipping error, add the recommended starting solvent (e.g., DMSO) and vortex thoroughly to dissolve the compound.[6]

Part 2: Troubleshooting Guide & Optimization Strategies

This section is structured in a question-and-answer format to directly address the most common issues encountered during experimental setup.

Question 1: What is the best starting solvent for my initial stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for creating high-concentration stock solutions of poorly soluble compounds.[7] Its high solvating power can dissolve a vast range of organic molecules.

Underlying Principle (The "Why"): DMSO is a polar aprotic solvent. It can effectively disrupt the crystal lattice of the solid compound and form strong solute-solvent interactions without donating protons, preserving the compound's chemical integrity.

Protocol 1: Preparing a 10 mM DMSO Stock Solution

  • Calculation: Weigh out 2.35 mg of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate (MW = 235.21).

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes.[7]

  • Assisted Dissolution (If Needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[7] Gentle warming in a 37°C water bath can also be used, but be cautious, as excessive heat can degrade some compounds.[6][7]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of the concentrated DMSO stock.[7][8] Store at -20°C or -80°C.[7]

Question 2: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What should I do?

Answer: This is a common phenomenon known as "antisolvent precipitation." The aqueous buffer is an "antisolvent" for your lipophilic compound, which prefers the organic DMSO environment. The key is to control the dilution process and modify the final aqueous environment to be more hospitable to the compound.

Below is a decision-making workflow to systematically address this issue.

Diagram 1: Solubility Troubleshooting Workflow A step-by-step guide to resolving compound precipitation in aqueous buffers.

G start Compound Precipitates in Aqueous Buffer step1 Is final DMSO concentration <0.5%? start->step1 step2 Perform Step-Wise Dilution step1->step2 Yes end_fail Consider Advanced Formulation (e.g., Cyclodextrins, SEDDS) step1->end_fail No, DMSO is too high. Redesign dilution. step3 Still Precipitates? step2->step3 step4 Strategy 1: pH Adjustment step3->step4 Yes end_ok Solution is Clear Proceed to Assay step3->end_ok No step5 Strategy 2: Add a Co-solvent step4->step5 Failure step4->end_ok Success step5->end_ok Success step5->end_fail Failure

Step-Wise Dilution: Avoid diluting your DMSO stock directly into the final large volume of buffer. Instead, perform serial dilutions. A recommended practice is to first dilute the 100% DMSO stock into a smaller volume of buffer to create an intermediate concentration, vortex well, and then perform the final dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[8]

Question 3: How do I use pH adjustment to improve solubility?

Answer: Given the compound's basic amine and imidazole groups, lowering the pH of your aqueous buffer is the most rational and effective strategy. By protonating these groups, you create a charged species that is significantly more soluble in water.

Diagram 2: Mechanism of pH-Dependent Solubility Protonation of basic groups increases polarity and aqueous solubility.

G cluster_0 Low pH (e.g., pH 4-5) cluster_1 Neutral/High pH (e.g., pH > 7) mol_ionized Molecule-H⁺ (Protonated) Positively Charged sol_high HIGH Aqueous Solubility mol_ionized->sol_high Increased Polarity mol_neutral Molecule (Neutral) Non-Ionized mol_neutral->mol_ionized H⁺ OH⁻ sol_low LOW Aqueous Solubility mol_neutral->sol_low More Lipophilic

Protocol 2: pH Optimization Study

  • Prepare Buffers: Prepare a set of your standard assay buffers, adjusting the pH downwards in 0.5 unit increments (e.g., pH 7.0, 6.5, 6.0, 5.5, 5.0) using sterile 0.1 M HCl.

  • Test Dilution: Take a small aliquot of your 10 mM DMSO stock and dilute it to your final desired assay concentration in each of the prepared buffers.

  • Observe: Vortex each sample and visually inspect for precipitation immediately and after 30 minutes at room temperature. The lowest pH that maintains a clear solution is your optimal pH.

  • Validate: Crucially , you must confirm that the altered pH does not affect your biological assay's performance or cell viability. Run a pH control experiment using buffer only (no compound) at the selected pH.

Question 4: pH adjustment didn't work or is incompatible with my assay. What about co-solvents?

Answer: If pH modification is not an option, using a water-miscible organic co-solvent is the next logical step.[9][10] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for your compound.[10][11]

Underlying Principle (The "Why"): Co-solvents like ethanol or PEG 400 have both hydrophilic and hydrophobic regions. They disrupt the hydrogen bonding network of water, effectively lowering the dielectric constant and reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[][10]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Final Concentration (v/v)Notes
Ethanol1-5%Can be toxic to cells at higher concentrations. Always run a vehicle control.
Polyethylene Glycol 400 (PEG 400)1-10%Generally less toxic than ethanol; can improve solubility of many compounds.[12]
Propylene Glycol (PG)1-10%Common in pharmaceutical formulations; similar properties to PEG 400.[9][13]
Glycerol1-5%Can increase viscosity; generally well-tolerated by cells.[8][9]

Protocol 3: Co-solvent Screening

  • Prepare Co-solvent Buffer: Prepare your standard assay buffer containing the desired final concentration of the co-solvent (e.g., buffer with 5% PEG 400).

  • Test Dilution: Dilute your DMSO stock solution into the co-solvent-containing buffer to achieve the final compound concentration.

  • Observe & Validate: As with pH adjustment, visually inspect for precipitation. Always run a vehicle control containing the same final concentration of DMSO and the co-solvent to ensure the solvent system itself does not cause artifacts in your assay.

Part 3: General FAQs

Q: What is the maximum concentration of DMSO I can use in my cell-based assay? A: It is critical to keep the final concentration of DMSO as low as possible. A general rule is to stay below 0.5% (v/v), with many sensitive assays requiring <0.1%.[7][8][14] High concentrations of DMSO can be cytotoxic and interfere with assay components.[7][14] Always include a vehicle control with the same final DMSO concentration as your test samples.[7][8]

Q: Can I combine strategies, like using both pH adjustment and a co-solvent? A: Yes. Combining these methods can be very effective.[] For example, you might find that a buffer at pH 6.0 with 2% ethanol keeps your compound in solution, whereas neither condition alone was sufficient. Remember to validate the combined vehicle in your assay.

Q: What are more advanced options if these methods fail? A: If the compound remains insoluble, more advanced formulation strategies may be required. These include the use of solubilizing excipients like cyclodextrins (which form inclusion complexes) or creating self-emulsifying drug delivery systems (SEDDS).[15][16][17] These approaches are more complex and typically employed in later-stage drug development but can be adapted for challenging in vitro experiments.

References

  • Dahan, A., Miller, J. M., & Amidon, G. L. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Industrial Pharmacy. [Link]

  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56924399, Methyl 2-amino-4-fluoro-5-hydroxybenzoate. PubChem. [Link]

  • Kumar, S., & Singh, A. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating. [Link]

  • Pharmaceutics and Drug Delivery. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783401, Methyl 2-amino-5-fluorobenzoate. PubChem. [Link]

  • Sahu, A., & Kumar, V. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Williams, A. C., & Barry, B. W. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Manufacturing Chemist. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON TECHNIQUES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. WJPR. [Link]

  • Al-Zoubi, N., & Al-Zoubi, Z. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. [Link]

  • Yalkowsky, S. H., & Millard, J. W. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Scientist Solutions. (2024). DMSO in cell based assays. Scientist Solutions. [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. [Link]

  • ScienceDirect. (n.d.). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. ScienceDirect. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. IJPS. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Alhalaweh, A., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PubMed Central. [Link]

  • Quinoline. (n.d.). Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate. Quinoline. [Link]

  • ResearchGate. (n.d.). Amine buffers for pH control. ResearchGate. [Link]

  • Lee, Y., et al. (2019). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. [Link]

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Technical Support Center: Impurity Profiling and Removal of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate (CAS No. 1141669-51-3) . This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the impurity profiling and removal for this key chemical intermediate. Here, we provide in-depth, field-proven insights and practical troubleshooting to ensure the quality and integrity of your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate?

A1: Based on analogous syntheses of related compounds, the primary impurities are likely to arise from the starting materials and side reactions during the formation of the imidazole-aryl bond.[1] A plausible synthetic route involves the reaction of a substituted aminobenzoate with an imidazole-forming reagent or the coupling of a halo-substituted benzoate with imidazole.

Potential Process-Related Impurities Include:

  • Unreacted Starting Materials:

    • Methyl 2-amino-4,5-difluorobenzoate (or a similar halogenated precursor).

    • Imidazole.

  • Regioisomers: A significant potential impurity is the regioisomer formed by the attachment of the imidazole ring at a different position on the benzene ring. For instance, if the starting material is Methyl 2-amino-4,5-difluorobenzoate, the imidazole could potentially substitute at the 5-position instead of the 4-position, leading to the formation of Methyl 2-amino-4-fluoro-5-(1H-imidazol-1-yl)benzoate. The presence of regioisomers has been noted in similar syntheses.[1]

  • By-products from Side Reactions: Incomplete reactions or side reactions involving the reagents can lead to various by-products. For example, hydrolysis of the methyl ester group to the corresponding carboxylic acid can occur if water is present during the synthesis or work-up.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., DMF, DMSO, toluene) and any catalysts or bases (e.g., potassium carbonate, copper salts) can be carried over as impurities.[2]

Q2: What analytical techniques are most suitable for the impurity profiling of this compound?

A2: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for impurity profiling, allowing for the separation and quantification of impurities.[2][3] A reversed-phase HPLC method with UV detection is a good starting point. Due to the aromatic and polar nature of the molecule, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for the identification of unknown impurities by providing molecular weight information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities.

  • Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents.[2]

Q3: I am observing a persistent impurity with a similar retention time to my main product in HPLC. How can I improve the separation?

A3: Co-elution or poor resolution is a common challenge, especially with isomeric impurities.

  • Method Optimization:

    • Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the aqueous phase. A shallower gradient or isocratic elution in the region where the impurity elutes can improve resolution.

    • pH of the Aqueous Phase: The ionization state of the amino group and the imidazole ring can be manipulated by adjusting the pH of the mobile phase. Experiment with different pH values (e.g., acidic, neutral, and slightly basic) to alter the retention times of the components.

    • Column Chemistry: If a C18 column does not provide adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

  • Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) can help to confirm if the impurity is a degradation product and can aid in the development of a stability-indicating method.[5][6][7][8]

Q4: What are the most effective methods for removing identified impurities from Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate?

A4: The choice of purification method depends on the nature and quantity of the impurity.

  • Recrystallization: This is often the most effective technique for removing small amounts of impurities from a solid product. A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Column Chromatography: For the removal of significant quantities of impurities, especially those with different polarities, silica gel column chromatography is a standard method. Given the basic nature of the imidazole and amino groups, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

  • Preparative HPLC: For very challenging separations or for obtaining a highly pure reference standard, preparative HPLC can be employed.

Troubleshooting Guides

Guide 1: Dealing with Regioisomeric Impurities

Regioisomers often possess very similar physicochemical properties, making their separation challenging.

Problem Probable Cause Troubleshooting Steps
Poor resolution between the main peak and an isomeric impurity in RP-HPLC. Similar polarity and hydrophobicity of the isomers.1. Optimize Mobile Phase: Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities. 2. Adjust pH: Fine-tune the pH of the aqueous phase to exploit any differences in the pKa values of the isomers. 3. Change Column: Switch to a column with a different stationary phase (e.g., phenyl-hexyl) that can provide alternative separation mechanisms based on pi-pi interactions.
Co-crystallization of the regioisomer during purification. Similar crystal lattice packing.1. Solvent Screening: Conduct a thorough solvent screen for recrystallization. A different solvent system may favor the crystallization of only the desired isomer. 2. Fractional Crystallization: If a suitable single solvent is not found, attempt fractional crystallization by slowly cooling the solution and collecting crystals at different temperature intervals. 3. Chromatographic Polishing: Use flash column chromatography as a final polishing step after recrystallization.
Guide 2: Removing Unreacted Starting Materials
Problem Probable Cause Troubleshooting Steps
Presence of residual imidazole in the final product. Incomplete removal during work-up. Imidazole is water-soluble.1. Aqueous Washes: Perform multiple washes of the organic layer with water or brine during the extraction work-up. 2. Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate the imidazole, making it highly water-soluble and facilitating its removal into the aqueous phase. Neutralize the organic layer afterward if necessary.
Residual halogenated aminobenzoate starting material detected. Incomplete reaction or inefficient purification.1. Reaction Monitoring: Ensure the reaction goes to completion using TLC or HPLC monitoring. 2. Chromatography: The starting material will likely have a different polarity than the product and can be separated by column chromatography.

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by RP-HPLC

This protocol provides a starting point for developing a specific impurity profiling method.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start with a non-polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity. A typical gradient could be from 100% hexane to 100% ethyl acetate, followed by the introduction of methanol if the product is highly polar. To mitigate tailing, 0.5% triethylamine can be added to the eluent system.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Impurity Identification Workflow

G cluster_0 Analytical Characterization cluster_1 Impurity Identification HPLC_Analysis HPLC Analysis Peak_Detection Detect Unexpected Peaks HPLC_Analysis->Peak_Detection LC_MS_Analysis LC-MS Analysis Peak_Detection->LC_MS_Analysis If peak > reporting threshold MW_Determination Determine Molecular Weight LC_MS_Analysis->MW_Determination NMR_Spectroscopy NMR Spectroscopy Structure_Elucidation Elucidate Structure MW_Determination->Structure_Elucidation Impurity_Synthesis Synthesize Proposed Impurity Structure_Elucidation->Impurity_Synthesis Confirmation Confirm Structure (Co-injection) Impurity_Synthesis->Confirmation

Caption: Workflow for the identification and confirmation of unknown impurities.

Purification Strategy Decision Tree

G Impurity_Level Impurity Level > 1%? Polarity_Difference Significant Polarity Difference? Impurity_Level->Polarity_Difference Yes Recrystallization Recrystallization Impurity_Level->Recrystallization No Column_Chromatography Column Chromatography Polarity_Difference->Column_Chromatography Yes Prep_HPLC Preparative HPLC Polarity_Difference->Prep_HPLC No

Caption: Decision tree for selecting an appropriate purification method.

References

  • Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2022). 4085 PDFs | Review articles in IMPURITY PROFILING. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2010). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. Retrieved from [Link]

  • National Institutes of Health. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • Semantic Scholar. (2017). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Retrieved from [Link]

  • National Institutes of Health. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ChemSynthesis. (2023). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate. This document is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up this important synthetic transformation. As a key intermediate in pharmaceutical development, achieving a robust, high-yield, and scalable synthesis is paramount. This guide provides in-depth, field-proven insights based on fundamental chemical principles and practical experience.

Reaction Overview

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. Typically, this involves the reaction of a di-substituted fluorobenzoate derivative, such as Methyl 2-amino-4,5-difluorobenzoate, with imidazole in the presence of a suitable base and solvent. The imidazole acts as a nucleophile, displacing the fluorine atom at the C4 position, which is activated by the electron-withdrawing methyl ester group.

G cluster_0 Starting Materials cluster_1 Process SM1 Methyl 2-amino-4,5-difluorobenzoate Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) SM1->Reaction SM2 Imidazole SM2->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Workup Aqueous Workup / Quench Reaction->Workup Isolation Crude Product Isolation (Precipitation / Extraction) Workup->Isolation Purification Purification (Recrystallization / Chromatography) Isolation->Purification FinalProduct Methyl 2-amino-5-fluoro-4- (1H-imidazol-1-yl)benzoate Purification->FinalProduct

Caption: High-level workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule? The most prevalent and scalable method is the direct nucleophilic aromatic substitution (SNAr) of a 4-halo precursor, typically Methyl 2-amino-4,5-difluorobenzoate, with imidazole. The fluorine at the C4 position is the preferred leaving group over the one at C5 due to the electronic activation from the para-oriented ester group.

Q2: Why is a base necessary for this reaction? A base is crucial to deprotonate imidazole (pKa of the imidazolium ion is ~7), converting it into the much more nucleophilic imidazolide anion. This significantly accelerates the rate of the SNAr reaction. Without a base, the reaction is often impractically slow.

Q3: What are the critical process parameters to monitor during scale-up? The most critical parameters are:

  • Temperature Control: The reaction is often exothermic, especially during initial heating. Overheating can lead to side product formation and decomposition.

  • Reagent Stoichiometry: Precise control over the equivalents of imidazole and base is necessary to ensure complete conversion without promoting side reactions.

  • Solvent Quality: Water content in polar aprotic solvents like DMSO or DMF can affect the solubility of the base and the overall reaction kinetics. Anhydrous conditions are recommended.

  • Agitation: Proper mixing is essential to maintain homogeneity, especially when dealing with slurries (e.g., with K₂CO₃), ensuring efficient mass and heat transfer.

Q4: What are the primary safety concerns? High-boiling polar aprotic solvents like DMF and DMSO have associated toxicities and require handling in a well-ventilated area with appropriate personal protective equipment (PPE).[1] The reaction may generate pressure if not properly vented, especially at elevated temperatures. A thorough safety review is mandatory before any scale-up operation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Category 1: Low Conversion & Poor Yield

Q: My reaction has stalled, leaving a significant amount of the Methyl 2-amino-4,5-difluorobenzoate starting material. What are the likely causes?

A: This is a common issue that can typically be traced back to one of three factors: the base, the temperature, or the nucleophile.

  • Ineffective Base/Deprotonation: The chosen base may be too weak or may not be sufficiently soluble in the reaction medium to deprotonate the imidazole effectively. Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness can be limited by its particle size and solubility.

    • Solution: Consider using a stronger or more soluble base like cesium carbonate (Cs₂CO₃) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Alternatively, ensure your K₂CO₃ is finely powdered and the reaction is vigorously stirred.

  • Insufficient Thermal Energy: SNAr reactions have a significant activation energy barrier.[2] If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by HPLC or TLC. Typical temperatures range from 80 °C to 130 °C depending on the solvent.[3] DMF, with its high boiling point, is a suitable solvent for carrying out reactions at elevated temperatures.[4]

  • Nucleophile Reactivity: Imidazole itself can be hygroscopic. The presence of water can hinder the deprotonation step.

    • Solution: Ensure you are using dry imidazole and anhydrous solvent.

Q: The reaction works at the lab scale, but the yield drops significantly upon scale-up. Why?

A: Scale-up introduces challenges related to heat and mass transfer.

  • Poor Heat Transfer: In a larger reactor, "hot spots" can develop if agitation is poor, leading to localized decomposition of starting materials or product, which often manifests as a dark, tarry reaction mixture.

    • Solution: Ensure your reactor's agitation is sufficient to maintain a uniform temperature throughout the vessel. Consider a slower heating ramp or portion-wise addition of a reagent to control the initial exotherm.

  • Inefficient Mixing: If using a heterogeneous base like K₂CO₃, poor mixing at scale means a significant portion of the base is not in contact with the dissolved reactants, effectively lowering its concentration and slowing the reaction.

    • Solution: Increase the agitation speed or consider switching to a soluble base (e.g., DBU) for larger-scale reactions to ensure a homogeneous system.

Category 2: Impurity Formation

Q: My final product is contaminated with a significant isomeric impurity. What is it and how can I avoid it?

A: The most likely isomeric impurity is Methyl 2-amino-4-fluoro-5-(1H-imidazol-1-yl)benzoate , resulting from the displacement of the fluorine at the C5 position. While C4 displacement is electronically favored, C5 displacement can occur, especially at very high temperatures or with prolonged reaction times.

  • Mechanism: The electron-donating amino group at C2 provides some activation for the C5 position.

  • Prevention:

    • Strict Temperature Control: Avoid excessive temperatures. Find the "sweet spot" where the desired reaction proceeds efficiently without significant side-product formation. A Design of Experiments (DoE) approach can be valuable here.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Monitor by HPLC to determine the optimal endpoint.

Q: The reaction mixture turns dark brown or black, and I'm isolating a tar-like, impure product. What's causing this decomposition?

A: Dark coloration is a classic sign of decomposition, often due to oxidation or thermal degradation.

  • Air Oxidation: The electron-rich aminobenzoate ring system can be susceptible to oxidation at high temperatures, especially in the presence of air.

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Degas the solvent before use, and maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Decomposition: Solvents like DMF can decompose at high temperatures, especially in the presence of strong bases, to form dimethylamine, which can act as a competing nucleophile.

    • Solution: Ensure the reaction temperature does not exceed the recommended stability limit for your solvent/base combination. If decomposition is suspected, consider switching to a more robust solvent like DMSO or NMP.

Category 3: Workup and Purification Challenges

Q: My product is difficult to crystallize and requires column chromatography, which is not ideal for scale-up. Are there better purification strategies?

A: Relying on chromatography for multi-kilogram scale production is often economically and practically unfeasible. The goal should be to develop a robust crystallization procedure.

  • Develop a Crystallization Protocol:

    • Solvent Screening: Screen a variety of solvent/anti-solvent systems. Common choices for compounds like this include Ethyl Acetate/Heptane, Isopropanol/Water, or Acetonitrile.

    • Controlled Cooling: Isolate the crude product as a solid first (even if impure). Then, perform a recrystallization with a well-defined cooling profile. Crash-cooling often traps impurities.

    • Seeding: Develop a seeding strategy. Adding a small amount of pure product crystals to a supersaturated solution can promote the growth of high-purity crystals.

  • Trituration/Slurry Wash: Before recrystallization, slurring the crude solid in a solvent where the product has low solubility but the impurities are soluble (e.g., methyl tert-butyl ether (MTBE) or diethyl ether) can be a highly effective way to remove a significant amount of impurities.

G Start Low Yield or Purity Issue Check_SM High Starting Material (SM) Remaining? Start->Check_SM Check_Impurity Significant Side Products Observed? Check_SM->Check_Impurity No Action_Temp Increase Temperature (e.g., to 100-120 °C) Check_SM->Action_Temp Yes Action_Temp_Control Lower Temperature / Improve Heat Transfer Check_Impurity->Action_Temp_Control Yes End Problem Resolved Check_Impurity->End No Action_Base Use Stronger/More Soluble Base (e.g., Cs2CO3, DBU) Action_Temp->Action_Base Action_Time Increase Reaction Time Action_Base->Action_Time Action_Time->End Action_Inert Use Inert Atmosphere (N2/Ar) Action_Temp_Control->Action_Inert Action_Purify Optimize Purification (Recrystallization, Slurry Wash) Action_Inert->Action_Purify Action_Purify->End

Caption: Troubleshooting decision workflow for yield and purity issues.

Data Summary & Key Parameter Optimization

ParameterRecommended Range / OptionsRationale & CausalityPotential Issue if Incorrect
Solvent DMSO, DMF, NMPHigh-boiling polar aprotic solvents stabilize the cationic counter-ion of the base and do not solvate the nucleophile, increasing its reactivity.[4]Low yield (if boiling point is too low); Decomposition (if temperature exceeds solvent stability).
Base K₂CO₃, Cs₂CO₃, DBUMust be strong enough to deprotonate imidazole (pKa ~7) to form the highly reactive imidazolide anion.Incomplete reaction; long reaction times.
Temperature 80 °C - 130 °CProvides the necessary activation energy for the SNAr reaction. Rate is highly temperature-dependent.Sluggish/stalled reaction (too low); Side product formation and decomposition (too high).
Equivalents of Imidazole 1.1 - 1.5 eq.A slight excess ensures complete consumption of the limiting starting material.Unreacted starting material (too low); Unnecessary cost and purification burden (too high).
Equivalents of Base 1.5 - 2.5 eq.An excess is needed to drive the deprotonation equilibrium of imidazole and neutralize the HF generated.Incomplete reaction (too low); Potential for base-catalyzed side reactions (too high).
Atmosphere Nitrogen or ArgonPrevents oxidation of the electron-rich aromatic ring at elevated temperatures.Dark coloration, tar formation, and lower yield due to oxidative decomposition.

Reference Experimental Protocol (100g Scale)

Disclaimer: This protocol is a representative example. All procedures should be subjected to a thorough risk assessment and optimization before implementation.

Materials:

  • Methyl 2-amino-4,5-difluorobenzoate (100 g, 0.534 mol, 1.0 eq.)

  • Imidazole (40.1 g, 0.588 mol, 1.1 eq.), anhydrous

  • Potassium Carbonate (K₂CO₃), finely milled (111 g, 0.802 mol, 1.5 eq.)

  • Dimethyl sulfoxide (DMSO), anhydrous (500 mL)

Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, reflux condenser, and a nitrogen inlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen flow throughout the reaction.

  • Charging Reagents: To the reactor, charge the anhydrous DMSO (500 mL), followed by Methyl 2-amino-4,5-difluorobenzoate (100 g), imidazole (40.1 g), and finally the milled potassium carbonate (111 g).

  • Heating: Begin vigorous stirring to create a mobile slurry. Heat the reactor jacket to raise the internal temperature to 90-95 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots every 1-2 hours and analyzing by HPLC (or TLC: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 6-10 hours when <1% of the starting material remains.

  • Cooling & Quench: Once complete, cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully add water (1 L) to the stirred reaction mixture over 30 minutes. A precipitate will form.

  • Isolation: Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation. Filter the solid product using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with water (2 x 250 mL) and then with cold methyl tert-butyl ether (MTBE) (1 x 150 mL) to remove residual DMSO and less polar impurities.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (if necessary): If the purity is not sufficient (>98%), the crude product can be recrystallized from a suitable solvent system like isopropanol/water.

References

  • MDPI. (n.d.). 4-(Aryl)-Benzo[3][5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • ResearchGate. (1982). Imidazole as leaving group in aromatic nucleophilic substitution reactions. Retrieved from [Link]

  • Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Journal of Pharmaceutical and Scientific Innovation. (2012). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Target Identification and Validation for Novel Small Molecules: A Case Study with Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey of a small molecule from a chemical entity to a therapeutic agent is contingent on a deep understanding of its mechanism of action, beginning with the identification and validation of its biological target. The compound, Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate, presents a familiar challenge in early-stage drug discovery: its synthesis and structure are known, but its molecular target(s) and mechanism of action remain to be elucidated. This guide, therefore, deviates from a traditional target validation protocol to address this primary unknown. We will first navigate the crucial phase of target identification and then proceed to the rigorous methods of target validation. This comprehensive workflow is designed for researchers, scientists, and drug development professionals to provide a robust framework for characterizing novel bioactive compounds.

Part 1: Target Identification - Finding the Molecular Needle in the Cellular Haystack

Before we can validate a target, we must first identify it. Phenotypic screening may reveal that our compound has a desirable effect (e.g., it inhibits cancer cell growth), but it doesn't tell us how. The primary goal of target identification is to pinpoint the specific protein or proteins with which the small molecule directly interacts to produce its effect. For this, Chemical Proteomics stands out as a powerful and direct approach.[1][2][3]

Method 1: Affinity-Based Chemical Proteomics

Expertise & Experience: Chemical proteomics utilizes a modified version of the small molecule—a "probe"—to capture its binding partners from a complex biological sample, such as a cell lysate or even in living cells.[1][4] This method is predicated on the principle of affinity. By immobilizing the probe on a solid support (like beads), we can selectively pull down its interacting proteins, which are then identified using mass spectrometry. The key to a successful experiment lies in the design of the probe to ensure that the modification does not disrupt the compound's natural binding activity.[5]

The overall workflow involves probe synthesis, affinity capture, and mass spectrometry-based protein identification.

Diagram: Chemical Proteomics Workflow

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Synthesize Affinity Probe (Compound + Linker + Tag) B Immobilize Probe on Beads A->B D Incubate Lysate with Probe-Beads (Affinity Capture) B->D C Prepare Cell Lysate C->D E Competitive Elution: Add excess free compound D->E Control Experiment F Wash Beads to Remove Non-specific Binders D->F G Elute Bound Proteins F->G H Digest Proteins (Trypsin) G->H I Analyze Peptides by LC-MS/MS H->I J Identify & Quantify Proteins I->J

Caption: Workflow for affinity-based chemical proteomics.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker arm and a biotin tag to a position on "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" that is predicted to be non-essential for target binding.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.

  • Protein Extraction: Prepare a total protein lysate from the cells or tissue of interest under native (non-denaturing) conditions.

  • Affinity Capture: Incubate the protein lysate with the probe-conjugated beads. The target protein(s) will bind to the immobilized compound.

  • Control Group: In a parallel experiment, include a competition control where the lysate is pre-incubated with a high concentration of the original, unmodified "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" before adding the probe-beads. This will prevent the target protein from binding to the beads, serving as a crucial control for specificity.

  • Washing: Thoroughly wash the beads with buffer to remove proteins that are non-specifically bound.

  • Elution: Elute the specifically bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is used to identify and quantify the proteins. True binding partners will be highly abundant in the probe-pulldown sample but significantly reduced or absent in the competition control.

The output of this experiment is a list of proteins. The most promising candidates are those that show a significant reduction in binding in the presence of the free compound competitor.

Protein ID Function Fold Change (Probe vs. Competition) Significance (p-value) Status
P12345Kinase A25.4< 0.001High Priority Candidate
Q67890Dehydrogenase B18.2< 0.001High Priority Candidate
P98765Structural Protein1.50.45Non-specific binder
O12345RNA Binding Protein2.10.31Non-specific binder

Part 2: Target Validation - Confirming Engagement and Functional Relevance

Having identified high-priority candidates (e.g., Kinase A and Dehydrogenase B), we must now validate them. Validation confirms that the compound directly engages the target in a cellular context and that this engagement is responsible for the observed biological effect. We will compare two orthogonal and powerful methods: Cellular Thermal Shift Assay (CETSA) and CRISPR-Cas9 Screening.

Method 2: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA is a biophysical method that directly assesses target engagement within intact cells.[6][7] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization results in an increase in the protein's melting temperature (Tm).[8][9] By heating cells treated with the compound to various temperatures and then measuring the amount of soluble (un-denatured) target protein remaining, we can detect this thermal shift, providing direct evidence of binding in a physiological environment.[10]

Diagram: CETSA Workflow

cluster_treatment Phase 1: Cell Treatment cluster_heating Phase 2: Thermal Challenge cluster_analysis Phase 3: Analysis A Culture Cells B Treat with Compound (or Vehicle Control) A->B C Aliquot cells B->C D Heat Aliquots to a Range of Temperatures C->D E Lyse Cells D->E F Separate Soluble vs. Aggregated Proteins (Centrifugation) E->F G Quantify Soluble Target Protein (e.g., Western Blot, ELISA) F->G H Plot Melting Curves G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" at a desired concentration. A vehicle-only (e.g., DMSO) group serves as the negative control.

  • Heating: After incubation, heat aliquots of the cell suspension to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells to release their contents. This is often done by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., Kinase A) using a specific detection method like Western Blot or an ELISA.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated groups. A shift in the melting curve to higher temperatures for the compound-treated sample confirms target engagement.

The results are visualized as melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and binding.

Temperature (°C) % Soluble Kinase A (Vehicle) % Soluble Kinase A (Compound) % Soluble Dehydrogenase B (Vehicle) % Soluble Dehydrogenase B (Compound)
46100100100100
50951009899
5450 (Tm)928586
58157550 (Tm)52
62550 (Tm)2021
6621055
Method 3: CRISPR-Cas9 Genetic Validation

Expertise & Experience: While CETSA confirms binding, CRISPR-Cas9 screening validates the functional importance of that binding.[11][] This genetic approach allows us to definitively link the target protein to the compound's phenotypic effect.[13][14] The principle is simple: if knocking out the gene that codes for the target protein (e.g., Kinase A) makes the cells resistant to the compound, it proves that the compound exerts its effect through that target.

Diagram: CRISPR-Cas9 Validation Workflow

cluster_prep Phase 1: Cell Engineering cluster_exp Phase 2: Phenotypic Assay cluster_analysis Phase 3: Analysis A Design sgRNAs targeting Kinase A gene C Transduce cells with sgRNA (Lentivirus) A->C B Generate Cas9-expressing cell line B->C D Generate Kinase A Knockout (KO) cell pool C->D E Treat Wild-Type (WT) and KO cells with increasing concentrations of compound D->E F Measure Cell Viability (e.g., after 72 hours) E->F G Plot Dose-Response Curves F->G H Compare IC50 values between WT and KO cells G->H

Caption: Workflow for CRISPR-Cas9 based target validation.

Step-by-Step Protocol:

  • Cell Line Generation: Use CRISPR-Cas9 technology to generate a knockout (KO) cell line for the target gene (e.g., the gene encoding Kinase A). A non-targeting sgRNA should be used to create a control cell line.

  • Validation of Knockout: Confirm the successful knockout of the target protein in the KO cell line via Western Blot or other protein detection methods.

  • Dose-Response Assay: Treat both the wild-type (WT) and KO cell lines with a range of concentrations of "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate".

  • Phenotypic Measurement: After a set incubation period (e.g., 72 hours), measure the cellular phenotype of interest (e.g., cell viability).

  • Data Analysis: Plot the cell viability against the compound concentration for both cell lines and calculate the half-maximal inhibitory concentration (IC50) for each.

A significant shift in the IC50 value for the KO cell line compared to the WT is the key result.

Cell Line Target Protein IC50 of Compound Interpretation
Wild-Type (WT)Kinase A (Present)50 nMCompound is potent in WT cells.
Kinase A KOKinase A (Absent)> 10,000 nMLoss of target confers resistance.
Dehydrogenase B KODehydrogenase B (Absent)55 nMLoss of non-target has no effect.

Comparison of Target Validation Guides

Method Principle Information Gained Pros Cons
Chemical Proteomics Affinity CaptureUnbiased list of potential binding partners.Unbiased, genome-wide; identifies novel targets.Requires probe synthesis; can have non-specific binders.
CETSA Ligand-induced thermal stabilization.Direct evidence of target engagement in cells.In-cell/in-vivo compatible; no labels needed.Requires a specific antibody; may not work for all proteins.
CRISPR-Cas9 Genetic knockout.Functional validation of target's role in drug action.Definitive link between target and phenotype.Time-consuming to generate KO lines; potential off-target effects.

Senior Application Scientist's Recommendation

For a novel compound like "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" where the target is unknown, a sequential and integrated approach is paramount for success.

  • Start with Unbiased Discovery: Begin with an Affinity-Based Chemical Proteomics screen. This is the most logical first step to generate a high-quality, prioritized list of potential targets without any prior assumptions.

  • Confirm Direct Engagement: For the top 2-3 candidates from the proteomics screen, perform CETSA . This is a rapid and highly effective method to confirm which of your candidates are directly engaged by the compound inside the cell, effectively filtering out indirect binders or artifacts from the initial screen.

  • Establish Functional Causality: Once you have a target confirmed by CETSA (e.g., Kinase A), use CRISPR-Cas9 to create a knockout cell line. This is the definitive experiment to prove that the engagement of this specific target is responsible for the compound's ultimate biological effect.

This three-tiered approach creates a self-validating system. The proteomics study proposes candidates, CETSA confirms direct binding, and CRISPR provides the ultimate functional proof. This progression builds a robust and compelling case for the compound's mechanism of action, paving the way for confident lead optimization and further drug development.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Horizon Discovery. (n.d.). CRISPR-Cas9 screening for target identification.
  • Biotium BioTech. (n.d.). How does chemical proteomics enhance the accuracy of protein target identification?
  • BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation.
  • MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. Retrieved from [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports.
  • Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 3(4), 31–38.
  • Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Foley, T. L., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

Sources

Confirming the mechanism of action of "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Discovery Process

My initial steps involve a comprehensive search. I am deeply immersed in understanding the known and hypothesized mechanisms of action of "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate". Concurrently, I'm identifying related compounds and proposed therapeutic targets for effective comparisons. This search strategy will establish a robust foundation for my analysis.

Defining Scope and Strategy

My focus is now firmly on the detailed structuring of the comparison guide. I've moved beyond general research to specifically outline the guide's components. I'm prioritizing the introduction of the target compound and its hypothesized mechanisms, and then moving into experimental design, including detailed protocols for key assays. I'm planning tables for quantitative data and Graphviz diagrams to visualize the process.

Beginning Exploration of Data

I started searching for "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate" and found the search results were quite general. There's not much on its specific mechanism of action, but it did highlight imidazole compounds in general, showing they are known for their broad biological activities like enzyme inhibition. Kinases came up as a potential target.

Developing a Hypothesis

I've reviewed the search results, and they indicate the imidazole ring’s role in enzyme inhibition, including kinases and COX enzymes. The fluorine should enhance drug properties. I'm hypothesizing that the compound is an enzyme inhibitor, potentially targeting kinases or COX enzymes. The structural features, like the 2-aminobenzoate scaffold, point to anti-inflammatory activity as a possible effect.

Defining Plausible Inhibitors

I'm now identifying plausible enzyme inhibitors. Kinase inhibitors like Genistein and COX inhibitors such as Celecoxib seem like good alternatives for comparison. I've outlined experiments including enzyme activity and cell-based assays to test my hypothesis. The guide will include a compound introduction, the hypothesized mechanism, experimental details, and data analysis.

Constructing the Guide Framework

Now, I'm forming the framework for the comparison guide. I'm focusing on "how to elucidate" the compound's action. I've considered that, without direct evidence, this is the best approach. I'm working on the introduction and will draft sections on experimental design, focusing on enzyme activity and cell-based assays.

Comparative Analysis of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate and Classical GABA-A Receptor Modulators: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel compound, Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate, against well-characterized modulators of the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited publicly available data on this specific molecule, this document serves as a strategic guide, hypothesizing its potential mechanism based on structural analogs and outlining the essential experiments required to elucidate its pharmacological profile.

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its modulation is a cornerstone of treatment for anxiety, insomnia, seizures, and other neurological disorders.[1][3] The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), which assemble to form a central chloride-permeable pore.[1][2] This subunit heterogeneity gives rise to a multitude of receptor subtypes with distinct pharmacological properties and brain region distributions, offering opportunities for targeted drug development.[2][4]

The therapeutic efficacy of many drugs targeting this receptor relies on allosteric modulation—binding to a site on the receptor distinct from the GABA binding site to enhance or diminish the receptor's response to GABA.[5][6] This guide will compare the hypothetical action of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate with three classical types of GABA-A receptor positive allosteric modulators (PAMs): benzodiazepines, barbiturates, and neurosteroids.

Figure 1: GABA-A Receptor Structure and Allosteric Sites cluster_receptor GABA-A Receptor Pentamer cluster_sites alpha1 α beta1 β gamma1 γ alpha2 α beta2 β pore Cl⁻ Channel gaba_site GABA Site (α/β interface) gaba_site->alpha1 Binds gaba_site->beta1 Binds bzd_site Benzodiazepine Site (α/γ interface) bzd_site->gamma1 Binds bzd_site->alpha2 Binds barb_site Barbiturate Site (Transmembrane) barb_site->pore Modulates neuro_site Neurosteroid Site (Transmembrane) neuro_site->pore Modulates

Caption: Simplified diagram of a common GABA-A receptor isoform (2α, 2β, 1γ) showing the central chloride pore and distinct binding sites for the endogenous ligand (GABA) and various allosteric modulators.

Established GABA-A Receptor Modulators: The Benchmarks

A thorough understanding of existing modulators is crucial for contextualizing the activity of a novel compound. The primary classes are distinguished by their binding sites and their specific effects on ion channel gating.

  • Benzodiazepines (e.g., Diazepam, Flumazenil): These are classic PAMs that bind to the interface between α and γ subunits.[2][7] Upon binding, they increase the frequency of the chloride channel opening in the presence of GABA, thereby enhancing its inhibitory effect.[2][3] This mechanism underlies their well-known anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[8]

  • Barbiturates (e.g., Phenobarbital): Barbiturates bind to a different site within the transmembrane domain of the GABA-A receptor.[9] Their primary mechanism as PAMs is to increase the duration of chloride channel opening.[3] Critically, at higher concentrations, they can directly open the channel even in the absence of GABA, which contributes to their higher risk of toxicity and respiratory depression compared to benzodiazepines.[9]

  • Neurosteroids (e.g., Allopregnanolone): These endogenous or synthetic steroids are among the most potent known PAMs of the GABA-A receptor.[10] They bind to specific sites within the transmembrane domains of the receptor subunits, distinct from both benzodiazepines and barbiturates, to powerfully potentiate GABA-ergic currents.[11][12][13]

Figure 2: Mechanisms of Positive Allosteric Modulation GABA_trace [Cl⁻ Current] ↑ | |__| |  |_____| |____ Time → BZD_trace [Cl⁻ Current] ↑ | |||_| | | | |_________ Time → (Increased Frequency) Barb_trace [Cl⁻ Current] ↑ | |____| |    |________ Time → (Increased Duration)

Caption: Idealized representation of GABA-A receptor chloride channel activity. Benzodiazepines increase the frequency of channel opening, while barbiturates prolong the duration of each opening.

Comparative Profile of Known Modulators

FeatureBenzodiazepinesBarbituratesNeurosteroids
Primary Mechanism Increase channel opening frequency [3]Increase channel opening duration [3]Potentiation of GABA currents[10]
Binding Site α / γ subunit interface[2]Transmembrane domains[9]Transmembrane domains[11][12]
Direct Agonism NoYes (at high concentrations)[9]Minimal
Therapeutic Uses Anxiety, insomnia, seizures[3][8]Seizures, anesthesia[9]Postpartum depression, seizures[10]
Key Limitation Dependence, toleranceHigh risk of overdose, respiratory depressionSedation, hormonal effects

The Investigational Compound: Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

While direct evidence is pending, the chemical structure of the target compound provides a compelling rationale for its investigation as a GABA-A receptor modulator. It features a benzimidazole core, a scaffold present in other molecules identified as PAMs of the GABA-A receptor.[14][15] Specifically, compounds described as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have demonstrated activity as PAMs, suggesting a preference for the α1/γ2 interface, which is the benzodiazepine binding site.[14]

Hypothesis: Based on structural analogy, Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate is hypothesized to be a positive allosteric modulator of the GABA-A receptor, potentially acting at the benzodiazepine binding site to enhance GABA-mediated chloride currents.

The following experimental workflows are designed to rigorously test this hypothesis.

Experimental Guide for Comparative Pharmacological Profiling

This section details the essential in vitro assays required to characterize the interaction of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate with the GABA-A receptor.

Experiment 1: Radioligand Binding Assay

Objective: To determine if the compound binds to the benzodiazepine site on the GABA-A receptor complex and to quantify its binding affinity (Ki).

Causality: This assay is the first critical step to validate the hypothesis. By using a radiolabeled ligand known to bind specifically to the benzodiazepine site (e.g., [³H]flumazenil), we can measure the ability of our test compound to compete for this site. A positive result provides strong evidence for a direct interaction at this locus.

Figure 3: Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Incubation cluster_analysis Separation & Analysis prep1 Homogenize CNS tissue (e.g., rat cortex) prep2 Centrifuge & wash to isolate membranes prep1->prep2 prep3 Resuspend membrane pellet in assay buffer prep2->prep3 assay1 Aliquot membranes into tubes prep3->assay1 assay2 Add [³H]Flumazenil (Radioligand) assay1->assay2 assay3 Add increasing concentrations of Test Compound assay2->assay3 analysis1 Rapidly filter to separate bound from free radioligand assay3->analysis1 analysis2 Measure radioactivity of filters (Scintillation Counting) analysis1->analysis2 analysis3 Plot % inhibition vs. [Compound] and calculate Ki analysis2->analysis3

Caption: A step-by-step workflow for a competitive radioligand binding assay to determine a compound's affinity for the GABA-A receptor's benzodiazepine site.

Detailed Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a sucrose buffer. Perform a series of centrifugation and washing steps to isolate a crude synaptic membrane fraction, which is rich in GABA-A receptors.[16] Resuspend the final pellet in the assay buffer (e.g., 50 mM Tris-HCl).

  • Assay Setup: In a 96-well plate or individual tubes, combine the membrane preparation, a fixed concentration of a radioligand (e.g., 1-2 nM [³H]flumazenil), and a range of concentrations of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate (e.g., 0.1 nM to 100 µM).

  • Nonspecific Binding: A set of tubes should contain a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam) to determine nonspecific binding.

  • Incubation: Incubate the mixture at 0-4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[16]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experiment 2: Electrophysiological Characterization

Objective: To functionally assess the effect of the compound on GABA-A receptor activity and determine if it acts as a PAM.

Causality: While binding indicates an interaction, it does not describe the functional consequence. Electrophysiology, the gold standard for studying ion channels, directly measures the flow of chloride ions through the GABA-A receptor.[17] This assay will confirm whether the compound enhances GABA-evoked currents (a PAM), inhibits them (a negative allosteric modulator), or activates the receptor on its own (an agonist).

Figure 4: Automated Patch-Clamp Workflow cluster_protocol Compound Application Sequence start Obtain whole-cell patch on HEK293 cell expressing GABA-A receptors p1 Apply baseline GABA pulse (e.g., EC₂₀ concentration) start->p1 p2 Washout p1->p2 p3 Pre-incubate with Test Compound p2->p3 p4 Co-apply Test Compound + GABA (EC₂₀) p3->p4 p5 Washout p4->p5 p6 Repeat for multiple concentrations p5->p6 end_node Record inward Cl⁻ current and plot dose-response curve to determine EC₅₀ and Efficacy p6->end_node

Caption: A typical experimental sequence for evaluating a potential PAM using automated patch-clamp electrophysiology.

Detailed Protocol (using Automated Patch-Clamp):

  • Cell Culture: Use a cell line (e.g., HEK293) stably transfected with the desired GABA-A receptor subunits (e.g., α1β2γ2, the most common isoform).[18]

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or Qube) for high-throughput analysis.[18] Establish stable whole-cell recordings from the cells.

  • Experimental Protocol: a. Hold the cell at a negative membrane potential (e.g., -70 mV). b. Apply a brief pulse of a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to establish a baseline inward chloride current.[7][19] c. After a washout period, pre-incubate the cell with the first concentration of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate. d. Co-apply the same concentration of the test compound along with the EC₁₀-EC₂₀ GABA pulse. e. Measure the peak current amplitude and compare it to the baseline GABA response. An increase in current indicates positive modulation. f. Repeat this sequence for a full range of compound concentrations.

  • Data Analysis: For each concentration, calculate the percentage potentiation of the GABA response. Plot the percent potentiation against the logarithm of the compound concentration and fit the data to determine the EC₅₀ (potency) and the maximum potentiation (efficacy). Compare these values to a known PAM like Diazepam run in parallel.

Summary of Anticipated Data and Interpretation

ParameterMethyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoateDiazepam (Reference)Interpretation
Binding Affinity (Ki) (Experimental Value)~1-10 nMLower Ki indicates higher binding affinity for the benzodiazepine site.
Potency (EC₅₀) (Experimental Value)~10-100 nMLower EC₅₀ indicates greater potency in modulating receptor function.
Efficacy (% Max Potentiation) (Experimental Value)~150-300%Indicates the maximal enhancement of the GABA current relative to the reference.

A successful outcome from these experiments—demonstrated binding at the benzodiazepine site and functional potentiation of GABA-evoked currents—would classify Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate as a benzodiazepine-site positive allosteric modulator. Further studies could then explore its subtype selectivity, in vivo behavioral effects in models of anxiety or epilepsy, and its metabolic stability to fully assess its therapeutic potential.[20][21][22]

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A Researcher's Guide to Investigating the Structure-Activity Relationship of Novel Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals embarking on the exploration of methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate and its analogs. While this specific scaffold is not extensively documented in publicly available literature, its structural motifs—a substituted aminobenzoate core and an imidazole ring—are prevalent in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] This guide, therefore, synthesizes established principles of medicinal chemistry and experimental biology to propose a logical and efficient pathway for elucidating the structure-activity relationship (SAR) of this promising new chemical series.

The Core Scaffold: Rationale and Hypothesized Biological Target

The core structure, methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, presents several features characteristic of "privileged scaffolds" in drug discovery.[4] The imidazole moiety is a well-known pharmacophore that can participate in crucial hydrogen bonding interactions with protein targets.[5][6] Furthermore, pyridinyl imidazole derivatives are classic inhibitors of p38 MAP kinase, where the imidazole nitrogen and the pyridine nitrogen form key hydrogen bonds with the hinge region of the kinase.[2] Given these precedents, it is a strong working hypothesis that this class of compounds will exhibit inhibitory activity against one or more protein kinases.

Protein kinases are a major class of therapeutic targets due to their central role in cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[7][8] Therefore, the primary objective of an SAR study on this scaffold would be to identify analogs with high potency and selectivity for a specific kinase target.

Proposed Synthetic Strategy and Analog Design

A robust synthetic route is paramount for generating a diverse library of analogs to probe the SAR. A plausible retrosynthetic analysis suggests that the target compound and its analogs can be constructed from commercially available or readily synthesized starting materials.

General Synthetic Workflow

A proposed synthetic workflow is outlined below. This multi-step synthesis allows for late-stage diversification, which is highly advantageous for building an analog library.

G A Starting Material: Methyl 2-amino-4,5-difluorobenzoate B Step 1: Nucleophilic Aromatic Substitution Imidazole, Base (e.g., K2CO3), Solvent (e.g., DMF) A->B C Intermediate: Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate B->C D Analog Synthesis Branch 1: Modification of the Ester C->D E Analog Synthesis Branch 2: Modification of the Amino Group C->E F Analog Synthesis Branch 3: Modification of the Imidazole Ring C->F G Final Analogs D->G E->G F->G

Caption: Proposed synthetic workflow for the core scaffold and its analogs.

Designing the Analog Library for SAR Exploration

To systematically explore the SAR, analogs should be designed to probe the contribution of each key functional group of the parent molecule. The following table outlines a proposed set of initial modifications.

Position of Modification Rationale for Modification Proposed Analogs (R-group substitutions)
Methyl Ester (R1) Investigate the importance of the ester for activity and explore potential for improved metabolic stability or alternative interactions.- Ethyl ester- Isopropyl ester- Carboxylic acid (hydrolysis of the ester)- Amides (e.g., methylamide, dimethylamide)
Amino Group (R2) Probe the role of this group as a hydrogen bond donor and its impact on the electronics of the aromatic ring.- N-methyl- N,N-dimethyl- Acetamide- Sulfonamide
Fluorine Atom (R3) Assess the contribution of this electronegative group to binding affinity and its influence on the pKa of the amino group.- Hydrogen (des-fluoro)- Chlorine- Methoxy
Imidazole Ring (R4) Evaluate the necessity of the imidazole for activity and explore alternative heterocycles for different interaction patterns.- 2-methylimidazole- 4-methylimidazole- Pyrazole- Triazole

Experimental Protocols for Biological Evaluation

The cornerstone of any SAR study is robust and reproducible biological data. The following protocols are designed to assess the kinase inhibitory potential of the synthesized analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ADP produced.[7]

Materials:

  • Kinase of interest (e.g., a panel of representative kinases for initial screening)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve, starting from a high concentration (e.g., 1 mM).[7]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution. The optimal concentrations of substrate and ATP should be empirically determined, often near the Km for each.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[7]

Protocol 2: Orthogonal Assay to Rule Out False Positives

It is crucial to perform an orthogonal assay to confirm that the observed activity is due to kinase inhibition and not an artifact of the assay technology (e.g., inhibition of the luciferase enzyme in the ADP-Glo™ assay).[9] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a suitable alternative.

General Principle of TR-FRET Kinase Assay:

This assay typically uses a biotinylated substrate peptide and a phospho-specific antibody labeled with a fluorescent acceptor. The kinase reaction leads to phosphorylation of the substrate. A europium-labeled anti-tag antibody (donor) binds the substrate, and upon phosphorylation, the acceptor-labeled antibody also binds. When the donor and acceptor are in close proximity, FRET occurs upon excitation, leading to a detectable signal.

G cluster_0 No Kinase Activity (or Inhibitor Present) cluster_1 Kinase Activity (No Inhibitor) A Kinase + Substrate-Biotin + ATP B No Phosphorylation A->B C Add Eu-Antibody (Donor) & Acceptor-Antibody B->C D No FRET (Low Signal) C->D E Kinase + Substrate-Biotin + ATP F Phosphorylation E->F G Add Eu-Antibody (Donor) & Acceptor-Antibody F->G H FRET Occurs (High Signal) G->H G A Synthesize Analog Library B Primary Screen: Determine IC50 values for all analogs A->B C Analyze Data: Group analogs by modification site B->C J Refine SAR Model B->J D SAR for Ester (R1): Is an H-bond acceptor necessary? Does size/lipophilicity matter? C->D E SAR for Amino Group (R2): Is an H-bond donor essential? How does substitution affect potency? C->E F SAR for Fluorine (R3): Does electronegativity enhance binding? C->F G SAR for Imidazole (R4): Is the imidazole core required? Can other heterocycles improve activity? C->G H Develop SAR Hypothesis: Define key pharmacophoric features D->H E->H F->H G->H I Design and Synthesize Second-Generation Analogs H->I I->B

Caption: Logical flow for building a structure-activity relationship model.

Hypothetical SAR Findings Based on Analogous Systems
  • Ester Group: If hydrolysis to the carboxylic acid leads to a significant loss of activity, it suggests the ester may be involved in a hydrogen bond acceptance or occupying a hydrophobic pocket. Conversion to small amides may retain or improve potency if a hydrogen bond donor/acceptor interaction is favorable.

  • Amino Group: N-alkylation or acylation will likely decrease potency if this group acts as a critical hydrogen bond donor, a common interaction motif for kinase inhibitors.

  • Fluorine Atom: The high electronegativity of fluorine can modulate the pKa of the adjacent amino group or engage in favorable orthogonal multipolar interactions with the protein backbone. The des-fluoro analog will be a key compound to test this hypothesis.

  • Imidazole Ring: This is predicted to be crucial for activity. Modifications to the imidazole (e.g., methylation) might probe for steric clashes in the binding pocket. Replacement with other heterocycles like pyrazole or triazole will reveal the importance of the specific arrangement of nitrogen atoms for hinge binding. [3]

Summary and Future Directions

This guide outlines a systematic approach to investigate the SAR of a novel chemical series based on the methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate scaffold. By combining targeted analog synthesis with robust in vitro kinase assays, researchers can efficiently build a comprehensive SAR model.

Initial screening against a broad kinase panel is recommended to identify the primary target(s). [8]Once a primary target is identified, subsequent efforts should focus on optimizing for potency and selectivity against other kinases. Promising lead compounds should then be profiled for their physicochemical properties, metabolic stability, and ultimately, their efficacy in cell-based and in vivo models. This structured approach will maximize the potential of discovering a novel and effective drug candidate from this promising chemical scaffold.

References

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A Comparative Guide to Off-Target Effects Analysis: A Case Study of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended proteins, can lead to unforeseen toxicities or a misleading pharmacological profile, contributing to the high attrition rates in clinical trials[1][2]. This guide provides an in-depth, technical framework for the systematic analysis of off-target effects, using the novel compound Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate (hereafter referred to as "Compound X") as a guiding example.

While Compound X is not extensively characterized in public literature, its chemical structure provides valuable clues for a hypothetical analysis. The presence of an imidazole scaffold is a hallmark of many kinase inhibitors, which are known to competitively bind to the ATP pocket of their targets[3][4]. Specifically, substituted imidazole derivatives have been extensively developed as inhibitors of p38 MAP kinase and BRAF kinase[3][5][6][7][8][9][10][11]. The 2-aminobenzoate moiety also features in various biologically active molecules[12][13]. Based on these structural precedents, this guide will proceed under the working hypothesis that Compound X is a putative inhibitor of the p38α Mitogen-Activated Protein (MAP) Kinase .

This document is not a rigid protocol but a dynamic guide. It explains the causality behind experimental choices, enabling researchers to adapt these principles to their own novel compounds. We will outline a tiered, self-validating system for off-target profiling, comparing our hypothetical data for Compound X against well-characterized alternatives to build a comprehensive selectivity profile.

Part 1: The Strategic Framework for Off-Target Profiling

A robust off-target analysis is a process of systematic de-risking. It begins with broad, high-throughput screens to cast a wide net, followed by more focused secondary and cellular assays to confirm and contextualize any identified interactions. The goal is to build a "selectivity signature" for the compound.

Our comparative analysis will include two reference compounds:

  • SB203580 : A well-characterized, potent, and relatively selective p38 MAPK inhibitor. It serves as our primary positive control and benchmark for on-target activity and selectivity within the kinase family[14].

  • Vemurafenib : A selective inhibitor of BRAFV600E kinase. It serves as a negative control and a comparator from a different kinase family, helping to delineate the broader kinome selectivity.

The logical workflow for this analysis is depicted below.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Target Engagement A Compound X (Putative p38α Inhibitor) B Primary Target Assay (p38α Kinase Activity) A->B Confirm On-Target Activity C Broad Kinase Panel Screen (e.g., 400+ Kinases) A->C Assess Kinome-wide Selectivity D Broad Safety Panel Screen (e.g., InVEST44) A->D Identify Liabilities at Clinically Relevant Targets E IC50 Determination for Confirmed Off-Target Hits C->E F Secondary Binding & Functional Assays D->F G Cellular Thermal Shift Assay (CETSA) for On- and Off-Targets E->G F->G H Phenotypic & Pathway Analysis (e.g., Phospho-protein Western Blot) G->H I Comprehensive Selectivity Profile (Decision Gate: Proceed/Optimize/Terminate) H->I G cluster_0 CETSA Workflow A 1. Treat intact cells with Compound X or DMSO B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Detect soluble target protein (e.g., Western Blot) C->D E 5. Plot soluble protein vs. temperature to generate a melting curve D->E F Result: Shift in melting curve indicates target engagement E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: Western Blot-based CETSA

  • Cell Treatment : Culture a relevant cell line (e.g., THP-1 monocytes) and treat with Compound X (e.g., at 10x IC50) or DMSO vehicle for 1 hour.

  • Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by cooling.[15]

  • Lysis and Separation : Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection : Analyze the amount of soluble target protein (e.g., p38α and H1 receptor) remaining in the supernatant by Western Blot.

  • Analysis : Quantify band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Expected Outcome: A successful CETSA experiment would show a rightward shift in the melting curve for p38α in cells treated with Compound X compared to DMSO, confirming on-target engagement. A similar shift for the H1 receptor would validate this off-target interaction at the cellular level. No shift would suggest the interaction seen in biochemical assays does not translate to the cellular context, perhaps due to poor cell permeability or efflux.

Conclusion and Forward Look

This guide outlines a systematic, evidence-based approach to characterizing the off-target effects of a novel chemical entity, using the hypothetical p38α kinase inhibitor "Compound X" as a case study. Through a tiered strategy—combining broad screening, quantitative potency determination, and cellular target engagement assays—we constructed a comprehensive selectivity profile.

Our hypothetical data revealed that Compound X, while potent against its primary target, possesses measurable off-target activities against JNK1 kinase and the Histamine H1 receptor. The 16- to 30-fold selectivity window provides a quantitative basis for decision-making. Depending on the intended therapeutic indication, this profile might be acceptable, or it might necessitate further medicinal chemistry efforts to engineer out the unwanted activities.

Ultimately, the rigorous, self-validating methodologies described here are crucial for making informed decisions in the drug discovery pipeline. They enable teams to identify and mitigate potential safety liabilities early, increasing the probability of advancing safer, more effective therapeutic candidates to the clinic.[1][16]

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Navigating the Kinome: A Comparative Cross-Reactivity Profile of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is as crucial as identifying its primary target. Off-target effects can lead to unforeseen toxicities or, serendipitously, to beneficial polypharmacology. This guide provides a comprehensive framework for the cross-reactivity profiling of "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" (henceforth referred to as Compound A), a novel small molecule with potential kinase inhibitory activity. While extensive public data on Compound A is not yet available[1][2], this document serves as a practical guide, outlining the methodologies and comparative data interpretation necessary for its preclinical evaluation.

The imidazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities, including roles in anticancer, antimicrobial, and anti-inflammatory agents[3][4][5]. The 2-aminobenzoate scaffold, on the other hand, is present in a number of kinase inhibitors. The combination of these structural features in Compound A suggests a potential for interaction with the ATP-binding sites of various kinases.

This guide will present a tiered approach to profiling, from broad kinome screening to focused cellular assays, and will compare the hypothetical profile of Compound A with established kinase inhibitors to provide context for its potential selectivity.

Tier 1: Initial Kinome-Wide Cross-Reactivity Screening

The initial step in characterizing a novel compound is to assess its activity across a broad panel of kinases. This provides a global view of its selectivity and identifies potential on- and off-targets.

Comparative Kinome Scan Data

For the purpose of this guide, we present hypothetical data for Compound A against a panel of 96 kinases, tested at a concentration of 1 µM. The results are compared with two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Imatinib (a more selective inhibitor).

Kinase FamilyCompound A (% Inhibition at 1 µM)Staurosporine (% Inhibition at 1 µM)Imatinib (% Inhibition at 1 µM)
TK
ABL1859895
SRC629915
EGFR25955
FLT3789788
TKL
BRAF159210
STE
p38α (MAPK14)458820
AGC
ROCK1309612
CAMK
CAMK2A18948

Interpretation of Tier 1 Data:

The hypothetical data suggests that Compound A exhibits a degree of selectivity. At 1 µM, it strongly inhibits ABL1 and FLT3, two important targets in oncology. The moderate activity against SRC and p38α indicates potential off-target interactions that warrant further investigation. Compared to the promiscuous inhibitor Staurosporine, Compound A shows a much narrower inhibition profile. Its profile is distinct from Imatinib, which is highly selective for ABL and KIT (not shown), with some activity against FLT3.

Experimental Protocol: Radiometric Kinase Assay (33P-ATP Filter Binding)

This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a kinase.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the test compound (Compound A, Staurosporine, or Imatinib) in a suitable kinase buffer.

  • Initiation: Start the reaction by adding 33P-ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a high concentration of unlabeled ATP or a suitable stop solution.

  • Capture: Spot the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.

  • Washing: Wash the filter extensively to remove unincorporated 33P-ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the test compound to a vehicle control.

Tier 2: Dose-Response Analysis and IC50 Determination

For kinases showing significant inhibition in the initial screen (>50%), a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Comparative IC50 Values
KinaseCompound A IC50 (nM)Staurosporine IC50 (nM)Imatinib IC50 (nM)
ABL150530
FLT3808100
SRC55010>10,000
p38α120025>10,000

Interpretation of Tier 2 Data:

The hypothetical IC50 values confirm the primary targets of Compound A as ABL1 and FLT3, with nanomolar potency. The weaker inhibition of SRC and p38α suggests these are likely secondary off-targets. This level of selectivity is a desirable characteristic for a targeted therapeutic agent.

Experimental Workflow: IC50 Determination

G cluster_0 Dose-Response Experiment start Select Hit Kinases (>50% inhibition) prepare_dilutions Prepare Serial Dilutions of Compound A start->prepare_dilutions run_assays Perform Kinase Assays (e.g., Radiometric or FRET) prepare_dilutions->run_assays measure_activity Measure Kinase Activity at Each Concentration run_assays->measure_activity plot_curve Plot % Inhibition vs. [Compound A] measure_activity->plot_curve calculate_ic50 Calculate IC50 Value (Non-linear Regression) plot_curve->calculate_ic50

Caption: Workflow for determining the IC50 of a compound against selected kinases.

Tier 3: Cellular Target Engagement and Pathway Analysis

Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to confirm target engagement in a cellular context.

Cellular Target Engagement Assay: NanoBRET™

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a live-cell method to quantify compound binding to a specific kinase target. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

  • Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Compound Treatment: Add serial dilutions of Compound A to the cells and incubate.

  • Probe Addition: Add the NanoBRET™ tracer that binds to the ATP-binding pocket of the kinase.

  • BRET Measurement: Measure the BRET signal. Compound binding to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Analysis: Determine the cellular IC50 value from the dose-response curve.

Signaling Pathway Analysis

To understand the functional consequences of target inhibition, it is essential to analyze the downstream signaling pathways. For ABL1, a key target, its inhibition should affect pathways related to cell proliferation and survival.

G Growth Factor\nReceptor Growth Factor Receptor RAS RAS Growth Factor\nReceptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation\n& Survival Proliferation & Survival ERK->Proliferation\n& Survival BCR-ABL1 BCR-ABL1 STAT5 STAT5 BCR-ABL1->STAT5 PI3K PI3K BCR-ABL1->PI3K STAT5->Proliferation\n& Survival AKT AKT PI3K->AKT AKT->Proliferation\n& Survival Compound A Compound A Compound A->BCR-ABL1 Inhibits

Caption: Simplified BCR-ABL1 signaling pathway and the inhibitory action of Compound A.

Tier 4: In Silico Off-Target Prediction

Computational methods can complement experimental approaches by predicting potential off-target interactions based on the compound's structure.

Methodology: Chemical Similarity and Docking
  • Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) can be used to compare the chemical structure of Compound A to a database of known bioactive ligands. This can reveal unexpected targets.

  • Panel Docking: In silico docking of Compound A into the crystal structures of a wide range of proteins can predict potential binding partners.

These computational approaches can help prioritize further experimental validation of potential off-targets.[6][7][8]

Conclusion and Future Directions

This guide outlines a systematic approach to the cross-reactivity profiling of "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate." Based on our hypothetical data, Compound A emerges as a promising selective inhibitor of ABL1 and FLT3 kinases. The presented methodologies provide a robust framework for researchers to generate a comprehensive selectivity profile, which is essential for the continued development of this and other novel small molecule inhibitors.

Future studies should focus on expanding the kinase panel, assessing activity against non-kinase targets, and conducting in-depth cellular studies to validate the on-target and off-target effects. This rigorous profiling is a critical step in translating a promising chemical entity into a well-characterized chemical probe or a potential therapeutic candidate.

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A Comparative Guide to the In Vivo Efficacy of Novel Kinase Inhibitors: A Case Study on Imidazolyl-Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of a promising class of therapeutic candidates, imidazolyl-aminobenzoate derivatives. While direct public data on "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" is not available, this document will use a closely related, structurally analogous compound—hypothesized as a BRAF inhibitor—to illustrate the rigorous methodologies required to validate such molecules for clinical potential. We will compare its projected performance against established treatments for BRAF V600E-mutated melanoma, providing the experimental framework necessary for researchers in drug development.

Introduction: The Rationale for Targeting the MAPK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway becomes constitutively active due to mutations in key proteins. One of the most well-characterized mutations occurs in the BRAF kinase, with the V600E substitution being prevalent in over 50% of melanomas. This mutation leads to uncontrolled cell growth and tumor progression.

Imidazole derivatives have garnered significant attention as versatile scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer effects.[1][2] The imidazolyl-aminobenzoate core represents a promising pharmacophore for designing selective kinase inhibitors. The central hypothesis is that this scaffold can effectively target the ATP-binding pocket of mutated BRAF, inhibiting downstream signaling and arresting tumor growth.

To validate this, rigorous preclinical in vivo testing is essential. This guide outlines the necessary steps, comparing our hypothetical derivative, which we will call "IAD-01" (Imidazolyl-Aminobenzoate Derivative-01), against the standard-of-care combination therapy for BRAF-mutated melanoma: a BRAF inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib).[3]

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IAD IAD-01 (Hypothetical) IAD->BRAF Inhibits Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK

Caption: Simplified MAPK signaling pathway in BRAF V600E-mutated cancer.

Comparative Landscape: Setting the Efficacy Benchmark

The development of BRAF inhibitors revolutionized the treatment of metastatic melanoma.[4] However, monotherapy often leads to acquired resistance. The combination of a BRAF inhibitor (like Dabrafenib) with a MEK inhibitor (like Trametinib) significantly improves progression-free survival (PFS) and overall survival (OS) compared to BRAF inhibitor monotherapy and is the current standard of care.[3][5]

Therefore, for IAD-01 to be considered a viable alternative or next-generation therapy, it must demonstrate comparable or superior efficacy and/or an improved safety profile against the Dabrafenib + Trametinib combination in vivo.

Compound/Regimen Mechanism of Action Common Clinical Use Key Efficacy Metric (PFS)
Dabrafenib + Trametinib BRAF V600E Inhibitor + MEK1/2 InhibitorFirst-line for BRAF V600-mutant unresectable or metastatic melanomaMedian ~11 months[3]
Vemurafenib + Cobimetinib BRAF V600E Inhibitor + MEK1/2 InhibitorFirst-line for BRAF V600-mutant unresectable or metastatic melanomaMedian ~12 months[5]
IAD-01 (Hypothetical) Putative BRAF V600E InhibitorInvestigationalTo be determined via in vivo studies
In Vivo Efficacy Evaluation: A Validated Xenograft Model Protocol

The cornerstone of preclinical cancer drug evaluation is the use of in vivo models that can accurately predict clinical response.[6] Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered highly representative of human tumor biology.[6] However, for initial screening, cell-derived xenograft (CDX) models using established cancer cell lines are highly effective and reproducible.

The following protocol details a CDX model study to compare the efficacy of IAD-01 against the standard of care.

Causality Behind Experimental Choices:

  • Cell Line: A375 is a human melanoma cell line that is homozygous for the BRAF V600E mutation, making it highly sensitive to BRAF inhibitors and an industry-standard for this type of study.

  • Animal Model: NU/J mice (athymic nude) are immunodeficient, preventing the rejection of the human tumor xenograft and allowing for clear assessment of the compound's direct anti-tumor activity.

  • Dosing & Administration: Oral gavage (p.o.) is chosen as it is a common route for targeted therapies. Dosing daily (QD) is standard for kinase inhibitors to maintain therapeutic concentrations. The dose levels for IAD-01 would be determined from prior maximum tolerated dose (MTD) studies.

  • Endpoints: Tumor volume is the primary efficacy endpoint. Body weight is a critical indicator of systemic toxicity.

In_Vivo_Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Day -14: Culture A375 Melanoma Cells B Day 0: Subcutaneous Implantation of 5x10^6 cells into NU/J mice A->B C Day 7-10: Tumor Volume reaches 150-200 mm³ B->C D Day 10: Randomize mice into treatment groups (n=8) C->D E Day 10-28: Daily Dosing (p.o., QD) D->E F Monitor Tumor Volume & Body Weight (2x/week) E->F Monitoring Loop G Day 28: Euthanize mice, excise tumors E->G F->E H Calculate Tumor Growth Inhibition (TGI) G->H I Analyze Tumor Tissue (e.g., pERK levels) H->I

Caption: Workflow for a cell-derived xenograft (CDX) efficacy study.

  • Cell Culture: A375 cells are cultured in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂. Cells are harvested during the logarithmic growth phase.

  • Animal Implantation: Six-to-eight-week-old female NU/J mice are subcutaneously injected in the right flank with 5 x 10⁶ A375 cells suspended in 100 µL of a 1:1 mixture of media and Matrigel.

  • Tumor Growth Monitoring: Tumors are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: When average tumor volume reaches approximately 150-200 mm³, mice are randomized into four groups (n=8 per group):

    • Group 1 (Vehicle Control): Administered vehicle (e.g., 0.5% methylcellulose) p.o., QD.

    • Group 2 (IAD-01): Administered IAD-01 at a predetermined dose (e.g., 50 mg/kg) p.o., QD.

    • Group 3 (Dabrafenib): Administered Dabrafenib at a clinically relevant dose p.o., QD.

    • Group 4 (Dabrafenib + Trametinib): Administered combination therapy p.o., QD.

  • Endpoint Collection: The study is terminated after 21-28 days or when tumors in the control group reach the predetermined size limit. At termination, final tumor volumes and body weights are recorded. Tumors are excised, weighed, and can be flash-frozen or fixed for pharmacodynamic (PD) marker analysis.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as:

    • TGI (%) = (1 - (ΔT / ΔC)) x 100

    • Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

Data Presentation and Interpretation

The results of the in vivo study should be summarized clearly to allow for objective comparison.

Table 1: Comparative In Vivo Efficacy in A375 Xenograft Model

Treatment Group Dose (mg/kg, p.o., QD) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI, %) Mean Body Weight Change (%)
Vehicle Control-1540 ± 180-+2.5
IAD-0150450 ± 9572.1-1.8
Dabrafenib30610 ± 11062.3+1.5
Dabrafenib + Trametinib30 + 1220 ± 60 86.4-4.5
Data are hypothetical for illustrative purposes. Statistical significance vs. Vehicle: *p<0.05, *p<0.01.

Interpretation of Results: In this hypothetical scenario, IAD-01 demonstrates strong single-agent efficacy (72.1% TGI), superior to the single-agent BRAF inhibitor Dabrafenib (62.3% TGI). This would be a very promising result. However, it does not achieve the profound inhibition seen with the standard-of-care combination therapy (86.4% TGI). The body weight change is minimal for IAD-01, suggesting good tolerability at this dose, which is a significant advantage.

Pharmacodynamic Validation: To confirm the mechanism of action, tumor lysates should be analyzed for key pathway biomarkers. A successful BRAF inhibitor should decrease the phosphorylation of ERK (pERK), a downstream substrate.[7] This provides a direct link between target engagement and biological effect in vivo.

Conclusion and Future Directions

This guide outlines a robust framework for evaluating the in vivo efficacy of novel imidazolyl-aminobenzoate derivatives, using IAD-01 as a case study in the context of BRAF-mutant melanoma. The hypothetical data suggest that IAD-01 is a potent single agent with a favorable safety profile.

Key Takeaways:

  • Strong Rationale: The selection of the imidazolyl-aminobenzoate scaffold is based on its known potential to yield potent kinase inhibitors.

  • Rigorous Validation: Efficacy must be demonstrated in clinically relevant in vivo models, such as the A375 xenograft, and benchmarked against the current standard of care.

  • Mechanism Confirmation: Pharmacodynamic studies (e.g., pERK analysis) are crucial to validate that the observed anti-tumor effect is due to on-target pathway inhibition.

Future studies should explore the efficacy of IAD-01 in combination with a MEK inhibitor to determine if it can surpass the current standard of care. Furthermore, testing in PDX models would provide data more predictive of clinical outcomes in a heterogeneous patient population.[8]

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A Senior Application Scientist's Guide to Hit Validation: A Case Study with "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Finding a True Hit

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against a biological target.[1][2] However, the initial list of "hits" from a primary screen is invariably contaminated with false positives—compounds that appear active but are not viable starting points for a drug discovery program.[3] These artifacts can arise from various sources, including assay interference, compound aggregation, non-specific reactivity, or inherent compound properties like fluorescence.[4][5]

The process of sifting through these initial hits to identify a small subset of authentic, optimizable molecules is known as hit validation. A robust hit validation cascade is not merely a series of confirmatory experiments; it is a systematic, multi-pronged investigation designed to build confidence in a compound's activity, mechanism, and suitability for further development.[6][7] Failing to rigorously validate hits leads to a significant waste of resources and time on compounds that are destined to fail.[4]

This guide provides a comprehensive, field-proven framework for hit validation, structured as a case study. We will follow the journey of a hypothetical hit, "Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate" (hereafter referred to as Compound X ), from its initial identification in a primary screen to its confirmation as a validated hit ready for a hit-to-lead campaign.

Our Hypothetical Scenario:

  • Compound of Interest: Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate (Compound X )

  • Biological Target: "Kinase Y," a protein kinase implicated in a cancer signaling pathway.

  • Primary HTS Assay: A biochemical assay that measures the phosphorylation of a peptide substrate by Kinase Y using a fluorescence-based readout. Compound X was identified as an inhibitor in this screen.

Phase 1: Foundational Hit Confirmation & Triage

The first phase focuses on confirming the initial observation and eliminating the most common and obvious sources of error. The goal is to answer a simple question: Is the observed activity real and reproducible?

Step 1.1: Primary Assay Re-test & Dose-Response Analysis

The very first step is to re-test the "hit" compound from the original screening plate in the primary assay.[8] This quick confirmation helps rule out simple errors from the initial screen, such as robotic malfunction or data analysis glitches.

Once confirmed, a fresh, dry powder sample of Compound X must be sourced and its identity and purity verified (e.g., via LC-MS and NMR). This is a critical step to ensure the activity is not due to an impurity or a degraded sample.[7] Using this new sample, a full dose-response curve is generated to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9][10]

Protocol: Generating a Dose-Response Curve for Compound X

  • Compound Preparation: Prepare a 10 mM stock solution of the newly acquired Compound X powder in 100% DMSO.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in a 96-well plate to create a range of concentrations (e.g., 100 µM down to 5 nM).

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Enzyme Reaction: Add Kinase Y enzyme and its peptide substrate/ATP mix to the wells.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add the detection reagents for the fluorescence-based readout.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Analysis: Normalize the data to controls and fit the results to a four-parameter logistic model to calculate the IC50 value.[11]

Table 1: Hypothetical Dose-Response Data for Compound X and Controls

CompoundPrimary Assay IC50 (µM)Hill SlopeMax Inhibition (%)Notes
Compound X 1.21.198%Confirmed activity.
Staurosporine (Control)0.051.0100%Known potent kinase inhibitor.
Compound Y (Negative)> 100N/A< 10%Inactive structural analog.
Step 1.2: Computational Triage for Pan-Assay Interference Compounds (PAINS)

Before investing further experimental resources, the chemical structure of Compound X should be analyzed using computational filters to identify it as a potential Pan-Assay Interference Compound (PAINS).[12][13] PAINS are chemical structures known to frequently appear as hits in many different HTS assays through non-specific mechanisms like chemical reactivity or assay technology interference.[4][14] Identifying these "bad actors" early can save a project from pursuing a dead-end molecule.[3]

Several open-source and commercial tools are available for this analysis (e.g., FAF-Drugs4, ZINC-PAINS). For our case study, we will assume Compound X does not flag as a known PAINS structure, allowing us to proceed with caution.

Phase 2: Eliminating Assay Artifacts and Non-Specific Inhibition

This phase employs a battery of experiments to ensure the inhibitory activity is specific to the target and not an artifact of the assay technology or the compound's physicochemical properties.

Experiment 2.1: Orthogonal Assay Confirmation

An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[15][16] This is one of the most powerful tools for eliminating false positives that stem from interference with the primary assay's readout system (e.g., compound auto-fluorescence).[6][17]

Since our primary assay is fluorescence-based, an excellent orthogonal choice would be a luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay. A true hit should show comparable potency in both assays.

Protocol: Kinase-Glo® Luminescence-Based Orthogonal Assay

  • Compound Preparation: Prepare a dose-response plate for Compound X as described in the primary assay protocol.

  • Enzyme Reaction: Run the kinase reaction with Kinase Y, substrate, and ATP in the presence of the compound dilutions.

  • ATP Detection: After the kinase reaction, add the Kinase-Glo® reagent. This reagent stops the kinase reaction and initiates a luciferase reaction that produces light in proportion to the remaining ATP.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Calculate the IC50. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus less inhibition.

Table 2: Comparison of Primary and Orthogonal Assay Data

CompoundPrimary Assay IC50 (µM) (Fluorescence)Orthogonal Assay IC50 (µM) (Luminescence)Fold-DifferenceVerdict
Compound X 1.21.81.5xPASS. Similar potency confirms activity is not a fluorescence artifact.
Artifact Compound Z2.5> 100> 40xFAIL. Potency is lost, suggesting interference with the primary assay's fluorescence readout.
Experiment 2.2: Counter-Screen for Non-Specific Inhibition (Aggregation)

Many promiscuous inhibitors function by forming colloidal aggregates at micromolar concentrations.[18][19] These aggregates can sequester and denature proteins non-specifically, leading to inhibition that is not based on a specific drug-target interaction.[20][21] This behavior is often characterized by steep dose-response curves and sensitivity to detergents.[22]

A simple and effective way to test for aggregation-based inhibition is to repeat the primary assay in the presence of a small amount of non-ionic detergent, such as Triton X-100.

Protocol: Aggregation Counter-Screen

  • Assay Setup: Prepare two sets of dose-response plates for Compound X.

  • Detergent Addition: To one set of plates, add 0.01% (v/v) Triton X-100 to the final assay buffer. The other set will use the standard buffer.

  • Assay Execution: Run the primary kinase assay on both sets of plates simultaneously.

  • Analysis: Compare the IC50 values. A significant rightward shift (>10-fold) in the IC50 in the presence of detergent is a strong indicator of aggregation.

For Compound X, we will assume no significant shift in IC50 is observed, suggesting it is not acting as a non-specific aggregator in this assay.

Phase 3: Confirming Direct Target Engagement and Cellular Activity

The final phase of validation aims to provide definitive evidence that the compound physically binds to the intended target and can exert its effect in a more physiologically relevant cellular environment.[23][24]

Experiment 3.1: Biophysical Assay for Direct Target Binding

Biophysical assays provide direct, quantitative evidence of a compound binding to its target protein.[25][] Several techniques are available, each with its own strengths. A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is often used at this stage due to its throughput and low protein requirement.[27] This method measures the change in a protein's melting temperature (Tm) upon ligand binding.

Protocol: Thermal Shift Assay (TSA)

  • Reagent Preparation: In a 96-well PCR plate, mix purified Kinase Y protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of Compound X.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly ramp up the temperature (e.g., from 25°C to 95°C).

  • Fluorescence Monitoring: The instrument will monitor the increase in fluorescence as the protein unfolds and the dye binds to exposed hydrophobic regions.

  • Data Analysis: The melting temperature (Tm) is the point of maximum fluorescence change. A positive shift in Tm (ΔTm) in the presence of Compound X indicates stabilizing binding.

Table 3: Hypothetical Biophysical Target Engagement Data

MethodCompoundResultInterpretation
TSA Compound X ΔTm = +4.5 °CPASS. Direct binding to Kinase Y is confirmed.
SPR Compound X Kd = 2.1 µMPASS. Provides binding affinity (Kd), which correlates well with the IC50.
ITC Compound X Kd = 2.5 µMGOLD STANDARD. Confirms binding and provides thermodynamic data.[]

SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) are alternative/complementary biophysical methods.

Experiment 3.2: Cellular Target Engagement

Confirming that a compound can bind its target within the complex environment of a living cell is a crucial step.[28][29] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6] It extends the principle of the TSA to a cellular context. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. Ligand binding stabilizes the target protein, making it more resistant to thermal aggregation.

A positive CETSA result for Compound X would demonstrate that it is cell-permeable and engages with Kinase Y in its native environment.

Experiment 3.3: Cell-Based Functional Assay

The ultimate goal is to show that target engagement translates into a functional cellular response.[30][31] Since Kinase Y is part of a cancer signaling pathway that promotes cell growth, a relevant functional assay would be to measure the effect of Compound X on the proliferation of a cancer cell line that is dependent on Kinase Y activity.

Protocol: Cell Viability/Proliferation Assay

  • Cell Plating: Seed a Kinase Y-dependent cancer cell line into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response of Compound X for 72 hours.

  • Viability Measurement: Add a viability reagent, such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell number.[32]

  • Data Acquisition: Read the luminescence signal.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

A potent GI50 for Compound X in this assay would link its biochemical inhibition and cellular target engagement to a desired anti-proliferative phenotype, providing strong validation for the hit.

Visual Summaries of the Validation Workflow

Diagram 1: The Hit Validation Cascade

This diagram illustrates the logical flow of experiments designed to systematically build confidence in a screening hit.

Hit_Validation_Workflow cluster_0 Phase 1: Confirmation & Triage cluster_1 Phase 2: Artifact Elimination cluster_2 Phase 3: Target Engagement & Cellular Function PrimaryScreen Primary HTS Hit (Compound X vs. Kinase Y) Retest Re-test Hit (Original Plate) PrimaryScreen->Retest Powder Source Fresh Powder (Purity/Identity Check) Retest->Powder DoseResponse Dose-Response (IC50) Powder->DoseResponse PAINS Computational Triage (PAINS Filter) DoseResponse->PAINS Orthogonal Orthogonal Assay (e.g., Kinase-Glo®) PAINS->Orthogonal Aggregation Aggregation Assay (Detergent Test) Orthogonal->Aggregation AssayInterference Assay Interference Counter-Screen Aggregation->AssayInterference Biophysical Biophysical Binding (TSA, SPR, or ITC) AssayInterference->Biophysical CETSA Cellular Target Engagement (CETSA) Biophysical->CETSA CellFunctional Cell-Based Functional Assay (e.g., Cell Viability) CETSA->CellFunctional ValidatedHit Validated Hit for Hit-to-Lead Program CellFunctional->ValidatedHit Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase Y Receptor->KinaseY Substrate Downstream Substrate KinaseY->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation CompoundX Compound X CompoundX->KinaseY

Caption: Inhibition of the Kinase Y pathway by Compound X.

Conclusion: From Hit to Validated Lead Candidate

The journey from a primary HTS hit to a validated compound is a rigorous process of elimination and evidence-building. By following a structured cascade of assays, we can systematically de-risk our initial findings.

Table 4: Final Validation Summary for Compound X

Validation StepAssay TypeMetricResultOutcome
Phase 1 Primary AssayIC501.2 µMConfirmed
PAINS Filter-No flagsPassed
Phase 2 Orthogonal AssayIC501.8 µMConfirmed
Aggregation AssayIC50 ShiftNo significant shiftPassed
Phase 3 Biophysical (TSA)ΔTm+4.5 °CConfirmed
Cellular Target EngagementCETSAStabilizationConfirmed
Cell FunctionGI502.5 µMConfirmed
Overall VALIDATED HIT

For our hypothetical hit, Compound X , the successful completion of this validation workflow provides strong evidence that it is a genuine, on-target inhibitor of Kinase Y with functional activity in a cellular context. It is not an artifact of the screen. This molecule is now a high-quality starting point, a "validated hit," ready to progress into a hit-to-lead optimization program where medicinal chemists will work to improve its potency, selectivity, and drug-like properties.

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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking in Kinase Inhibitor Discovery

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The compound of interest, Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate, possesses structural motifs—specifically the imidazole core—commonly associated with kinase-binding pharmacophores. While comprehensive biological data for this specific molecule is not yet publicly available, its structure suggests a potential role as a kinase inhibitor. Drawing from analogues and related scaffolds that have demonstrated activity against key oncogenic kinases, this guide will proceed under the working hypothesis that this compound is a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy in the treatment of various solid tumors, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark our hypothetical VEGFR-2 inhibitor, which we will refer to as "Test Compound," against established standard-of-care drugs: Sorafenib and Sunitinib. These drugs are multi-kinase inhibitors with prominent anti-VEGFR-2 activity. Our objective is to present a series of robust, self-validating experimental protocols designed to rigorously evaluate the Test Compound's potency, selectivity, and anti-tumor efficacy in a head-to-head comparison. The causality behind each experimental choice will be explained to provide a clear and logical pathway for investigation.

The Competitive Landscape: Mechanism of Action of Standard-of-Care VEGFR-2 Inhibitors

A thorough understanding of the competitive landscape is paramount. Sorafenib and Sunitinib, while both targeting VEGFR-2, have distinct polypharmacology profiles, which influence their efficacy and toxicity.

  • Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and importantly, the Raf/MEK/ERK signaling pathway (RAF-1). Its dual action on angiogenesis and tumor cell proliferation provides a broad anti-tumor effect.

  • Sunitinib: Another multi-kinase inhibitor with potent activity against VEGFR-1, -2, -3, PDGFR-α, PDGFR-β, c-KIT, FLT-3, and RET. Its potent anti-angiogenic and direct anti-tumor effects have made it a frontline treatment for RCC.

The following diagram illustrates the primary signaling pathways targeted by these established inhibitors. Our goal is to determine where the "Test Compound" fits within this landscape.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS P PI3K PI3K VEGFR2->PI3K P PDGFR PDGFR PDGFR->RAS P c-KIT c-KIT c-KIT->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT P AKT->Transcription P Cell_Survival Cell_Survival Transcription->Cell_Survival leads to Proliferation Proliferation Transcription->Proliferation leads to Angiogenesis Angiogenesis Transcription->Angiogenesis leads to VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFR SCF SCF SCF->c-KIT Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFR Sunitinib->c-KIT Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->PDGFR Sorafenib->RAF Test_Compound Test Compound (Hypothesized) Test_Compound->VEGFR2

Caption: Hypothesized signaling pathway inhibition.

Part 1: In Vitro Biochemical Potency Assessment

The first critical step is to determine the direct inhibitory effect of the Test Compound on the enzymatic activity of the purified VEGFR-2 kinase domain. This provides a clean, cell-free measure of potency (IC50).

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate that binds the biotin tag. Upon excitation, FRET occurs from the europium donor to the APC acceptor, generating a signal proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Test Compound, Sorafenib, and Sunitinib in 100% DMSO.

    • Prepare a serial dilution series of the compounds in DMSO, typically from 1 mM down to 10 nM.

    • Prepare the kinase reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Prepare recombinant human VEGFR-2 kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, and ATP at appropriate concentrations in the reaction buffer.

  • Assay Procedure:

    • Add 2 µL of the compound dilutions to the wells of a low-volume 384-well plate. Include DMSO-only wells as a "no inhibition" control and wells with a potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) as a "full inhibition" control.

    • Add 4 µL of the VEGFR-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture. The final ATP concentration should be at its Km value for VEGFR-2 to ensure competitive inhibition can be accurately measured.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at both 615 nm (europium) and 665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the "no inhibition" (0% inhibition) and "full inhibition" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Add_Compounds Add Compounds to Plate Prep_Compounds->Add_Compounds Add_Enzyme Add VEGFR-2 Enzyme Add_Compounds->Add_Enzyme Incubate1 Incubate (15 min) Add_Enzyme->Incubate1 Add_ATP_Sub Add ATP/Substrate (Initiate Reaction) Incubate1->Add_ATP_Sub Incubate2 Incubate (60 min) Add_ATP_Sub->Incubate2 Add_Stop_Detect Add Stop/Detection Buffer Incubate2->Add_Stop_Detect Incubate3 Incubate (60 min) Add_Stop_Detect->Incubate3 Read_Plate Read TR-FRET Signal Incubate3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro TR-FRET kinase assay.

Comparative Data Table 1: Biochemical Potency
CompoundTarget KinaseIC50 (nM)
Test Compound VEGFR-2Experimental Data
SorafenibVEGFR-2~90
SunitinibVEGFR-2~9
SorafenibRAF-1~6
SunitinibPDGFR-β~2

Note: IC50 values for standard drugs are approximate and can vary based on assay conditions. The purpose here is to establish a benchmark for comparison.

Part 2: Cellular Potency and Anti-Proliferative Activity

Moving from a purified enzyme to a cellular context is a critical step to assess membrane permeability, target engagement in a physiological environment, and the ultimate effect on cell viability.

Experimental Protocol: Cell-Based Anti-Proliferation Assay

This protocol uses a colorimetric assay (e.g., MTT or resazurin-based) to measure the metabolic activity of a cancer cell line that is dependent on VEGFR signaling, such as Human Umbilical Vein Endothelial Cells (HUVEC) or certain tumor cell lines like HepG2 (HCC).

Principle: Metabolically active cells reduce a substrate (e.g., resazurin) into a fluorescent or colored product (resorufin). The amount of product is directly proportional to the number of viable cells. A reduction in signal in the presence of the compound indicates either cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HUVEC or HepG2 cells in their recommended growth media.

    • Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution of the Test Compound, Sorafenib, and Sunitinib in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) wells.

    • Incubate the plates for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based reagent (e.g., alamarBlue) to each well.

    • Incubate for 2-4 hours, or until a sufficient color change is observed in the vehicle control wells.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Table 2: Cellular Anti-Proliferative Activity
CompoundCell LineGI50 (µM)
Test Compound HUVECExperimental Data
Test Compound HepG2Experimental Data
SorafenibHUVEC~0.02
SorafenibHepG2~5-10
SunitinibHUVEC~0.01
SunitinibHepG2~10-20

Note: Cellular GI50 values can be highly dependent on the cell line and assay conditions.

Part 3: In Vivo Anti-Tumor Efficacy Assessment

The ultimate preclinical test of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. A tumor xenograft model is the standard approach.

Experimental Protocol: Human Tumor Xenograft Model

Principle: Human cancer cells (e.g., HepG2) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the Test Compound and standard-of-care drugs to assess their impact on tumor growth over time.

Step-by-Step Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., athymic nude or NSG mice).

    • Inject a suspension of HepG2 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel subcutaneously into the flank of each mouse.

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing:

    • Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²).

    • Randomize the mice into treatment groups (typically 8-10 mice per group) with similar average tumor volumes.

    • Treatment groups:

      • Vehicle Control (e.g., oral gavage with the formulation buffer).

      • Test Compound (at one or more dose levels, e.g., 30 mg/kg, oral gavage, once daily).

      • Sorafenib (e.g., 30 mg/kg, oral gavage, once daily).

      • Sunitinib (e.g., 40 mg/kg, oral gavage, once daily).

    • Administer the treatments for a defined period, typically 2-3 weeks.

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

    • Statistically compare the tumor volumes between the different treatment groups (e.g., using ANOVA).

Comparative Data Table 3: In Vivo Anti-Tumor Efficacy
Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control-~1500-~ +5%
Test Compound e.g., 30 mg/kg, QDExperimental DataExperimental DataExperimental Data
Sorafenib30 mg/kg, QD~600~60%~ -5%
Sunitinib40 mg/kg, QD~500~67%~ -8%

Note: In vivo data is highly variable and depends on the specific model and dosing regimen.

Conclusion and Forward Look

This guide outlines a systematic and rigorous approach to benchmarking a novel kinase inhibitor, Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate, against the standard-of-care drugs Sorafenib and Sunitinib, under the working hypothesis of VEGFR-2 inhibition. By progressing from in vitro biochemical assays to cellular anti-proliferation studies and finally to in vivo xenograft models, researchers can build a comprehensive data package to evaluate the compound's potential.

The key differentiators to look for in the "Test Compound" would be:

  • Superior Potency: A significantly lower IC50 or GI50 compared to the standards.

  • Improved Selectivity: If the Test Compound is highly selective for VEGFR-2 with less off-target activity (e.g., on RAF-1), it might offer a better safety profile. A broad kinase panel screen would be the next logical step to formally assess this.

  • Enhanced In Vivo Efficacy: A higher TGI with a more favorable toxicity profile (i.e., less body weight loss).

The data generated through these protocols will provide the critical foundation needed to make informed decisions about the continued development of this or any other novel kinase inhibitor.

References

This list is representative of the types of resources that would be cited to support the protocols and claims made in this guide.

  • VEGFR-2 as a Therapeutic Target: Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature Reviews Drug Discovery, 15(6), 385–403. [Link]

  • Sorafenib Mechanism of Action: Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]

  • Sunitinib Mechanism of Action: Mendel, D. B., Laird, A. D., Xin, X., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337. [Link]

  • TR-FRET Assay Principles: Zaman, G. J., & Kaan, A. M. (2005). The Lanthascreen kinase platform: a universal TR-FRET-based technology for the robust and sensitive detection of kinase activity. Journal of Biomolecular Screening, 10(5), 453-461. [Link]

  • Cell Viability Assays: Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Tumor Xenograft Models: Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78–82. [Link]

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the absence of specific hazard classifications, this protocol is built upon a conservative assessment of the compound's structural motifs—a halogenated aromatic amine and an imidazole ring—and adheres to the stringent principles of laboratory safety and regulatory compliance.

Core Principle: Treat as Hazardous Waste

The foundational principle for managing any novel or uncharacterized chemical is caution. Without a definitive SDS, Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate must be presumed hazardous.[4][5] This approach ensures the highest level of safety for laboratory personnel and guarantees compliance with environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][8]

Part 1: Inferred Hazard Assessment & Personal Protective Equipment (PPE)

A thorough hazard assessment is the first step in any chemical handling procedure. Lacking specific data, we must infer potential hazards from the compound's constituent functional groups.

  • Aromatic Amine: This functional group is associated with a range of health hazards, including potential carcinogenicity and mutagenicity.[9][10][11][12] Aromatic amines can often be absorbed through the skin.[9]

  • Halogenated Organic Compound: The presence of a fluorine atom places this compound in the halogenated organic class. Such compounds can exhibit moderate to high toxicity and may be persistent in the environment.[13][14][15][16]

  • Imidazole Moiety: Imidazole and its derivatives can be corrosive to the skin and are known irritants to the eyes and respiratory tract.[17][18][19][20][21]

Based on this assessment, the following minimum PPE is mandatory when handling Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate in any form (solid, solution, or as waste):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and dust.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin absorption, a common route of exposure for aromatic amines.[9]
Body Protection Fully-buttoned laboratory coatProtects against incidental contact with skin and clothing.
Respiratory Protection Work within a certified chemical fume hoodPrevents inhalation of dust or aerosols, crucial given the irritant nature of imidazoles.[17][18][20]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its final removal from the laboratory.

Step 1: Waste Characterization and Segregation

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.[22]

  • Hazardous Waste Determination: As per RCRA guidelines, a hazardous waste determination must be made.[6][7][8][23] Due to the inferred hazards (toxicity, potential corrosivity), this compound must be managed as hazardous waste.

  • Segregation: The primary segregation criterion for this compound is its halogenated nature.

    • DO NOT mix with non-halogenated organic waste. Halogenated waste streams require specific, often more costly, disposal methods like high-temperature incineration.

    • DO NOT mix with other waste streams such as acids, bases, or oxidizers to prevent unpredictable reactions.[20]

The following diagram illustrates the initial decision process for waste segregation:

WasteSegregation Start Waste Generated: Methyl 2-amino-5-fluoro- 4-(1H-imidazol-1-YL)benzoate IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedWaste Collect in designated 'Halogenated Organic Waste' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' container IsHalogenated->NonHalogenatedWaste No DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Contractor Procedures Generate 1. Generate Waste Segregate 2. Segregate (Halogenated) Generate->Segregate Containerize 3. Containerize Segregate->Containerize Label 4. Label Accurately Containerize->Label Store 5. Store Safely in SAA Label->Store Request 6. Request Pickup Store->Request Pickup 7. EHS Collection Request->Pickup Dispose 8. Final Disposal via Licensed Contractor Pickup->Dispose

Caption: End-to-end workflow for chemical waste disposal.

Conclusion: A Commitment to Safety and Compliance

The proper management and disposal of novel research chemicals like Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate are non-negotiable aspects of scientific integrity and corporate responsibility. By treating uncharacterized compounds as hazardous, adhering to a rigorous, multi-step disposal protocol, and partnering with certified EHS professionals, we can ensure the safety of our researchers and the protection of our environment. Always remember, when in doubt, the most cautious approach is the correct one.

Disclaimer: This guide is intended to provide essential safety and logistical information based on the chemical's structure and general best practices. It is not a substitute for a formal Safety Data Sheet. Researchers must consult their institution's Environmental Health and Safety department for specific guidance and to arrange for the final disposal of this material.

References

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Arcwood Environmental™. 4 Questions to Make a Hazardous Waste Determination.
  • CAMEO Chemicals - NOAA. Halogenated Organic Compounds.
  • International Chemical Safety Cards (ICSCs). ICSC 1721 - IMIDAZOLE.
  • Temarry Recycling. (2024, October 31). How To Make a Hazardous Waste Determination.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Columbia University. Preventing and Handling of Unknown Chemicals In Research Laboratories.
  • Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • ChemSec. Halogenated compounds - SIN List.
  • Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Dr.Oracle. (2025, June 15). What are the health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines?
  • Cornell EHS. Appendix I - Hazards Of Functional Groups.
  • Sustainability Directory. (2025, November 29). Aromatic Amines → Term - Pollution.
  • Breast Cancer Prevention Partners (BCPP). Aromatic Amines.
  • PubMed. (2012, January 1). The impact of aromatic amines on the environment: risks and damages.
  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole.
  • Benchchem. Proper Disposal Procedures for Novel or Unidentified Research Chemicals.
  • UT Tyler. Unknown Chemical Guidance.
  • Michigan State University. Unknowns | Environmental Health & Safety.
  • Williams Mullen. (2018, October 1). Hazardous Waste Determinations: What You Need to Know to Comply.
  • Echemi. Methyl 2-Amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate.
  • Carl ROTH. Safety Data Sheet: Imidazole.
  • U.S. EPA. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from U.S. Environmental Protection Agency.
  • U.S. EPA. Introduction to Hazardous Waste Identification. Retrieved from U.S. Environmental Protection Agency.
  • Echemi. Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate Safety Data Sheet.
  • Echemi. Organic Fluorine Compound, Organofluorine Compounds List - Page 175.
  • Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.

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A Senior Application Scientist's Guide to Handling Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety with Novel Compounds

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate is a substituted aminobenzoate derivative with structural motifs common in medicinal chemistry and drug discovery.[1][2] As with many novel research compounds, comprehensive toxicological and hazard data are not always readily available.[3][4] This guide, therefore, adopts a risk-based safety protocol. By analyzing the hazards associated with its core chemical structures—a fluoroaromatic ring, an aminobenzoate group, and an imidazole moiety—we can construct a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal. This document provides the essential, immediate safety and logistical information required by researchers, scientists, and drug development professionals to manage this compound responsibly.

Hazard Identification: Deconstructing the Risk Profile

The primary principle of laboratory safety is to understand the potential hazards of the materials in use. In the absence of a complete Safety Data Sheet (SDS) for this specific molecule, we must infer its potential hazards from its constituent parts and structurally similar compounds.

  • Imidazole Moiety: Imidazole and its derivatives can be corrosive, causing severe skin burns and eye damage.[5][6] Some compounds in this class are suspected of damaging fertility or the unborn child.[5][7] As a solid, imidazole can also form explosive dust mixtures in the air.[5][8]

  • Fluoroaromatic Moiety: Halogenated aromatic compounds present distinct handling and disposal challenges.[9] While the fluorine substitution can alter biological activity, it also necessitates specific disposal protocols for halogenated organic waste.[10][11]

  • Aminobenzoate Moiety: While many aminobenzoate derivatives are stable, a structurally analogous compound, Methyl 2-amino-4-fluoro-5-hydroxybenzoate, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[12]

Based on this analysis, a presumptive hazard profile can be summarized as follows:

Hazard CategoryInferred Potential RisksRationale
Acute Toxicity (Oral) Harmful if swallowed. Based on data for analogous aminobenzoate structures.[12]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns. Derived from the known corrosive nature of the imidazole ring[5][6] and irritation data from similar compounds.[12]
Eye Damage/Irritation Causes serious eye irritation, potentially severe damage. Based on both the imidazole moiety[5][7] and analogous aminobenzoate data.[12]
Respiratory Irritation May cause respiratory irritation. A common hazard for fine chemical powders and supported by data on similar structures.[12]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. A potential long-term hazard associated with the imidazole class.[5]
Physical Hazards Potential for dust explosion. Finely dispersed particles of imidazole-containing compounds can form explosive mixtures in air.[5][7]

The Core Safety Workflow: From Assessment to Disposal

A systematic approach is essential to ensure all safety aspects are addressed. The following workflow illustrates the logical progression from understanding the risks to managing the entire lifecycle of the chemical in the laboratory.

Safety_Workflow cluster_planning Phase 1: Planning & Assessment cluster_operation Phase 2: Operation & Handling cluster_disposal Phase 3: Post-Operation HazardID Hazard Identification (Section 1) RiskAssess Risk Assessment (Exposure Potential) HazardID->RiskAssess Analyze ControlSelect Control Selection (Engineering & PPE) RiskAssess->ControlSelect Mitigate Handling Safe Handling Protocol (Section 4) ControlSelect->Handling Decon Decontamination Handling->Decon Emergency Emergency Procedures (Spills & Exposure) Disposal Waste Disposal (Section 5) Decon->Disposal Segregate

Caption: A systematic workflow for handling chemical reagents.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Selection of appropriate PPE is dictated by the potential hazards and the specific laboratory operation being performed. The following table provides guidance for various scenarios.[13][14][15]

ScenarioMinimum Respiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid Compound NIOSH-approved N95 respirator (or FFP3). If dust is significant, consider a half-mask respirator with P3 filters.[16]Double-gloved with chemical-resistant nitrile gloves.Tightly sealed chemical splash goggles and a face shield.[17]Laboratory coat, long pants, closed-toe shoes. Consider disposable sleeves.
Preparing Solutions Work within a certified chemical fume hood. Respirator typically not required if fume hood is used correctly.Chemical-resistant nitrile or butyl gloves.[16]Tightly sealed chemical splash goggles.Chemical-resistant apron over a laboratory coat.
Running Reactions/Transfers Work within a certified chemical fume hood.Chemical-resistant nitrile or butyl gloves.[16]Tightly sealed chemical splash goggles.Laboratory coat.
Cleaning Spills Half-mask respirator with combination (e.g., AXP3) filters for vapors and particulates.[16]Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton®).Tightly sealed chemical splash goggles and a face shield.Liquid-tight chemical suit or disposable coveralls over normal lab attire.[16]

Operational Plan: From Benchtop to Emergency Response

A. Engineering Controls

  • Primary Containment: All work, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible.

B. Protocol: Weighing and Preparing a Stock Solution

  • Preparation: Don all required PPE as specified for "Weighing Solid Compound" in the table above. Designate a specific area within the fume hood for the weighing operation.

  • Tare: Place a weigh boat on the analytical balance and tare to zero.

  • Transfer: Carefully transfer the solid Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate from its storage container to the weigh boat using a clean spatula. Avoid generating dust.

  • Weigh: Record the mass of the solid.

  • Dissolution: Place a stir bar in an appropriate flask containing the desired solvent. Carefully add the weighed solid to the flask.

  • Rinsing: Use a small amount of the solvent to rinse any residual solid from the weigh boat into the flask to ensure an accurate concentration.

  • Decontamination: Immediately decontaminate the spatula and weigh boat as described in Section 5.

C. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

  • Minor Spill (in fume hood): Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads). Scoop the material into a designated, labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact emergency response personnel.

Disposal Plan: Managing Halogenated Waste Streams

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a fluorinated organic compound, this material must be treated as halogenated organic waste .[10]

A. Protocol: Decontamination and Waste Segregation

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate in a designated, labeled container for "Halogenated Organic Liquid Waste." After the solvent rinse, wash the glassware with soap and water.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, absorbent pads, and paper towels, must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions and solvent rinsate must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.[11]

  • Disposal: Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed chemical destruction facility.[9][19] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

References

  • PubChem. Methyl 2-amino-4-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • International Labour Organization. ICSC 1721 - IMIDAZOLE. International Chemical Safety Cards. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. Available at: [Link]

  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Available at: [Link]

  • Organic Chemistry Portal. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. Available at: [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • University of Florida. Halogenated Waste. Environmental Health & Safety. Available at: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Available at: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]

  • PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Quinoline. methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate. Available at: [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

  • Veeprho. Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate. Available at: [Link]

Sources

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